molecular formula C5H12ClN B140297 (R)-2-methylpyrrolidine hydrochloride CAS No. 135324-85-5

(R)-2-methylpyrrolidine hydrochloride

Cat. No.: B140297
CAS No.: 135324-85-5
M. Wt: 121.61 g/mol
InChI Key: JNEIFWYJFOEKIM-NUBCRITNSA-N
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Description

(R)-2-methylpyrrolidine hydrochloride is a valuable chiral synthon and building block extensively used in asymmetric synthesis and medicinal chemistry research. Its constrained pyrrolidine ring and stereogenic center make it a privileged scaffold for constructing bioactive molecules. This compound serves as a key precursor in the synthesis of a wide range of pharmaceutical agents, particularly those targeting the central nervous system. The mechanism of action for derivatives of (R)-2-methylpyrrolidine often involves interaction with biological targets like enzymes and receptors; for instance, similar chiral pyrrolidines are investigated as intermediates for compounds with activity on sigma receptors [https://pubchem.ncbi.nlm.nih.gov]. The high enantiopurity of the (R)-enantiomer is critical for studying structure-activity relationships (SAR) and for developing drugs with optimized efficacy and reduced side effects. Researchers utilize this chemical in the development of potential treatments for neurological disorders, as analgesics, and as a foundational element in the discovery of new chemical entities. This product is intended for research applications in a controlled laboratory environment and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

(2R)-2-methylpyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11N.ClH/c1-5-3-2-4-6-5;/h5-6H,2-4H2,1H3;1H/t5-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNEIFWYJFOEKIM-NUBCRITNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CCCN1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00456821
Record name (R)-2-methylpyrrolidine hydrochloride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

121.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

135324-85-5
Record name (R)-2-methylpyrrolidine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00456821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2R)-(-)-2-Methylpyrrolidine hydrochloride
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of (R)-2-methylpyrrolidine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-2-methylpyrrolidine hydrochloride is a chiral organic compound that serves as a valuable building block in asymmetric synthesis and the development of pharmaceutical agents. Its specific stereochemistry and physical characteristics are crucial for its application in creating enantiomerically pure molecules. This guide provides a comprehensive overview of the known physical properties of this compound, supported by general experimental protocols for their determination.

Core Physical Properties

The quantitative physical data for this compound are summarized in the table below. It is important to note that some discrepancies exist in the literature, particularly concerning the compound's appearance and boiling point.

Physical PropertyValueSource(s)
Molecular Formula C₅H₁₂ClN[1][2]
Molecular Weight 121.61 g/mol [1][2][3]
Appearance White crystalline powder[1]
Light yellow to brown crystalline powder[3]
Melting Point 73.0 - 77.0 °C[1]
Boiling Point 100.2 °C at 760 mmHg[1]
Solubility Soluble in water and organic solvents.[1]
Storage Conditions Store at room temperature under an inert atmosphere.[1][4]

Discussion of Properties:

The reported appearance of this compound varies from a white to a light yellow or brown crystalline powder[1][3]. This variation may be attributable to the presence of impurities or differences in the manufacturing process.

The reported boiling point of 100.2 °C at 760 mmHg is likely inaccurate for the hydrochloride salt[1]. This value is identical to the boiling point of water and is very close to the boiling point of the free base, (R)-2-methylpyrrolidine, which is 94 °C at 728 Torr[5]. Amine hydrochloride salts are ionic compounds and are expected to have significantly higher boiling points, often decomposing before boiling at atmospheric pressure. Therefore, the listed boiling point should be treated with caution.

The compound's solubility in water is expected due to its ionic nature as a hydrochloride salt[1].

Experimental Protocols

Determination of Visual Appearance

This protocol is based on the general principles outlined in the United States Pharmacopeia (USP) for the visual inspection of chemical substances.

  • Objective: To qualitatively describe the physical form and color of the substance.

  • Apparatus:

    • A clean, dry watch glass or a clear container.

    • A spatula.

    • A well-lit area with a black and a white background.

  • Procedure:

    • Place a small, representative sample of this compound onto a clean watch glass.

    • Observe the sample against a white background to determine its color.

    • Observe the sample against a black background to assess for the presence of any foreign particulate matter.

    • Note the physical form of the substance (e.g., crystalline, powder, amorphous).

    • Record the observations, including the color and a description of the solid's characteristics.

Determination of Melting Point (Capillary Method)

The melting point of a crystalline solid is a key indicator of its purity. A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure compound.

  • Objective: To determine the temperature range over which the solid melts to a liquid.

  • Apparatus:

    • Melting point apparatus (e.g., Mel-Temp or similar).

    • Glass capillary tubes (sealed at one end).

    • Mortar and pestle.

  • Procedure:

    • Ensure the this compound sample is finely powdered by grinding it with a mortar and pestle.

    • Pack the dry powder into a capillary tube to a height of about 3 mm by tapping the sealed end on a hard surface[6].

    • Place the capillary tube into the heating block of the melting point apparatus[6].

    • Heat the block rapidly to obtain an approximate melting point.

    • Allow the apparatus to cool.

    • Prepare a new sample and heat at a slower rate (approximately 1-2 °C per minute) as the temperature approaches the approximate melting point[7].

    • Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point of the sample[8].

Determination of Solubility (Shake-Flask Method)

This is a standard method for determining the equilibrium solubility of a compound in a given solvent.

  • Objective: To determine the concentration of a saturated solution of the compound at a specific temperature.

  • Apparatus:

    • Vials with screw caps.

    • A constant temperature shaker bath.

    • Analytical balance.

    • A method for quantifying the dissolved solute (e.g., HPLC, UV-Vis spectroscopy).

  • Procedure:

    • Add an excess amount of this compound to a vial containing a known volume of the desired solvent (e.g., deionized water).

    • Seal the vial and place it in a shaker bath set to a constant temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient time to ensure equilibrium is reached (typically 24-48 hours).

    • After equilibration, allow the undissolved solid to settle.

    • Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are included. This may require centrifugation or filtration.

    • Dilute the aliquot to a suitable concentration and analyze the amount of dissolved solute using a pre-validated analytical method.

    • The solubility is expressed as the concentration of the solute in the saturated solution (e.g., in mg/mL or mol/L).

Structural Confirmation

While not strictly physical properties, spectroscopic methods are essential for confirming the identity and structure of the compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Purpose: To elucidate the molecular structure by analyzing the magnetic properties of atomic nuclei.

    • General Protocol: A small amount of the sample is dissolved in a suitable deuterated solvent (e.g., D₂O, CDCl₃) and placed in an NMR tube. 1H and 13C NMR spectra are then acquired[2][9][10]. The chemical shifts, coupling constants, and integration of the signals provide detailed information about the connectivity of atoms in the molecule.

  • Fourier-Transform Infrared (FTIR) Spectroscopy:

    • Purpose: To identify the functional groups present in the molecule.

    • General Protocol (KBr Pellet Method):

      • A small amount of the solid sample (1-2 mg) is finely ground with dry potassium bromide (KBr) (100-200 mg)[1].

      • The mixture is pressed under high pressure to form a transparent pellet[1].

      • The pellet is placed in the FTIR spectrometer, and the infrared spectrum is recorded.

Logical Workflow for Physical Property Determination

The following diagram illustrates a logical workflow for the characterization of a solid chemical substance like this compound.

G Workflow for Physical Property Characterization cluster_0 Initial Characterization cluster_1 Quantitative Physical Properties cluster_2 Purity Assessment Appearance Visual Appearance Structure Structural Confirmation (NMR, FTIR) Appearance->Structure Confirm Identity MeltingPoint Melting Point Determination Structure->MeltingPoint Proceed if structure is correct Solubility Solubility Measurement Structure->Solubility BoilingPoint Boiling Point (if applicable) Structure->BoilingPoint Purity Purity Analysis (e.g., HPLC, Titration) MeltingPoint->Purity Sharp range indicates purity Purity->Solubility

Caption: Logical workflow for the physical and chemical characterization of a solid compound.

Conclusion

This technical guide provides a summary of the key physical properties of this compound. While there is general agreement on its molecular formula, molecular weight, and solubility, researchers should be aware of the reported variations in its appearance and the likely inaccuracy of the cited boiling point. The provided general experimental protocols offer a framework for the in-house determination and verification of these important physical parameters, which are fundamental to the successful application of this chiral building block in research and development.

References

(R)-2-Methylpyrrolidine Hydrochloride: A Chiral Synthon for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-2-methylpyrrolidine hydrochloride is a chiral organic compound that serves as a crucial building block in the synthesis of a variety of pharmaceutical agents.[1][2] Its rigid pyrrolidine ring and defined stereochemistry at the C2 position make it a valuable synthon for the creation of complex molecular architectures with specific biological activities. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and applications of this compound, with a focus on its role in drug development.

Chemical Structure and Properties

This compound is the hydrochloride salt of the chiral amine (R)-2-methylpyrrolidine. The presence of the chiral center is critical for its application in asymmetric synthesis, allowing for the selective production of stereoisomers of active pharmaceutical ingredients (APIs).[3]

dot```dot graph chemical_structure { layout=neato; node [shape=plaintext]; edge [color="#202124"];

C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; N [label="N"]; C5 [label="CH3"]; H_N [label="H₂⁺"]; Cl [label="Cl⁻"];

C1 -- C2; C2 -- C3; C3 -- C4; C4 -- N; N -- C1; C1 -- C5 [len=1.2]; N -- H_N [len=1.2];

// Positioning C1 [pos="0,0!"]; C2 [pos="-1,-0.5!"]; C3 [pos="-0.5,-1.5!"]; C4 [pos="0.5,-1.5!"]; N [pos="1,-0.5!"]; C5 [pos="0,1!"]; H_N [pos="2,-0.5!"]; Cl [pos="2.5,0!"];

// Invisible nodes for label positioning label_node [label="this compound", pos="0,-2.5!", fontsize=12]; }

Figure 2: Synthesis workflow for this compound.

Step 1: Protection of the Amine (S)-prolinol is reacted with a suitable protecting group, such as di-tert-butyl dicarbonate (Boc₂O), in the presence of a base like triethylamine to yield N-Boc-(S)-prolinol.

Step 2: Iodination The hydroxyl group of N-Boc-(S)-prolinol is converted to an iodide by treatment with iodine, triphenylphosphine, and imidazole.

Step 3: Hydrogenolysis The N-protected-2-(S)-iodomethylpyrrolidine undergoes hydrogenolysis using a palladium catalyst and a hydrogen source to yield N-protected-2-(R)-methylpyrrolidine.

Step 4: Deprotection The Boc protecting group is removed by treatment with hydrochloric acid in a suitable solvent, such as dioxane or methanol, to afford the final product, this compound.

Use in the Synthesis of Irdabisant

Irdabisant is a histamine H3 receptor antagonist/inverse agonist.

Protocol: A mixture of 6-(4-(3-bromopropoxy)phenyl)-2H-pyridazin-3-one, this compound, potassium carbonate, and a catalytic amount of sodium iodide in acetonitrile is heated at 80 °C for 3 days. The reaction mixture is then filtered, and the filtrate is concentrated. The resulting residue is dissolved in dichloromethane and washed with saturated aqueous sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography to yield Irdabisant.

Applications in Drug Development

The chiral nature of this compound makes it an invaluable component in the synthesis of drugs targeting the central nervous system. [4]Its incorporation into a molecule can significantly influence the pharmacological activity and pharmacokinetic properties of the final compound.

As a Precursor to Dopamine D2 Receptor Ligands

Derivatives of (R)-2-methylpyrrolidine are used in the synthesis of compounds that act as dopamine D2 receptor antagonists. These are important in the treatment of various neurological and psychiatric disorders. The D2 receptor is a G protein-coupled receptor (GPCR) that, upon activation, inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. [5][6] dot

D2_receptor_pathway cluster_membrane Cell Membrane D2R Dopamine D2 Receptor G_protein Gi/o Protein D2R->G_protein Activates Dopamine Dopamine Dopamine->D2R Activates Drug D2 Antagonist (derived from (R)-2-methylpyrrolidine) Drug->D2R Blocks AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP ATP ATP PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (Inhibited) PKA->Cellular_Response Leads to

Figure 3: Simplified signaling pathway of the Dopamine D2 receptor.

As a Precursor to Histamine H3 Receptor Ligands

(R)-2-methylpyrrolidine is a key structural motif in several histamine H3 receptor antagonists and inverse agonists. The H3 receptor is a presynaptic autoreceptor and heteroreceptor that regulates the release of histamine and other neurotransmitters. [7][8]Antagonism of the H3 receptor leads to increased neurotransmitter release, which is a therapeutic strategy for cognitive disorders. [1] dot

H3_receptor_pathway cluster_presynaptic Presynaptic Neuron H3R Histamine H3 Receptor NT_vesicle Neurotransmitter Vesicle H3R->NT_vesicle Inhibits Fusion Synaptic_Cleft Synaptic Cleft Histamine Histamine Histamine->H3R Activates (Inhibits Release) Drug H3 Antagonist (derived from (R)-2-methylpyrrolidine) Drug->H3R Blocks NT_release Neurotransmitter Release

Figure 4: Simplified mechanism of a histamine H3 receptor antagonist.

Conclusion

This compound is a fundamental chiral building block with significant applications in the pharmaceutical industry. Its well-defined stereochemistry and versatile reactivity make it an essential tool for the synthesis of a wide range of therapeutic agents, particularly those targeting the central nervous system. A thorough understanding of its properties and synthetic utility is crucial for researchers and professionals engaged in modern drug discovery and development.

References

Technical Guide: Solubility of (R)-2-methylpyrrolpyrrolidine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-2-methylpyrrolidine hydrochloride is a chiral organic compound that serves as a critical building block in the synthesis of various pharmaceutical agents. Its solubility is a fundamental physicochemical property that influences its behavior in various stages of drug development, including formulation, delivery, and bioavailability. This technical guide provides a summary of the available solubility data for this compound, details a general experimental protocol for its solubility determination, and presents a workflow for this process.

Solubility Data

For a structurally related compound, (R)-2-Methylpyrrolidine-2-carboxylic acid hydrochloride, the solubility has been qualitatively described as high in polar solvents like water, ethanol, and methanol, moderate in dimethyl sulfoxide (DMSO), and low in diethyl ether. This is attributed to the presence of the hydrochloride salt and the ability to form hydrogen bonds in polar protic solvents. While not directly applicable, this information for a similar structure provides some context for expected solubility behavior.

Table 1: Qualitative Solubility of this compound and a Related Compound

CompoundWaterEthanolMethanolDMSODiethyl Ether
This compoundSoluble[1]Soluble[1]Soluble--

Note: "Soluble" is a qualitative description and does not imply specific concentration limits. Experimental determination is necessary for quantitative values.

Experimental Protocol for Solubility Determination

The following is a general experimental protocol for determining the equilibrium solubility of this compound. This method is based on the principle of saturating a solvent with the compound and then quantifying the concentration of the dissolved solute.

3.1. Materials

  • This compound (of known purity)

  • Solvents of interest (e.g., deionized water, ethanol, methanol, etc.)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker or incubator

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector, or another appropriate analytical instrument (e.g., UV-Vis spectrophotometer).

  • Volumetric flasks and pipettes

3.2. Procedure

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of the selected solvent. The excess solid is crucial to ensure that the solution reaches saturation.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker or incubator set to the desired temperature (e.g., 25 °C or 37 °C).

    • Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.

  • Sample Preparation:

    • After equilibration, allow the vials to stand undisturbed at the experimental temperature for a sufficient time to allow the excess solid to settle.

    • Carefully withdraw a sample from the supernatant using a syringe.

    • Filter the sample through a syringe filter to remove any undissolved solid particles.

  • Quantification:

    • Accurately dilute the filtered sample with a suitable solvent to a concentration within the calibration range of the analytical method.

    • Analyze the diluted sample using a validated analytical method, such as HPLC, to determine the concentration of this compound.

    • Prepare a calibration curve using standard solutions of known concentrations to quantify the sample.

  • Data Analysis:

    • Calculate the solubility of this compound in the respective solvent at the specified temperature, typically expressed in units such as mg/mL or mol/L.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_result Result A Add Excess Solute to Solvent B Seal Vials A->B C Agitate at Constant Temperature B->C D Allow Excess Solid to Settle C->D E Withdraw Supernatant D->E F Filter Sample E->F G Dilute Sample F->G H Analyze by HPLC G->H I Calculate Solubility H->I

Caption: Experimental workflow for determining the solubility of this compound.

References

Technical Guide: Spectral Analysis of (R)-2-methylpyrrolidine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for (R)-2-methylpyrrolidine hydrochloride, a key chiral building block in pharmaceutical and chemical research. Due to the limited availability of specific experimental spectra for the (R)-enantiomer as a hydrochloride salt, this guide presents data for the closely related 2-methylpyrrolidine, with annotations on the expected spectral changes upon protonation. This information is intended to serve as a valuable resource for the identification and characterization of this compound.

Introduction

This compound is a chiral amine salt widely utilized in asymmetric synthesis. Its pyrrolidine ring structure is a common motif in many biologically active compounds, making it a valuable synthon for drug discovery and development. Accurate spectral analysis is crucial for confirming the identity and purity of this compound. This guide covers Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the methodologies for their acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound. The following tables summarize the expected chemical shifts for the protons (¹H) and carbons (¹³C) based on data for 2-methylpyrrolidine. The presence of the hydrochloride salt will lead to downfield shifts of adjacent protons and carbons, particularly those close to the protonated nitrogen atom.

¹H NMR Spectral Data

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

ProtonChemical Shift (ppm) Range (for free base)Expected Shift for Hydrochloride SaltMultiplicity
H23.0 - 3.2Downfield shiftMultiplet
H5a2.9 - 3.1Downfield shiftMultiplet
H5b2.6 - 2.8Downfield shiftMultiplet
H3a1.8 - 2.0Minor shiftMultiplet
H3b1.4 - 1.6Minor shiftMultiplet
H4a1.7 - 1.9Minor shiftMultiplet
H4b1.3 - 1.5Minor shiftMultiplet
CH₃1.1 - 1.2Minor downfield shiftDoublet
NH₂⁺Not present in free baseBroad singlet, variable (7-10 ppm)Broad Singlet

Note: Chemical shifts are referenced to tetramethylsilane (TMS). The exact chemical shifts can vary depending on the solvent and concentration.

¹³C NMR Spectral Data

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

CarbonChemical Shift (ppm) Range (for free base)Expected Shift for Hydrochloride Salt
C255 - 57Downfield shift
C546 - 48Downfield shift
C334 - 36Minor shift
C423 - 25Minor shift
CH₃21 - 23Minor downfield shift

Note: Chemical shifts are referenced to TMS.

Experimental Protocol for NMR Spectroscopy

A general protocol for acquiring NMR spectra is as follows:

  • Sample Preparation:

    • Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., D₂O, CD₃OD, or DMSO-d₆).

    • Transfer the solution to a 5 mm NMR tube.

    • Add a small amount of an internal standard, such as TMS or a suitable reference for aqueous solutions.

  • Instrument Parameters (for a 300 MHz spectrometer):

    • ¹H NMR:

      • Pulse sequence: Standard single-pulse.

      • Spectral width: 0-15 ppm.

      • Acquisition time: 2-4 seconds.

      • Relaxation delay: 1-2 seconds.

      • Number of scans: 16-64.

    • ¹³C NMR:

      • Pulse sequence: Proton-decoupled.

      • Spectral width: 0-70 ppm.

      • Acquisition time: 1-2 seconds.

      • Relaxation delay: 2-5 seconds.

      • Number of scans: 1024 or more to achieve a good signal-to-noise ratio.

  • Data Processing:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) to obtain the final spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound will exhibit characteristic absorption bands.

Table 3: Predicted IR Absorption Bands for this compound

Functional GroupWavenumber (cm⁻¹) RangeIntensity
N-H Stretch (Ammonium Salt)2400-2800Broad, Strong
C-H Stretch (Aliphatic)2850-3000Medium to Strong
N-H Bend (Ammonium Salt)1500-1600Medium
C-H Bend1350-1470Medium
C-N Stretch1000-1250Medium
Experimental Protocol for IR Spectroscopy
  • Sample Preparation:

    • KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a thin, transparent pellet.

    • Nujol Mull: Grind a small amount of the sample with a drop of Nujol (mineral oil) to form a paste. Spread the mull between two salt plates (e.g., NaCl or KBr).

  • Data Acquisition:

    • Place the prepared sample in the IR spectrometer.

    • Record the spectrum, typically in the range of 4000 to 400 cm⁻¹.

    • Acquire a background spectrum of the empty sample holder (or pure KBr pellet/Nujol) and subtract it from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The mass spectrum of this compound is expected to show the molecular ion of the free base after the loss of HCl. The data presented here is for 2-methylpyrrolidine as obtained from the NIST WebBook.[1]

Table 4: Major Fragments in the Mass Spectrum of 2-Methylpyrrolidine

m/zProposed FragmentRelative Intensity
85[M]⁺ (Molecular ion of free base)Moderate
70[M - CH₃]⁺High
44[C₂H₆N]⁺High
43[C₃H₇]⁺Moderate
Expected Fragmentation Pattern

The primary fragmentation of the 2-methylpyrrolidine molecular ion involves the loss of the methyl group to form a stable iminium ion at m/z 70. Further fragmentation can lead to the formation of smaller ions.

Experimental Protocol for Mass Spectrometry
  • Sample Introduction:

    • Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or by injection of a solution for techniques like Electrospray Ionization (ESI).

  • Ionization:

    • Utilize an appropriate ionization technique, such as Electron Ionization (EI) or ESI. For the hydrochloride salt, ESI would be suitable to observe the protonated molecule of the free base.

  • Mass Analysis:

    • The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection:

    • The separated ions are detected, and a mass spectrum is generated.

Logical Workflow for Spectral Analysis

The following diagram illustrates the logical workflow for the comprehensive spectral analysis of this compound.

Spectral_Analysis_Workflow Spectral Analysis Workflow for this compound cluster_sample Sample Preparation cluster_techniques Spectroscopic Techniques cluster_data Data Acquisition & Analysis cluster_interpretation Structural Elucidation Sample Pure (R)-2-methylpyrrolidine hydrochloride Sample NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data Chemical Shifts, Coupling Constants NMR->NMR_Data IR_Data Absorption Bands IR->IR_Data MS_Data Molecular Ion, Fragmentation Pattern MS->MS_Data Structure Confirm Structure of (R)-2-methylpyrrolidine hydrochloride NMR_Data->Structure IR_Data->Structure MS_Data->Structure

References

(R)-2-Methylpyrrolidine Hydrochloride: A Technical Guide for Chiral Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 135324-85-5

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on (R)-2-methylpyrrolidine hydrochloride. This chiral amine is a valuable building block in asymmetric synthesis, prized for its role in constructing enantiomerically pure pharmaceutical compounds.

Chemical Identity and Physicochemical Properties

This compound is the hydrochloride salt of the chiral cyclic amine, (R)-2-methylpyrrolidine. The presence of a stereogenic center at the 2-position of the pyrrolidine ring makes it a crucial synthon for introducing specific stereochemistry in drug candidates and other complex molecules.[1]

Table 1: Chemical Identifiers
IdentifierValue
CAS Number 135324-85-5
Molecular Formula C₅H₁₂ClN
Molecular Weight 121.61 g/mol
IUPAC Name (2R)-2-methylpyrrolidine;hydrochloride
Synonyms (2R)-(-)-2-Methylpyrrolidine hydrochloride, (R)-2-Methyl-pyrrolidine hydrochloride
InChI Key JNEIFWYJFOEKIM-NUBCRITNSA-N
SMILES C[C@@H]1CCCN1.Cl
Table 2: Physicochemical Data
PropertyValueNotes
Physical Form White to off-white crystalline powder or solid-liquid mixture.[2][3]
Melting Point 73-77 °C
Boiling Point Data not available; likely decomposes upon heating at atmospheric pressure.The value of 100.2 °C at 760 mmHg found in one source is considered anomalous for a hydrochloride salt and may refer to the free base or an aqueous solution.[4] Amine hydrochlorides typically exhibit thermal degradation at elevated temperatures.[5][6][7][8][9]
Solubility Soluble in water and organic solvents.[2]Quantitative solubility data is not readily available.
pKa 11.46 (Predicted for the parent amine)This value refers to the conjugate acid of the free base, (R)-2-methylpyrrolidine.
Optical Rotation [α]²⁰/D = -4 to -2° (c=1 in H₂O)

Synthesis Protocols

This compound can be prepared through various synthetic routes, typically involving chiral synthesis or resolution.[2] A common laboratory-scale preparation involves the deprotection of an N-protected (R)-2-methylpyrrolidine precursor.

Protocol 1: Synthesis from N-Boc-(S)-prolinol

This multi-step synthesis starts from the readily available chiral pool starting material, (S)-prolinol, to yield the target (R)-enantiomer of 2-methylpyrrolidine hydrochloride.[10]

Experimental Workflow Diagram

G cluster_0 Step 1: N-Protection cluster_1 Step 2: Activation of Hydroxyl Group cluster_2 Step 3: Reduction to Methyl Group cluster_3 Step 4: Deprotection and Salt Formation A (S)-Prolinol B N-Boc-(S)-prolinol A->B Boc₂O, Et₃N EtOAc, 0°C to RT C N-Boc-(S)-prolinol D N-Boc-(S)-2-(methanesulfonyloxymethyl) pyrrolidine C->D MsCl, Et₃N CH₂Cl₂, 0°C to RT E N-Boc-(S)-2-(methanesulfonyloxymethyl) pyrrolidine F N-Boc-(R)-2-methylpyrrolidine E->F LiAlH₄ or LiEt₃BH THF, reflux G N-Boc-(R)-2-methylpyrrolidine H (R)-2-Methylpyrrolidine Hydrochloride G->H HCl gas EtOAc G cluster_0 Step 1: Chiral Enamine Formation cluster_1 Step 2: Diastereoselective Alkylation cluster_2 Step 3: Hydrolysis and Product Isolation A Cyclohexanone + (R)-2-Methylpyrrolidine B Chiral Enamine Intermediate A->B Benzene, reflux (Dean-Stark) C Chiral Enamine D Alkylated Iminium Salt C->D 1. n-BuLi, THF/DME, -78°C 2. Alkyl Halide (R-X) E Alkylated Iminium Salt F Enantioenriched (R)-α-Alkylated Ketone E->F 10% HCl (aq) G Recovered (R)-2-Methylpyrrolidine E->G (after workup)

References

An In-depth Technical Guide to the Chirality of (R)-2-methylpyrrolidine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-2-methylpyrrolidine hydrochloride is a critical chiral building block in modern medicinal chemistry, particularly in the development of potent and selective ligands for neurological targets. Its rigid pyrrolidine scaffold and defined stereocenter at the C2 position are pivotal for establishing specific molecular interactions with biological macromolecules, such as G-protein coupled receptors. This technical guide provides a comprehensive overview of the synthesis, stereochemical analysis, and spectroscopic characterization of this compound. Detailed experimental protocols for its preparation from commercially available chiral precursors and for the determination of its enantiomeric purity are presented. Furthermore, this document explores its significance as a pharmacophore in drug discovery, with a specific focus on its role in the development of Histamine H3 receptor antagonists.

Introduction

The principle of chirality is fundamental to drug design and development, as the stereoisomers of a molecule can exhibit profoundly different pharmacological and toxicological profiles.[1] (R)-2-methylpyrrolidine, a chiral secondary amine, and its hydrochloride salt are highly valued synthons in asymmetric synthesis.[2] The constrained conformation of the pyrrolidine ring, combined with the specific spatial orientation of the methyl group in the (R)-enantiomer, makes it an essential component in the synthesis of various pharmaceutical agents, especially those targeting the central nervous system.[3][4] Its structural motif is frequently incorporated into ligands designed to interact with receptors where stereochemistry is critical for affinity and efficacy, such as the Histamine H3 receptor.[5][6] This guide details the key technical aspects of this compound, from its synthesis to its application, providing a vital resource for professionals in the field.

Synthesis of this compound

The enantiomerically pure form of 2-methylpyrrolidine is most efficiently prepared through stereospecific synthesis starting from a chiral precursor, thereby avoiding challenging and often inefficient chiral resolution of a racemic mixture.[4] A well-established and scalable route utilizes the commercially available and relatively inexpensive (S)-prolinol. This synthesis involves the inversion of the stereocenter at the C2 position.

Synthetic Workflow

The overall transformation from (S)-prolinol to this compound proceeds through a multi-step sequence involving amine protection, activation of the primary alcohol, nucleophilic displacement, reduction, and final deprotection followed by salt formation.

G cluster_0 Synthesis of (R)-2-methylpyrrolidine HCl A (S)-Prolinol B N-Boc-(S)-prolinol A->B Boc₂O, Et₃N C N-Boc-(S)-2-(iodomethyl)pyrrolidine B->C I₂, PPh₃, Imidazole or Mesylation then Iodide displacement D N-Boc-(R)-2-methylpyrrolidine C->D H₂, Pd/C E (R)-2-methylpyrrolidine HCl D->E HCl

Caption: Synthetic pathway from (S)-Prolinol to (R)-2-methylpyrrolidine HCl.

Experimental Protocol: Synthesis from (S)-Prolinol

This protocol is adapted from established patent literature.[4]

Step 1: Protection of the Amine

  • Cool a solution of (S)-prolinol (1.0 eq) in ethyl acetate to 0 °C.

  • Add triethylamine (2.0 eq) dropwise, maintaining the temperature below 0 °C.

  • Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in ethyl acetate dropwise over 30 minutes, ensuring the temperature remains below 0 °C.[4]

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Perform an aqueous work-up by washing with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-(S)-prolinol.

Step 2: Conversion of Alcohol to Iodide

  • To a solution of N-Boc-(S)-prolinol (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or THF), add triphenylphosphine (1.5 eq) and imidazole (1.5 eq).

  • Cool the mixture to 0 °C and add iodine (I₂, 1.5 eq) portion-wise.

  • Stir the reaction at room temperature until the starting material is consumed (monitor by TLC).

  • Quench the reaction with aqueous sodium thiosulfate solution and perform an aqueous work-up.

  • Purify the crude product by flash chromatography to obtain N-Boc-(S)-2-(iodomethyl)pyrrolidine.

Step 3: Reduction of the Iodide

  • Dissolve N-Boc-(S)-2-(iodomethyl)pyrrolidine (1.0 eq) in an appropriate solvent such as ethanol or ethyl acetate.

  • Add a catalytic amount of palladium on carbon (10% Pd/C, ~5 mol%).

  • Subject the mixture to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature overnight.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to yield N-Boc-(R)-2-methylpyrrolidine.[4]

Step 4: Deprotection and Salt Formation

  • Dissolve the N-Boc-(R)-2-methylpyrrolidine (1.0 eq) in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate.

  • Add a solution of hydrochloric acid (e.g., 4M HCl in dioxane or gaseous HCl) in excess.

  • Stir the mixture, which will typically result in the precipitation of the hydrochloride salt.

  • Collect the solid product by filtration, wash with cold solvent, and dry under vacuum to yield this compound as a white to off-white solid.

Analytical Characterization and Chiral Purity

Ensuring the stereochemical integrity of this compound is paramount for its use in pharmaceutical development. This is primarily achieved through polarimetry and chiral chromatography.

Data Presentation
ParameterValueMethod/ConditionsReference
Molecular Formula C₅H₁₂ClN-[1][7]
Molecular Weight 121.61 g/mol -[1][7]
Appearance White to off-white solid/crystalVisual[2]
Optical Rotation [α]D -18 ± 2°c=1 in MeOH, 20°C (for free base)[8]
Enantiomeric Excess (ee) >99%Chiral GC or HPLCTypical for commercial products
Purity ≥98%GC or HPLC[9]

Note: The optical rotation value is for the free base, (R)-(-)-2-methylpyrrolidine. The specific rotation of the hydrochloride salt may vary.

Experimental Protocol: Enantiomeric Excess Determination by Chiral GC

Direct analysis of chiral amines by gas chromatography (GC) can be challenging. A common and reliable method involves derivatization with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral column, or derivatization with an achiral agent followed by separation on a chiral column.[7]

G cluster_0 Chiral GC Analysis Workflow A Sample of (R)-2-methylpyrrolidine HCl B Derivatization (e.g., with TFAA) A->B C GC Injection B->C D Separation on Chiral Column (e.g., Cyclodextrin-based) C->D E Detection (FID) D->E F Chromatogram (Separated Enantiomers) E->F G Calculate Peak Areas & Determine ee% F->G

Caption: Workflow for determining enantiomeric excess via chiral GC.

Protocol:

  • Sample Preparation: Accurately weigh approximately 1-2 mg of this compound into a vial. Neutralize with a suitable base (e.g., a small amount of 1M NaOH) and extract the free amine into an organic solvent like dichloromethane or ethyl acetate. Dry the organic extract over anhydrous sodium sulfate.

  • Derivatization: To the dried organic solution containing the free amine, add an acylating agent such as trifluoroacetic anhydride (TFAA) (100 µL). Cap the vial and heat at 60 °C for 20 minutes. After cooling, the sample is ready for injection.

  • GC Conditions (Typical):

    • Column: Chiral capillary column (e.g., Astec CHIRALDEX G-TA or similar cyclodextrin-based phase).

    • Carrier Gas: Helium or Hydrogen.

    • Injector Temperature: 250 °C.

    • Detector: Flame Ionization Detector (FID).

    • Detector Temperature: 250 °C.

    • Oven Program: Start at a low temperature (e.g., 80 °C), hold for 1-2 minutes, then ramp at 5-10 °C/min to a final temperature of 180-200 °C.

  • Analysis: Inject a small volume (1 µL) of the derivatized sample. The two enantiomers will elute at different retention times.

  • Calculation: The enantiomeric excess (ee) is calculated from the integrated peak areas of the (R)- and (S)-enantiomers using the formula: ee (%) = [ (AreaR - AreaS) / (AreaR + AreaS) ] × 100

Spectroscopic Data

Spectroscopic analysis is crucial for confirming the chemical structure and identity of this compound.

TechniqueExpected Chemical Shifts / Bands
¹H NMR (Predicted for HCl salt in D₂O)~3.5-3.8 ppm (m, 1H, H2)~3.2-3.5 ppm (m, 2H, H5)~1.8-2.2 ppm (m, 4H, H3 & H4)~1.4 ppm (d, 3H, -CH₃)
¹³C NMR (Predicted for HCl salt)~55-60 ppm (C2)~45-50 ppm (C5)~30-35 ppm (C3)~20-25 ppm (C4)~15-20 ppm (-CH₃)
FTIR (KBr) ~2700-3000 cm⁻¹ (N-H⁺ stretch, broad)~2850-2980 cm⁻¹ (C-H stretch)~1450-1600 cm⁻¹ (N-H bend)
Mass Spec (EI) (For free base)m/z 85 (M⁺)m/z 70 ([M-CH₃]⁺) - Base Peak

Note: NMR chemical shifts are estimates and can vary based on solvent and concentration. The mass spectrum data corresponds to the free base, as the hydrochloride salt would typically dissociate in the ion source.[9][10]

Application in Drug Development: Histamine H3 Receptor Antagonism

(R)-2-methylpyrrolidine is a key pharmacophore in the design of antagonists for the Histamine H3 receptor (H3R).[6] The H3R is a presynaptic Gi/o-coupled autoreceptor and heteroreceptor in the central nervous system that negatively regulates the release of histamine and other key neurotransmitters like acetylcholine, norepinephrine, and dopamine.[2][8] Antagonizing or acting as an inverse agonist at this receptor enhances neurotransmitter release, a mechanism that is being explored for the treatment of cognitive and sleep-wake disorders such as Alzheimer's disease, ADHD, and narcolepsy.[2][11]

Histamine H3 Receptor Signaling Pathway

Activation of the H3R by histamine initiates a signaling cascade that leads to the inhibition of neurotransmitter release. H3R antagonists block this action, leading to increased synaptic neurotransmitter levels.

G cluster_0 Presynaptic Terminal H3R Histamine H3 Receptor (Gi/o) AC Adenylyl Cyclase H3R->AC Inhibits Ca ↓ Ca²⁺ Influx (via N-type channels) H3R->Ca Inhibits cAMP ↓ cAMP AC->cAMP Release ↓ Neurotransmitter Release Ca->Release Histamine Histamine Histamine->H3R Antagonist (R)-2-methylpyrrolidine -based Antagonist Antagonist->H3R Blocks

Caption: Simplified signaling of the Histamine H3 receptor and its antagonism.

Structure-Activity Relationship (SAR)

In many series of H3R antagonists, the inclusion of a basic amine is essential for interacting with a key aspartate residue in the receptor binding pocket. SAR studies have repeatedly shown that small, constrained cyclic amines provide high potency. Specifically, the (R)-2-methylpyrrolidine moiety has been identified as an optimal group, often conferring higher affinity and selectivity compared to its (S)-enantiomer or other acyclic or larger cyclic amines.[5] This highlights the critical importance of precise stereochemical control, as provided by enantiopure this compound, in the development of effective CNS therapeutics.

Conclusion

This compound remains a cornerstone chiral building block for medicinal chemistry and drug development. Its stereospecific synthesis from readily available precursors allows for the reliable production of enantiomerically pure material. The analytical methods outlined in this guide provide a framework for the stringent quality control required in a pharmaceutical setting. The crucial role of its defined stereochemistry in the design of potent Histamine H3 receptor antagonists underscores the broader importance of chirality in modern drug discovery. This technical guide serves as a comprehensive resource for scientists engaged in the synthesis, analysis, and application of this vital chiral synthon.

References

An In-depth Technical Guide to the Stereochemistry of 2-Methylpyrrolidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

The pyrrolidine ring is a foundational scaffold in a multitude of natural products, pharmaceuticals, and chiral catalysts.[1][2][3] Among its derivatives, 2-methylpyrrolidine holds particular significance as a versatile chiral building block. The presence of a stereocenter at the C2 position gives rise to (R)- and (S)-enantiomers, the specific configurations of which are critical in determining the biological activity and efficacy of pharmaceutical compounds.[4][5] This is because biological systems, such as enzymes and receptors, are inherently chiral and often interact differently with each enantiomer of a drug.[6] Consequently, the stereoselective synthesis of 2-methylpyrrolidine derivatives is a paramount objective in medicinal chemistry and drug development.[2]

This technical guide provides a comprehensive overview of the stereochemistry of 2-methylpyrrolidine derivatives, focusing on stereoselective synthetic methodologies, the impact of stereochemistry on pharmacological activity, and detailed experimental protocols.

Stereoselective Synthetic Strategies

The synthesis of enantiomerically pure or enriched 2-methylpyrrolidine derivatives can be broadly categorized into three main approaches: synthesis from the chiral pool, asymmetric catalysis, and resolution of racemic mixtures.

1. Synthesis from the Chiral Pool: This strategy leverages readily available, inexpensive chiral starting materials. A common and effective precursor is prolinol, which can be obtained as either the (R)- or (S)-enantiomer. A multi-step process can convert (S)-prolinol into (R)-2-methylpyrrolidine, providing a reliable route to the desired enantiomer.[7] This method involves the protection of the amine, activation of the hydroxyl group (e.g., as a mesylate), and subsequent reduction.

2. Asymmetric Catalysis and Chiral Auxiliaries: Asymmetric catalysis offers an efficient way to create the desired stereocenter. This can involve the hydrogenation of a prochiral precursor like 2-methylpyrroline using a chiral catalyst.[8] Alternatively, 2-methylpyrrolidine itself can be used as a chiral auxiliary. For instance, (R)-2-methylpyrrolidine reacts with a prochiral ketone to form a chiral enamine intermediate. The steric bulk of the methyl group on the pyrrolidine ring directs the subsequent alkylation to one face of the enamine, leading to a high degree of enantioselectivity in the final product after hydrolysis.[9] This approach is fundamental in the asymmetric α-alkylation of ketones.[9]

3. Resolution of Racemic Mixtures: When a racemic mixture of 2-methylpyrrolidine is produced, it can be separated into its constituent enantiomers through resolution. A common method is the formation of diastereomeric salts by reacting the racemic amine with a chiral acid, such as L- or D-tartaric acid.[8] The resulting diastereomers exhibit different physical properties, such as solubility, allowing for their separation by fractional crystallization. The desired enantiomer can then be liberated from the purified diastereomeric salt.[8]

Synthetic_Strategies cluster_main cluster_approaches Start Prochiral or Racemic Starting Materials ChiralPool From Chiral Pool (e.g., Prolinol) Start->ChiralPool AsymmetricCat Asymmetric Catalysis (e.g., Hydrogenation) Start->AsymmetricCat Resolution Resolution of Racemate (e.g., Diastereomeric Salts) Start->Resolution End Enantiomerically Pure (R)- or (S)-2-Methylpyrrolidine ChiralPool->End AsymmetricCat->End Resolution->End

Caption: Key strategies for the stereoselective synthesis of 2-methylpyrrolidine.

Data on Stereoselective Syntheses

The efficiency and stereochemical outcome of various synthetic methods are summarized below. These data highlight the high levels of stereocontrol achievable with modern synthetic techniques.

MethodStarting MaterialKey Reagent/CatalystStereoselectivityYieldReference
ResolutionRacemic 2-methylpyrrolineL-Tartaric Acid / Pt(IV) oxide>50% ee (initial)N/A[8]
Asymmetric AlkylationCyclohexanone(R)-2-Methylpyrrolidine93% ee for (R)-product75%Adapted from Meyers et al. via BenchChem[9]
Chiral Pool Synthesis(S)-ProlinolMsCl, LiAlH₄Configuration inversionN/A[7]
Catalytic HydrogenationSubstituted Pyrrole5% Rh/Al₂O₃95% de98%[10]
Aza-Michael CyclizationCbz-protected amineChiral Phosphoric AcidHigh enantioselectivityN/A[1]

N/A: Not explicitly stated in the source. ee: enantiomeric excess. de: diastereomeric excess.

Impact on Pharmacological Activity

The three-dimensional structure of a molecule is paramount for its interaction with biological targets. For 2-methylpyrrolidine derivatives, the configuration at the C2 center can drastically alter pharmacological activity. One enantiomer, the eutomer, may be responsible for the desired therapeutic effect, while the other, the distomer, could be less active, inactive, or even contribute to undesirable side effects or toxicity.[11]

For example, 2-methylpyrrolidine is a crucial starting material for histamine H3 receptor ligands, which are investigated for treating cognitive and other neurological disorders.[7] The precise stereochemistry of the pyrrolidine ring is essential for optimal binding to the receptor and achieving the desired pharmacological response. Similarly, in the development of anticonvulsant drugs based on pyrrolidine-2,5-diones, the spatial orientation of substituents on the chiral ring significantly influences the therapeutic efficacy.[12] The distinct biological profiles of different stereoisomers necessitate the development and application of stereoselective synthetic methods in drug discovery.[6]

Experimental Protocols

Detailed methodologies for key stereoselective transformations are provided below for research and application purposes.

Protocol 1: Synthesis of (R)-2-Methylpyrrolidine from (S)-Prolinol This protocol is adapted from a patented process and involves multiple steps.[7]

  • N-Protection:

    • Cool a solution of (S)-prolinol (1.0 eq) in ethyl acetate to 0 °C.

    • Add triethylamine (2.0 eq) dropwise, maintaining the temperature below 0 °C.

    • Add a solution of tert-butoxycarbonyl (Boc) anhydride (1.1 eq) in ethyl acetate dropwise, keeping the temperature below 0 °C.

    • Allow the mixture to warm to room temperature and stir overnight.

    • Work up the reaction to isolate the N-Boc protected (S)-prolinol.

  • Hydroxyl Group Activation (Mesylation):

    • Dissolve the N-Boc protected (S)-prolinol (1.0 eq) in dichloromethane and cool to 0 °C.

    • Add triethylamine (2.0 eq) dropwise.

    • Add methanesulfonyl chloride (1.5 eq) dropwise, maintaining the temperature below 0 °C.

    • Stir the reaction at room temperature overnight.

    • Work up to isolate the corresponding mesylate.

  • Reduction and Deprotection:

    • Add the mesylate intermediate to a suspension of a reducing agent like Lithium Aluminum Hydride (LiAlH₄) in an appropriate solvent (e.g., THF).

    • The reaction proceeds via an SN2 mechanism, which inverts the stereocenter, reducing the mesylate to a methyl group and simultaneously removing the Boc protecting group.

    • Carefully quench the reaction and perform an aqueous workup to isolate the final product, (R)-2-methylpyrrolidine.

Protocol 2: Asymmetric α-Alkylation of Cyclohexanone using (R)-2-Methylpyrrolidine This protocol demonstrates the use of 2-methylpyrrolidine as a chiral auxiliary.[9]

Alkylation_Workflow cluster_workflow Step1 Step 1: Enamine Formation Mix Cyclohexanone and (R)-2-Methylpyrrolidine. Add p-toluenesulfonic acid. Reflux in toluene with Dean-Stark trap. Step2 Step 2: Alkylation Cool crude enamine solution to -78 °C. Add n-butyllithium. Add benzyl bromide and stir. Step1->Step2 Step3 Step 3: Hydrolysis Quench with 10% HCl. Warm to room temperature. Extract with ether. Step2->Step3 Step4 Step 4: Isolation Dry organic layers. Concentrate and purify via column chromatography to yield (R)-2-benzylcyclohexanone. Step3->Step4

Caption: Experimental workflow for asymmetric alkylation.
  • Enamine Formation:

    • In a round-bottom flask equipped with a Dean-Stark trap, combine cyclohexanone (1.0 eq), (R)-2-methylpyrrolidine (1.2 eq), and a catalytic amount of p-toluenesulfonic acid in toluene.

    • Reflux the mixture until the theoretical amount of water is collected, indicating complete enamine formation.

    • Cool the reaction and remove the solvent under reduced pressure.

  • Alkylation:

    • Dissolve the crude chiral enamine in a 4:1 mixture of anhydrous diethyl ether and DME.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add n-butyllithium (1.1 eq) dropwise. Stir for 2 hours at -78 °C.

    • Add benzyl bromide (1.1 eq) dropwise and continue stirring at -78 °C for 4 hours.

    • Allow the reaction to warm slowly to room temperature and stir overnight.

  • Hydrolysis and Product Isolation:

    • Quench the reaction by adding 10% hydrochloric acid.

    • Extract the product with diethyl ether.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to obtain the enantioenriched (R)-2-benzylcyclohexanone.

Caption: Steric hindrance model in asymmetric alkylation.
Note: The diagram above is a conceptual representation. The actual enamine has a specific conformation that dictates facial selectivity.

Protocol 3: Resolution of Racemic 2-Methylpyrrolidine via Diastereomeric Salt Formation This protocol is adapted from a patented process for resolving 2-methylpyrroline via hydrogenation and in-situ salt formation.[8]

  • Hydrogenation:

    • Hydrogenate 2-methylpyrroline (1.0 eq) in an alcohol solvent (e.g., ethanol/methanol mixture) using a hydrogenation catalyst such as platinum (IV) oxide.

    • Conduct the reaction under pressure (e.g., 55 psi) at ambient temperature until completion, monitored by GC.

  • Salt Formation and Crystallization:

    • Filter the reaction mixture to remove the catalyst.

    • To the filtrate containing racemic 2-methylpyrrolidine, add a solution of the resolving agent, L-tartaric acid (approx. 0.5 eq), to form the diastereomeric salts.

    • Allow the solution to stand, inducing the crystallization of the less soluble diastereomer, (R)-2-methylpyrrolidine L-tartrate.

  • Isolation and Purification:

    • Isolate the crystalline salt by filtration.

    • The optical purity of the isolated salt can be enhanced by one or more recrystallization steps. An initial optical purity of 50% ee can often be increased significantly.[8]

  • Liberation of the Free Amine:

    • Treat the purified diastereomeric salt with a base (e.g., NaOH solution) to liberate the free (R)-2-methylpyrrolidine, which can then be extracted into an organic solvent.

References

(R)-2-methylpyrrolidine hydrochloride safety and handling

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Safety and Handling of (R)-2-methylpyrrolidine hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for this compound (CAS No. 135324-85-5), a compound utilized in pharmaceutical development and organic synthesis. Adherence to these guidelines is critical for ensuring personnel safety and maintaining a secure laboratory environment.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary hazards include flammability, severe skin and eye damage, and harm if swallowed.[1] It can also cause respiratory irritation.[2][3]

GHS Classification

The Globally Harmonized System (GHS) classification provides a standardized approach to hazard communication.

Hazard ClassCategoryGHS PictogramSignal WordHazard Statement
Flammable SolidsCategory 1GHS02 (Flame)DangerH228: Flammable solid.[1]
Acute Toxicity, OralCategory 4GHS07 (Exclamation Mark)WarningH302: Harmful if swallowed.[1][2][3]
Skin Corrosion/IrritationCategory 1CGHS05 (Corrosion)DangerH314: Causes severe skin burns and eye damage.[1]
Serious Eye Damage/Eye IrritationCategory 1GHS05 (Corrosion)DangerH314: Causes severe skin burns and eye damage.[1]
Specific target organ toxicity (single exposure)Category 3GHS07 (Exclamation Mark)WarningH335: May cause respiratory irritation.[2][3]

Data compiled from multiple sources which may classify the related compound 2-Methylpyrrolidine hydrochloride (CAS 54677-53-1). Always refer to the specific SDS for the material in use.

Physical and Chemical Properties

A summary of key physical and chemical properties is essential for safe handling and storage.

PropertyValue
CAS Number135324-85-5[1][3]
Molecular FormulaC₅H₁₁N•HCl[1] or C5H12ClN[3]
Molecular Weight121.61 g/mol [1][3]
AppearanceLight yellow to brown crystalline powder[4]
Purity≥ 98%[4]

Handling and Storage Protocols

Proper handling and storage are paramount to prevent exposure and accidents.

Safe Handling

Always handle this compound in a well-ventilated area, preferably within a chemical fume hood. Do not eat, drink, or smoke when using this product.[2][5] Avoid breathing dust, fumes, or vapors.[2][5] Prevent contact with skin and eyes by wearing appropriate personal protective equipment.[1] Wash hands and any exposed skin thoroughly after handling.[2]

Storage Conditions

Store the compound in a tightly closed container in a dry, cool, and well-ventilated place.[2][6] The storage area should be locked up or otherwise secured.[2] Keep the container away from heat, sparks, open flames, and other sources of ignition. It is recommended to store under an inert atmosphere.[7]

Exposure Control and Personal Protection

Engineering controls and personal protective equipment (PPE) are the primary methods for minimizing exposure.

Engineering Controls

Use only outdoors or in a well-ventilated area.[2] Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[8][9]

Personal Protective Equipment (PPE)

A summary of required PPE is provided below.

Protection TypeSpecification
Eye/Face Protection Wear tight-sealing safety goggles or a face shield.[2] Equipment should be tested and approved under standards like NIOSH (US) or EN 166 (EU).[7]
Skin Protection Wear appropriate protective gloves (e.g., chemical impermeable gloves) and clothing to prevent skin exposure.[2][5]
Respiratory Protection If exposure limits are exceeded or irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator. A particulates filter conforming to EN 143 is recommended.[2]

Emergency and First Aid Procedures

Immediate and appropriate first aid is critical in the event of an exposure. The following diagram outlines the logical flow for first aid response.

FirstAidResponse cluster_Exposure Type of Exposure cluster_Action Immediate Action cluster_Medical Medical Attention Inhalation Inhalation MoveToFreshAir Remove to fresh air. Keep comfortable for breathing. Inhalation->MoveToFreshAir SkinContact Skin Contact WashSkin Take off contaminated clothing. Wash with plenty of soap and water for at least 15 minutes. SkinContact->WashSkin EyeContact Eye Contact RinseEyes Rinse cautiously with water for several minutes (at least 15). Remove contact lenses, if present and easy to do. EyeContact->RinseEyes Ingestion Ingestion RinseMouth Rinse mouth. Do NOT induce vomiting. Ingestion->RinseMouth GetMedicalHelp Call a POISON CENTER or doctor if you feel unwell. MoveToFreshAir->GetMedicalHelp If breathing is difficult or symptoms persist. GetMedicalHelpSkin Get medical advice/attention if skin irritation occurs. WashSkin->GetMedicalHelpSkin GetMedicalHelpEye Get medical advice/attention if eye irritation persists. RinseEyes->GetMedicalHelpEye GetMedicalHelpIngestion Call a POISON CENTER or doctor. RinseMouth->GetMedicalHelpIngestion

Caption: Logical workflow for first aid response to chemical exposure.

Detailed First Aid Protocols:
  • If Inhaled: Remove the person to fresh air and keep them comfortable for breathing.[2] If breathing is difficult, give oxygen.[5] If not breathing, provide artificial respiration.[5] Seek medical attention if you feel unwell.[2][5]

  • If on Skin: Immediately take off all contaminated clothing.[5] Wash the affected area with plenty of soap and water for at least 15 minutes.[2] If skin irritation occurs, get medical advice.[2]

  • If in Eyes: Rinse cautiously and thoroughly with water for at least 15 minutes, holding the eyelids open.[2] Remove contact lenses if present and easy to do so.[2] If eye irritation persists, seek medical attention.[2]

  • If Swallowed: Rinse the mouth with water.[2] Never give anything by mouth to an unconscious person.[10] Call a poison control center or doctor immediately if you feel unwell.[2]

Firefighting and Accidental Release Measures

Firefighting
  • Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam.[2]

  • Specific Hazards: The compound is a flammable solid.[1] Hazardous combustion products may include carbon monoxide, carbon dioxide, nitrogen oxides (NOx), and hydrogen chloride gas.[2]

  • Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) with a full face-piece operated in pressure-demand or other positive-pressure mode, along with full protective gear.[2]

Accidental Release Measures

The following workflow outlines the necessary steps for responding to an accidental spill.

SpillResponseWorkflow Start Spill Detected Evacuate Evacuate personnel to safe areas. Keep people upwind of spill. Start->Evacuate Ventilate Ensure adequate ventilation. Evacuate->Ventilate Ignition Remove all sources of ignition. Ventilate->Ignition PPE Wear required Personal Protective Equipment (PPE). Ignition->PPE Contain Prevent further leakage or spillage. Do not let product enter drains. PPE->Contain Cleanup Sweep up and shovel. Avoid dust formation. Contain->Cleanup Dispose Place in suitable, closed containers for disposal. Dispose of contents/container to an approved waste disposal plant. Cleanup->Dispose End Area Clean and Safe Dispose->End

Caption: Experimental workflow for handling an accidental chemical spill.

Detailed Accidental Release Protocols:

  • Personal Precautions: Avoid dust formation and contact with the substance.[5] Do not breathe vapors or dust.[5]

  • Environmental Precautions: Prevent the product from entering drains or waterways.

  • Containment and Cleanup: Sweep up the material and place it into a suitable, closed container for disposal.[7] Avoid creating dust.[7]

Disposal Considerations

Dispose of this compound and its container at an approved waste disposal plant in accordance with all applicable local, state, and federal regulations.[2] Do not allow the product to be released into the environment. Contaminated packaging should be disposed of in the same manner as the product itself.

References

(R)-2-Methylpyrrolidine Hydrochloride: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

(R)-2-Methylpyrrolidine hydrochloride is a chiral organic compound of significant interest to researchers, scientists, and drug development professionals. Its utility as a versatile building block in the synthesis of complex molecules, particularly in the pharmaceutical industry, makes a thorough understanding of its properties and handling essential. This technical guide provides an in-depth overview of this compound, including its molecular characteristics, detailed experimental protocols for its synthesis and analysis, and its applications in research and development.

Core Molecular Data

This compound is the hydrochloride salt of the chiral amine (R)-2-methylpyrrolidine. The presence of a stereocenter at the 2-position of the pyrrolidine ring is crucial for its application in asymmetric synthesis.

PropertyValueCitations
Molecular Formula C₅H₁₂ClN (or C₅H₁₁N·HCl)[1]
Molecular Weight 121.61 g/mol [1]
CAS Number 135324-85-5[1]
Appearance White to light yellow crystalline powder
Solubility Soluble in water and organic solvents.[2]

Synthesis of this compound

The synthesis of enantiomerically pure this compound is a critical process for its application in pharmaceutical development. A common method involves the reduction of a chiral precursor derived from a readily available chiral starting material, such as (S)-prolinol. The following is a representative experimental protocol for its preparation.

Experimental Protocol: Synthesis from (S)-Prolinol

This multi-step synthesis involves the conversion of the hydroxyl group of (S)-prolinol to a methyl group, followed by the formation of the hydrochloride salt.

Step 1: Mesylation of N-Boc-(S)-prolinol

  • Dissolve N-Boc-(S)-prolinol in dichloromethane (CH₂Cl₂) and cool the solution to 0 °C in an ice bath.

  • Add triethylamine (Et₃N) dropwise to the solution.

  • Slowly add methanesulfonyl chloride (MsCl) to the reaction mixture while maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Upon completion, quench the reaction with water and separate the organic layer.

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude mesylated product.

Step 2: Reduction of the Mesylate

  • Dissolve the crude mesylate from Step 1 in anhydrous tetrahydrofuran (THF).

  • Add a reducing agent, such as lithium aluminum hydride (LiAlH₄) or lithium triethylborohydride (LiBEt₃H), to the solution at 0 °C.

  • Allow the reaction to proceed at an appropriate temperature (e.g., reflux) until the starting material is consumed, as monitored by TLC or GC-MS.

  • Cool the reaction mixture to 0 °C and carefully quench the excess reducing agent with a sequential addition of water and an aqueous base solution.

  • Filter the resulting mixture and extract the filtrate with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic extracts over anhydrous Na₂SO₄, filter, and concentrate to obtain the crude N-Boc-(R)-2-methylpyrrolidine.

Step 3: Deprotection and Hydrochloride Salt Formation

  • Dissolve the crude N-Boc-(R)-2-methylpyrrolidine in a suitable solvent such as ethanol or diethyl ether.

  • Add a solution of hydrochloric acid (HCl) in the same solvent.

  • Stir the mixture, which should result in the precipitation of this compound.

  • Collect the solid product by filtration, wash with a cold solvent, and dry under a vacuum to obtain the final product.

G Synthetic Workflow for (R)-2-methylpyrrolidine HCl A N-Boc-(S)-prolinol B Mesylation (MsCl, Et3N, CH2Cl2) A->B C N-Boc-(S)-2-(mesyloxymethyl)pyrrolidine B->C D Reduction (LiAlH4 or LiBEt3H, THF) C->D E N-Boc-(R)-2-methylpyrrolidine D->E F Deprotection & Salt Formation (HCl in Ethanol/Ether) E->F G This compound F->G

Caption: Synthetic pathway for this compound.

Analytical Methods for Quality Control

Ensuring the purity and identity of this compound is crucial for its use in research and manufacturing. The following are standard analytical methods for its characterization.

Gas Chromatography (GC) for Purity Assessment

Gas chromatography is a robust method for determining the purity of (R)-2-methylpyrrolidine and its hydrochloride salt (after appropriate sample preparation).

Experimental Protocol: GC Analysis

  • Sample Preparation: Accurately weigh and dissolve a sample of this compound in a suitable solvent (e.g., methanol) to a concentration of approximately 1 mg/mL. For the hydrochloride salt, neutralization with a base and extraction into an organic solvent may be necessary prior to injection.

  • Instrumentation:

    • Column: A chiral capillary column is recommended to separate the (R) and (S) enantiomers if enantiomeric purity is being assessed. A standard non-polar or medium-polarity column can be used for general purity.

    • Injector Temperature: 250 °C

    • Detector (FID) Temperature: 280 °C

    • Oven Temperature Program:

      • Initial temperature: 60 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 220 °C.

      • Hold at 220 °C for 5 minutes.

    • Injection Volume: 1 µL

    • Split Ratio: 50:1

  • Data Analysis: The purity is determined by calculating the peak area percentage of the main component relative to the total area of all peaks in the chromatogram.

G GC Analysis Workflow A Sample Weighing B Dissolution in Solvent (e.g., Methanol) A->B C GC Injection B->C D Chromatographic Separation C->D E Flame Ionization Detection (FID) D->E F Data Acquisition & Analysis E->F

Caption: Workflow for Gas Chromatography analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for confirming the chemical structure of this compound. Both ¹H and ¹³C NMR provide detailed information about the molecular framework.

Experimental Protocol: NMR Analysis

  • Sample Preparation:

    • Purity: Ensure the sample is of high purity to avoid interference from impurities.

    • Solvent: Choose a deuterated solvent in which the sample is soluble, such as deuterium oxide (D₂O), methanol-d₄ (CD₃OD), or dimethyl sulfoxide-d₆ (DMSO-d₆).

    • Concentration: Prepare a solution with a concentration of 5-25 mg of the compound in 0.5-0.7 mL of the chosen deuterated solvent.

    • Internal Standard: Add a small amount of a reference standard, such as tetramethylsilane (TMS) or a suitable alternative for aqueous solutions, to calibrate the chemical shift scale.

  • Instrumentation:

    • Utilize a high-resolution NMR spectrometer, typically with a field strength of 300 MHz or higher.

  • Data Acquisition:

    • ¹H NMR: Acquire the proton spectrum using a standard single-pulse sequence. A sufficient number of scans should be performed to achieve a good signal-to-noise ratio.

    • ¹³C NMR: Acquire the carbon spectrum. Due to the lower natural abundance of ¹³C, a greater number of scans will be required compared to ¹H NMR.

  • Data Analysis: Analyze the chemical shifts, multiplicities, and coupling constants to confirm the structure of the molecule.

Applications in Drug Development and Organic Synthesis

This compound and its free base form are valuable intermediates in the synthesis of a variety of chemical entities.[3]

  • Pharmaceutical Development: This compound serves as a crucial chiral building block in the synthesis of active pharmaceutical ingredients (APIs), particularly those targeting the central nervous system.[3] Its stereochemistry is often essential for the desired biological activity.

  • Organic Synthesis: It is employed as a chiral auxiliary or ligand in asymmetric synthesis to control the stereochemical outcome of chemical reactions.[4] This allows for the production of enantiomerically pure compounds, which is critical in the development of new drugs and fine chemicals.[4]

  • Agrochemicals: The pyrrolidine scaffold is present in some agrochemicals, and (R)-2-methylpyrrolidine can be used in the synthesis of new and effective crop protection agents.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of (R)-2-methylpyrrolidine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of (R)-2-methylpyrrolidine hydrochloride, a chiral building block of significant interest in pharmaceutical development due to its presence in a variety of biologically active compounds. The protocols outlined below offer various approaches, from a highly efficient, scalable chemical synthesis to a biocatalytic method offering excellent enantioselectivity.

Comparative Analysis of Synthesis Protocols

The selection of a synthetic route for this compound depends on factors such as scale, desired purity, cost, and available equipment. The following table summarizes the key quantitative data for the protocols detailed in this document, allowing for a direct comparison of their effectiveness.

ParameterMethod 1: High-Efficiency Chemical SynthesisMethod 2: Biocatalytic SynthesisMethod 3: Classical Resolution
Starting Material N-Boc-L-proline5-chloro-2-pentanone2-Methylpyrroline
Key Reagents NaBH₄/BF₃·OEt₂, MsCl, LiBH₄, Benzenesulfonic Acid/HClTransaminase (TA), Pyridoxal 5'-phosphate (PLP), Isopropylamine (IPA)H₂, Platinum(IV) oxide, L-tartaric acid
Overall Yield 83%[1]Up to 90% (analytical yield)[2][3]~28% (after multiple recrystallizations)
Enantiomeric Excess (ee) >99%[1]>99.5%[2][3]>97% (requires multiple recrystallizations)
Reaction Time Multi-day process (4 steps)22-24 hoursMulti-day process (including resolution)
Key Advantages High overall yield, excellent enantiopurity, scalable, no chromatography.[1]Extremely high enantioselectivity, mild reaction conditions, uses renewable resources.Utilizes simple starting materials.
Key Disadvantages Multi-step synthesis.Requires specialized enzymes and biocatalytic equipment.Low overall yield due to resolution of racemate.

Experimental Protocols

Method 1: High-Efficiency Four-Step Synthesis from N-Boc-L-proline

This highly efficient and practical four-step synthesis provides (R)-2-methylpyrrolidine with excellent yield and enantiopurity, avoiding the need for chromatographic purification.[1] The process begins with the enantiomer (S)-proline to yield the desired (R)-product via an inversion of stereochemistry.

cluster_0 Synthesis Workflow N-Boc-L-proline N-Boc-L-proline N-Boc-(S)-prolinol N-Boc-(S)-prolinol N-Boc-L-proline->N-Boc-(S)-prolinol Step 1: Reduction Mesylate_Intermediate N-Boc-(S)-prolinol Mesylate N-Boc-(S)-prolinol->Mesylate_Intermediate Step 2: Mesylation N-Boc-(R)-2-methylpyrrolidine N-Boc-(R)-2-methylpyrrolidine Mesylate_Intermediate->N-Boc-(R)-2-methylpyrrolidine Step 3: Reductive Displacement (Inversion) Final_Product (R)-2-methylpyrrolidine Hydrochloride N-Boc-(R)-2-methylpyrrolidine->Final_Product Step 4: Deprotection & Salt Formation

Caption: High-efficiency synthesis of (R)-2-methylpyrrolidine HCl.

Step 1: Reduction of N-Boc-L-proline to N-Boc-(S)-prolinol

  • To a solution of N-Boc-L-proline (1 equivalent) in anhydrous THF, add sodium borohydride (1.5 equivalents) in portions.

  • Cool the mixture to 0 °C and add boron trifluoride etherate (1.7 equivalents) dropwise, maintaining the temperature below 10 °C.

  • Stir the reaction at room temperature until completion (monitored by TLC/HPLC).

  • Quench the reaction by slowly adding methanol, followed by water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be crystallized from heptane to yield pure N-Boc-(S)-prolinol (Typical isolated yield: 94%).[1]

Step 2: Mesylation of N-Boc-(S)-prolinol

  • Dissolve the N-Boc-(S)-prolinol (1 equivalent) and triethylamine (1.5 equivalents) in anhydrous dichloromethane (DCM) and cool to 0 °C.

  • Add methanesulfonyl chloride (MsCl, 1.2 equivalents) dropwise.

  • Stir the mixture at 0 °C for 1 hour and then at room temperature until the reaction is complete.

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo to yield the crude mesylate, which is used in the next step without further purification.

Step 3: Reductive Displacement to form N-Boc-(R)-2-methylpyrrolidine

  • Dissolve the crude mesylate from the previous step (1 equivalent) in anhydrous THF.

  • Add lithium borohydride (LiBH₄, 3.0 equivalents) and heat the mixture to 35 °C.

  • Stir for 15-20 hours until the reaction is complete.

  • Cool the reaction to 0 °C and quench carefully by transferring it to a mixture of 1 M H₃PO₄, water, and MTBE with vigorous stirring.

  • Separate the organic layer, wash with saturated NaHCO₃ and brine, and then concentrate to provide N-Boc-(R)-2-methylpyrrolidine (Typical assay yield: 81%).[1]

Step 4: Deprotection and Formation of Hydrochloride Salt

  • Dissolve the crude N-Boc-(R)-2-methylpyrrolidine (1 equivalent) in a suitable solvent such as ethyl acetate or methanol.

  • Bubble anhydrous hydrogen chloride (HCl) gas through the solution for approximately 5 minutes until the pH is below 1, or add a solution of HCl in ethanol (e.g., 0.5 N).

  • Stir the mixture at room temperature for 2 hours.

  • Concentrate the solvent under reduced pressure.

  • The resulting solid can be crystallized from a solvent system like methanol/diethyl ether to afford pure this compound as a white solid.

Method 2: Biocatalytic Synthesis via Transaminase-Triggered Cyclization

This method utilizes a transaminase (TA) enzyme to perform an asymmetric amination of 5-chloro-2-pentanone, which then spontaneously cyclizes to form the desired (R)-2-methylpyrrolidine with very high enantiomeric excess.[2][3]

cluster_1 Biocatalytic Workflow Substrate 5-chloro-2-pentanone Enzyme Transaminase (R-selective) PLP, Isopropylamine Substrate->Enzyme Intermediate Chiral Amino Intermediate (Unstable) Enzyme->Intermediate Asymmetric Amination Cyclization Spontaneous Intramolecular Cyclization Intermediate->Cyclization Product (R)-2-methylpyrrolidine Cyclization->Product

Caption: Biocatalytic synthesis of (R)-2-methylpyrrolidine.

Protocol:

  • Reaction Setup: Prepare a reaction mixture in a suitable buffer (e.g., 100 mM potassium phosphate buffer, pH 8).

  • Reagents: Add the following components to the buffer:

    • An (R)-selective transaminase (e.g., ATA-117 or a wild-type variant, typically 10 mg/mL).[2][3]

    • Pyridoxal 5'-phosphate (PLP) co-factor (1 mM).

    • 5-chloro-2-pentanone substrate (50 mM).

    • Isopropylamine (IPA) as the amine donor (0.5 M).[2][3]

    • A co-solvent such as DMSO (5% v/v) may be added to aid substrate solubility.

  • Incubation: Incubate the reaction mixture at 30°C with agitation (e.g., 700 rpm) for 22-24 hours.[2][3] The cyclization to 2-methylpyrrolidine occurs spontaneously under these conditions.

  • Work-up and Isolation:

    • Upon reaction completion, adjust the pH to >10 with NaOH to ensure the product is in its free base form.

    • Extract the product with an organic solvent like methyl tert-butyl ether (MTBE).

    • Dry the organic phase over anhydrous sodium sulfate.

  • Hydrochloride Salt Formation:

    • To the MTBE solution of the free base, add a stoichiometric amount of HCl (e.g., as a solution in ethanol or isopropanol).

    • The this compound will precipitate and can be collected by filtration, washed with cold MTBE, and dried under vacuum.

Conclusion

The synthesis of this compound can be achieved through multiple effective pathways. For large-scale, high-purity production, the four-step chemical synthesis starting from N-Boc-L-proline offers an excellent balance of high yield and enantiopurity without the need for chromatography.[1] For applications where ultimate enantioselectivity is paramount and green chemistry principles are a priority, the biocatalytic approach using transaminases presents a state-of-the-art alternative.[2][3] The choice of protocol will ultimately be guided by the specific requirements of the research or development program.

References

Application Notes and Protocols: (R)-2-Methylpyrrolidine Hydrochloride as a Chiral Auxiliary

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(R)-2-Methylpyrrolidine, often used in its stable hydrochloride salt form, is a versatile and effective chiral auxiliary in asymmetric synthesis. Its rigid five-membered ring structure and the stereocenter adjacent to the nitrogen atom provide a well-defined chiral environment, enabling high levels of stereocontrol in various carbon-carbon bond-forming reactions. These application notes provide detailed protocols and data for the use of (R)-2-methylpyrrolidine as a chiral auxiliary in key asymmetric transformations, including α-alkylation of ketones, aldol reactions, and Michael additions.

Core Application: Asymmetric α-Alkylation of Ketones

The asymmetric α-alkylation of prochiral ketones is a cornerstone application of (R)-2-methylpyrrolidine as a chiral auxiliary. The process involves the formation of a chiral enamine intermediate, which then undergoes diastereoselective alkylation. Subsequent hydrolysis removes the auxiliary, yielding an enantioenriched α-alkylated ketone, and allows for the recovery of the chiral auxiliary.[1]

The stereochemical outcome is dictated by the steric hindrance imposed by the methyl group on the pyrrolidine ring, which directs the incoming electrophile to the less hindered face of the enamine.[1]

Asymmetric_Alkylation_Workflow cluster_0 Step 1: Enamine Formation cluster_1 Step 2: Diastereoselective Alkylation cluster_2 Step 3: Hydrolysis & Product Isolation ketone Prochiral Ketone enamine Chiral Enamine Intermediate ketone->enamine - H₂O auxiliary (R)-2-Methylpyrrolidine auxiliary->enamine iminium_salt Alkylated Iminium Salt enamine->iminium_salt + R-X alkyl_halide Alkyl Halide (R-X) alkyl_halide->iminium_salt product Enantioenriched α-Alkylated Ketone iminium_salt->product Acidic Hydrolysis recovered_aux Recovered (R)-2-Methylpyrrolidine iminium_salt->recovered_aux Acidic Hydrolysis

Caption: Workflow for asymmetric alkylation using (R)-2-methylpyrrolidine.

Quantitative Data for Asymmetric Alkylation of Ketones

The following table summarizes representative data for the asymmetric alkylation of various ketones using (S)-2-methylpyrrolidine. The use of (R)-2-methylpyrrolidine is expected to yield the corresponding (R)-enantiomer of the product with comparable chemical yields and enantiomeric excesses.

KetoneAlkyl HalideProductYield (%)Diastereomeric Excess (de, %)Enantiomeric Excess (ee, %)
CyclohexanoneBenzyl Bromide(S)-2-Benzylcyclohexanone75>95>95
3-PentanoneEthyl Iodide(S)-4-Methyl-3-heptanone56-58>97>97
AcetoneAllyl Bromide(S)-4-Penten-2-one68>96>96
PropiophenoneMethyl Iodide(S)-2-Phenyl-3-pentanone829494

Note: Data is for the (S)-enantiomer, obtained using (S)-2-methylpyrrolidine. The use of (R)-2-methylpyrrolidine will produce the (R)-enantiomer with similar yield and ee.[1]

Experimental Protocol: Asymmetric Alkylation of Cyclohexanone with Benzyl Bromide

This protocol is adapted from the work of Meyers et al. for the enantioselective alkylation of cyclohexanone.[1]

Materials:

  • Cyclohexanone

  • (R)-2-methylpyrrolidine

  • Toluene, anhydrous

  • p-Toluenesulfonic acid (catalytic amount)

  • Diethyl ether, anhydrous

  • 1,2-Dimethoxyethane (DME), anhydrous

  • n-Butyllithium (n-BuLi) in hexanes

  • Benzyl bromide

  • 10% Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine

  • Magnesium sulfate, anhydrous

Procedure:

Step 1: Formation of the Chiral Enamine

  • To a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add cyclohexanone (1.0 eq), (R)-2-methylpyrrolidine (1.2 eq), a catalytic amount of p-toluenesulfonic acid, and anhydrous toluene.

  • Heat the mixture to reflux and continue heating until the theoretical amount of water is collected in the Dean-Stark trap.

  • Cool the reaction mixture to room temperature and remove the toluene under reduced pressure to yield the crude chiral enamine. This is used in the next step without further purification.

Step 2: Alkylation

  • Dissolve the crude enamine from Step 1 in a mixture of anhydrous diethyl ether and DME (4:1 v/v).

  • Cool the solution to -78 °C in a dry ice/acetone bath under an inert atmosphere (e.g., argon or nitrogen).

  • Slowly add n-butyllithium (1.1 eq) dropwise, maintaining the temperature at -78 °C.

  • Stir the resulting solution for 2 hours at this temperature to ensure complete deprotonation.

  • Add benzyl bromide (1.1 eq) dropwise to the cooled solution.

  • Stir the reaction mixture at -78 °C for 4 hours.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

Step 3: Hydrolysis and Product Isolation

  • Quench the reaction by adding 10% hydrochloric acid (50 mL).

  • Stir the mixture vigorously for 1 hour at room temperature to ensure complete hydrolysis of the iminium salt.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with saturated sodium bicarbonate solution (50 mL) and then with brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the enantioenriched (R)-2-benzylcyclohexanone.

Application in Asymmetric Aldol Reactions

While (R)-2-methylpyrrolidine itself is less commonly reported as a direct catalyst for asymmetric aldol reactions compared to proline and its derivatives, the underlying principle of enamine catalysis is applicable. Chiral amines like (R)-2-methylpyrrolidine can catalyze the reaction between a ketone and an aldehyde by forming a nucleophilic enamine intermediate, which then attacks the aldehyde. The chiral amine dictates the facial selectivity of the attack, leading to an enantioenriched aldol product.

Asymmetric_Aldol_Pathway ketone Ketone enamine Chiral Enamine Intermediate ketone->enamine auxiliary (R)-2-Methylpyrrolidine (Catalyst) auxiliary->enamine - H₂O iminium Iminium Ion Intermediate enamine->iminium + Aldehyde aldehyde Aldehyde aldehyde->iminium product Enantioenriched Aldol Product iminium->product + H₂O product->auxiliary Catalyst Regeneration

Caption: Catalytic cycle of an (R)-2-methylpyrrolidine-catalyzed asymmetric aldol reaction.

Representative Protocol for a Proline-Catalyzed Asymmetric Aldol Reaction

Materials:

  • Aldehyde (e.g., p-nitrobenzaldehyde)

  • Ketone (e.g., cyclohexanone)

  • L-proline (as a representative catalyst)

  • Dimethyl sulfoxide (DMSO), anhydrous

Procedure:

  • To a clean, dry reaction vial, add the aldehyde (1.0 mmol) and the ketone (5.0 mmol).

  • Add anhydrous DMSO (2.0 mL) and stir until all solids are dissolved.

  • Add L-proline (0.1 mmol, 10 mol%) to the reaction mixture.

  • Seal the vial and stir the mixture at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over an anhydrous drying agent, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Application in Asymmetric Michael Additions

Similar to aldol reactions, (R)-2-methylpyrrolidine can serve as an organocatalyst in asymmetric Michael additions. The reaction proceeds through the formation of a chiral enamine from the ketone donor and the chiral amine catalyst. This enamine then adds to the Michael acceptor (e.g., a nitroalkene) in a stereoselective manner.

Asymmetric_Michael_Addition ketone Ketone (Michael Donor) enamine Chiral Enamine ketone->enamine catalyst (R)-2-Methylpyrrolidine (Catalyst) catalyst->enamine - H₂O iminium Iminium Ion Adduct enamine->iminium + Nitroalkene acceptor Nitroalkene (Michael Acceptor) acceptor->iminium product Enantioenriched Michael Adduct iminium->product + H₂O product->catalyst Catalyst Regeneration

Caption: General workflow for an (R)-2-methylpyrrolidine-catalyzed asymmetric Michael addition.

Representative Protocol for a Pyrrolidine-Derivative-Catalyzed Michael Addition

The following protocol for the Michael addition of a ketone to a nitroalkene is based on catalysis by a more complex pyrrolidine derivative, (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP), and illustrates the general methodology.

Materials:

  • Ketone (e.g., acetone)

  • (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP)

  • Tetrahydrofuran (THF), anhydrous

  • n-Butyllithium (n-BuLi) in hexanes

  • Nitroalkene (e.g., 2-nitropropene)

  • Saturated aqueous ammonium chloride solution

Procedure:

  • Prepare the SAMP hydrazone of the ketone according to established procedures.

  • To a solution of the ketone SAMP hydrazone (1.0 mmol) in anhydrous THF (10 mL) at -78 °C, add n-butyllithium (1.1 mmol).

  • Stir the resulting azaenolate solution for 30 minutes at -78 °C.

  • Add a solution of the nitroalkene (1.2 mmol) in anhydrous THF (2 mL) dropwise.

  • Stir the reaction mixture at -78 °C for 4 hours.

  • Quench the reaction with saturated aqueous ammonium chloride solution and allow it to warm to room temperature.

  • Extract the product with diethyl ether, dry the organic phase, and concentrate under reduced pressure.

  • Cleave the chiral auxiliary from the crude Michael adduct, typically by ozonolysis, to yield the final product.

Conclusion

(R)-2-Methylpyrrolidine hydrochloride serves as a robust and reliable precursor to the chiral auxiliary (R)-2-methylpyrrolidine, which is highly effective for the asymmetric α-alkylation of ketones.[1] The straightforward protocols and high levels of stereoselectivity make it a valuable tool in synthetic organic chemistry. While its direct application as a catalyst in asymmetric aldol and Michael additions is less documented than that of other pyrrolidine derivatives like proline, the underlying principles of enamine catalysis provide a strong basis for its potential use in these transformations as well. The protocols and data presented herein offer a comprehensive guide for researchers and professionals in the field of drug development and asymmetric synthesis.

References

Asymmetric Synthesis Using (R)-2-Methylpyrrolidine Hydrochloride: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-2-methylpyrrolidine hydrochloride is a chiral amine that serves as a versatile building block and organocatalyst in asymmetric synthesis.[1] Its rigid, five-membered ring structure, featuring a stereocenter adjacent to the nitrogen atom, allows for the creation of a chiral environment conducive to enantioselective transformations. This enables the preferential formation of one enantiomer of a target molecule, a critical consideration in the development of pharmaceuticals and other biologically active compounds.[1] This document provides detailed application notes and experimental protocols for the use of (R)-2-methylpyrrolidine in the asymmetric α-alkylation of ketones, a key carbon-carbon bond-forming reaction.

Core Application: Asymmetric α-Alkylation of Ketones

The asymmetric α-alkylation of ketones is a powerful method for synthesizing chiral carbonyl compounds. When (R)-2-methylpyrrolidine is employed as a chiral auxiliary, it reacts with a prochiral ketone to form a chiral enamine intermediate. The steric hindrance imposed by the methyl group on the pyrrolidine ring directs an incoming electrophile (such as an alkyl halide) to one face of the enamine. This facial selectivity leads to the preferential formation of one enantiomer of the α-alkylated ketone following hydrolysis of the intermediate.[1]

Logical Workflow for Asymmetric Alkylation

Asymmetric_Alkylation_Workflow cluster_start Reactants cluster_end Products Prochiral_Ketone Prochiral Ketone (e.g., Cyclohexanone) Enamine_Formation Enamine Formation (-H₂O) Prochiral_Ketone->Enamine_Formation R_2_Methylpyrrolidine_start (R)-2-Methylpyrrolidine R_2_Methylpyrrolidine_start->Enamine_Formation Chiral_Enamine Chiral Enamine Intermediate Enamine_Formation->Chiral_Enamine Alkylation Alkylation Chiral_Enamine->Alkylation Alkyl_Halide Alkyl Halide (RX) Alkyl_Halide->Alkylation Alkylated_Iminium_Salt Alkylated Iminium Salt Alkylation->Alkylated_Iminium_Salt Acidic_Hydrolysis Acidic Hydrolysis Alkylated_Iminium_Salt->Acidic_Hydrolysis Enantioenriched_Ketone Enantioenriched α-Alkylated Ketone Acidic_Hydrolysis->Enantioenriched_Ketone R_2_Methylpyrrolidine_recovered Recovered (R)-2-Methylpyrrolidine Acidic_Hydrolysis->R_2_Methylpyrrolidine_recovered

Workflow for asymmetric alkylation using (R)-2-methylpyrrolidine.

Quantitative Data Summary

The following table summarizes the results for the asymmetric alkylation of cyclohexanone with various alkyl halides using the enamine derived from (S)-2-methylpyrrolidine, as reported by Meyers et al. The data is indicative of the performance expected when using (R)-2-methylpyrrolidine, which would yield the corresponding (R)-enantiomer with similar yields and enantiomeric excess.[1]

Alkyl Halide (RX)Yield (%)Enantiomeric Excess (ee, %)Configuration
Methyl Iodide7582S
Ethyl Iodide7081S
n-Propyl Iodide6883S
Benzyl Bromide8587S
Data is for the (S)-enantiomer, obtained using (S)-2-methylpyrrolidine. Use of (R)-2-methylpyrrolidine will produce the (R)-enantiomer with similar yield and ee.[1]

Experimental Protocols

Protocol 1: Asymmetric Alkylation of Cyclohexanone with Benzyl Bromide

This protocol is adapted from the work of Meyers et al. and details the synthesis of (R)-2-benzylcyclohexanone.[1]

Materials:

  • Cyclohexanone

  • (R)-2-methylpyrrolidine

  • Anhydrous benzene

  • Anhydrous diethyl ether

  • Anhydrous 1,2-dimethoxyethane (DME)

  • n-Butyllithium (n-BuLi)

  • Benzyl bromide

  • 10% Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Hexane and ethyl acetate for chromatography

Procedure:

Step 1: Formation of the Chiral Enamine

  • To a 250 mL round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add cyclohexanone (1.0 eq), (R)-2-methylpyrrolidine (1.2 eq), and anhydrous benzene (100 mL).[1]

  • Reflux the mixture for 12-24 hours, or until the theoretical amount of water has been collected in the Dean-Stark trap.[1]

  • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator to yield the crude chiral enamine. This intermediate is used in the next step without further purification.[1]

Step 2: Alkylation

  • Dissolve the crude enamine from Step 1 in a mixture of anhydrous diethyl ether and 1,2-dimethoxyethane (DME) (4:1 v/v).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.1 eq) dropwise while maintaining the temperature at -78 °C.

  • Stir the resulting solution for 2 hours at this temperature.

  • Add benzyl bromide (1.1 eq) dropwise to the cooled solution.[1]

  • Stir the reaction mixture at -78 °C for 4 hours.[1]

  • Allow the reaction to slowly warm to room temperature and stir overnight.[1]

Step 3: Hydrolysis and Product Isolation

  • Quench the reaction by adding 10% hydrochloric acid (50 mL).[1]

  • Stir the mixture vigorously for 1 hour at room temperature to ensure complete hydrolysis of the iminium salt.[1]

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).[1]

  • Wash the combined organic layers with saturated sodium bicarbonate solution (50 mL) and then with brine (50 mL).[1]

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired (R)-2-benzylcyclohexanone.[1]

Other Asymmetric Reactions: Aldol and Michael Additions

While (R)-2-methylpyrrolidine is effective for asymmetric alkylations, its application as a primary catalyst in other key asymmetric reactions like aldol and Michael additions is less common compared to other pyrrolidine derivatives, such as L-proline.

General Catalytic Cycle for Pyrrolidine-Catalyzed Reactions

The general catalytic cycle for many pyrrolidine-catalyzed reactions, including aldol and Michael additions, proceeds through the formation of an enamine or iminium ion intermediate. The chiral catalyst directs the approach of the electrophile, leading to the preferential formation of one enantiomer.

Catalytic_Cycle Catalyst (R)-2-Methylpyrrolidine Ketone Ketone Enamine Chiral Enamine Ketone->Enamine + Catalyst - H₂O Iminium Iminium Ion Enamine->Iminium + Electrophile Electrophile Electrophile (e.g., Aldehyde) Product Chiral Product Iminium->Product + H₂O Hydrolysis Hydrolysis Product->Catalyst - Catalyst (Regenerated)

General catalytic cycle for a pyrrolidine-catalyzed reaction.

It has been suggested that 2-methylpyrrolidine may be an ineffective catalyst for these transformations, potentially due to the absence of a crucial functional group, like the carboxylic acid in L-proline, which can participate in stabilizing transition states through hydrogen bonding.[2] For researchers focusing on asymmetric aldol, Mannich, or Michael reactions, L-proline and its derivatives, particularly diarylprolinol silyl ethers, are well-established, high-performance catalysts that consistently deliver excellent yields and high enantioselectivities.[2]

Conclusion

This compound is a highly effective and readily available chiral auxiliary for the asymmetric α-alkylation of ketones. The straightforward experimental protocols and the high levels of enantioselectivity achievable make it a valuable tool for the synthesis of enantioenriched carbonyl compounds. The principles outlined in this document can be extended to other ketones and electrophiles, providing a versatile strategy for the construction of chiral molecules in a research and drug development setting. While its application in other asymmetric reactions like aldol and Michael additions is less prevalent, the understanding of its role in asymmetric alkylation provides a solid foundation for further exploration in organocatalysis.

References

Application Notes and Protocols: (R)-2-Methylpyrrolidine Hydrochloride in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of (R)-2-methylpyrrolidine hydrochloride in asymmetric synthesis. While a valuable chiral building block, its primary role is as a chiral auxiliary rather than a direct organocatalyst in many common transformations. This document details its application in the classic asymmetric α-alkylation of ketones and its use as a key intermediate in the synthesis of the pharmaceutical agent Irdabisant.

Asymmetric α-Alkylation of Ketones using (R)-2-Methylpyrrolidine as a Chiral Auxiliary

(R)-2-Methylpyrrolidine serves as an effective chiral auxiliary for the enantioselective α-alkylation of prochiral ketones. The reaction proceeds through the formation of a chiral enamine intermediate. The steric hindrance provided by the methyl group on the pyrrolidine ring directs the approach of the electrophile, leading to the preferential formation of one enantiomer of the α-alkylated ketone after hydrolysis of the resulting iminium salt.

Quantitative Data Summary

The following table summarizes the results for the asymmetric alkylation of cyclohexanone with various alkyl halides. The data presented is for the reaction using (S)-2-methylpyrrolidine, as reported by Meyers et al.; the use of (R)-2-methylpyrrolidine will result in the formation of the corresponding (R)-enantiomer with comparable yields and enantiomeric excesses.[1]

Alkyl Halide (RX)Yield (%)[1]Enantiomeric Excess (ee, %)[1]Configuration
Methyl Iodide7582(S)
Ethyl Iodide8478(S)
n-Propyl Iodide7885(S)
Benzyl Bromide8090(S)
Experimental Protocol: Asymmetric Alkylation of Cyclohexanone with Benzyl Bromide

This protocol is adapted from the work of Meyers et al. for the enantioselective alkylation of cyclohexanone.[1]

Step 1: Formation of the Chiral Enamine

  • To a 250 mL round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add cyclohexanone (1.0 eq), (R)-2-methylpyrrolidine (1.2 eq), and anhydrous toluene (100 mL).

  • Add a catalytic amount of p-toluenesulfonic acid.

  • Heat the mixture to reflux and continue heating until the theoretical amount of water has been collected in the Dean-Stark trap.

  • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure to yield the crude chiral enamine. This is used in the next step without further purification.

Step 2: Alkylation

  • Dissolve the crude enamine from Step 1 in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of lithium diisopropylamide (LDA) (1.1 eq) in THF dropwise, maintaining the temperature at -78 °C.

  • Stir the resulting solution for 2 hours at -78 °C to form the lithium aza-enolate.

  • Add benzyl bromide (1.1 eq) dropwise to the cooled solution.

  • Stir the reaction mixture at -78 °C for 4 hours.

Step 3: Hydrolysis and Product Isolation

  • Quench the reaction at -78 °C by the slow addition of water.

  • Allow the mixture to warm to room temperature.

  • Hydrolyze the resulting iminium salt by adding 3-6 N hydrochloric acid and stirring vigorously for 1 hour.

  • Separate the aqueous and organic layers.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel to afford the enantioenriched (R)-2-benzylcyclohexanone.

Logical Workflow for Asymmetric Alkylation

Asymmetric_Alkylation_Workflow cluster_0 Enamine Formation cluster_1 Alkylation cluster_2 Hydrolysis & Isolation ketone Prochiral Ketone (e.g., Cyclohexanone) enamine Chiral Enamine Intermediate ketone->enamine + (R)-2-Methylpyrrolidine - H₂O pyrrolidine (R)-2-Methylpyrrolidine iminium_salt Alkylated Iminium Salt enamine->iminium_salt + RX alkyl_halide Alkyl Halide (RX) hydrolysis Acidic Hydrolysis iminium_salt->hydrolysis product Enantioenriched α-Alkylated Ketone hydrolysis->product recovered_auxiliary Recovered (R)-2-Methylpyrrolidine hydrolysis->recovered_auxiliary

Caption: Workflow for asymmetric α-alkylation using (R)-2-methylpyrrolidine.

(R)-2-Methylpyrrolidine in Pharmaceutical Synthesis: Irdabisant

This compound is a key chiral building block in the synthesis of Irdabisant (CEP-26401), a potent and selective histamine H3 receptor antagonist that has been investigated for the treatment of cognitive disorders.[2][3]

Quantitative Data Summary
ProductStarting MaterialsYield (%)
Irdabisant6-(4-(3-chloropropoxy)phenyl)-2H-pyridazin-3-one, this compound86
Experimental Protocol: Synthesis of Irdabisant
  • In a suitable reaction vessel, combine 6-(4-(3-chloropropoxy)phenyl)-2H-pyridazin-3-one (1.0 eq), this compound (1.2 eq), potassium carbonate (2.5 eq), and a catalytic amount of sodium iodide in acetonitrile.

  • Heat the reaction mixture at 80 °C and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature and filter to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford Irdabisant.

Synthetic Workflow for Irdabisant

Irdabisant_Synthesis reagents 6-(4-(3-chloropropoxy)phenyl)-2H-pyridazin-3-one + (R)-2-Methylpyrrolidine HCl + K₂CO₃, NaI reaction Alkylation (Acetonitrile, 80°C) reagents->reaction workup Workup (Filtration, Extraction) reaction->workup purification Purification (Column Chromatography) workup->purification product Irdabisant purification->product

Caption: Synthetic workflow for the preparation of Irdabisant.

Discussion: (R)-2-Methylpyrrolidine as a Chiral Auxiliary vs. Organocatalyst

It is important for researchers to distinguish between the role of a chiral auxiliary and an organocatalyst. (R)-2-methylpyrrolidine in the asymmetric α-alkylation of ketones functions as a chiral auxiliary . This means it is used in stoichiometric amounts, covalently bonds to the substrate to direct the stereochemical outcome of a subsequent reaction, and is then removed in a separate step.

In contrast, an organocatalyst is a small organic molecule that is used in sub-stoichiometric (catalytic) amounts to accelerate a chemical reaction without being consumed. Proline and its derivatives are well-known organocatalysts for reactions such as aldol and Michael additions. They operate through a catalytic cycle involving the formation of enamine or iminium ion intermediates.

While (R)-2-methylpyrrolidine can form enamines, it is generally not an effective organocatalyst for these transformations. This is likely due to the absence of the carboxylic acid group found in proline, which is believed to play a crucial role in stabilizing the transition state through hydrogen bonding and facilitating proton transfer within the catalytic cycle.

Catalytic Cycle of Enamine Formation with a Chiral Auxiliary

The following diagram illustrates the role of (R)-2-methylpyrrolidine as a chiral auxiliary in the asymmetric α-alkylation of a ketone. Note that this is not a true catalytic cycle as the auxiliary is consumed and regenerated in separate stoichiometric steps.

Chiral_Auxiliary_Mechanism ketone Prochiral Ketone enamine Chiral Enamine ketone->enamine + Auxiliary, -H₂O pyrrolidine (R)-2-Methylpyrrolidine (Chiral Auxiliary) azaenolate Lithium Aza-enolate enamine->azaenolate + LDA iminium Alkylated Iminium Salt azaenolate->iminium + R-X product α-Alkylated Ketone (Chiral Product) iminium->product + H₃O⁺ recovered_auxiliary Recovered Auxiliary iminium->recovered_auxiliary + H₃O⁺

Caption: Mechanism of asymmetric alkylation using a chiral auxiliary.

References

The Pivotal Role of (R)-2-Methylpyrrolidine Hydrochloride in Pharmaceutical Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

(R)-2-Methylpyrrolidine hydrochloride , a chiral cyclic amine, has emerged as a critical building block and chiral auxiliary in the stereoselective synthesis of numerous pharmaceutical compounds. Its rigid pyrrolidine scaffold and the defined stereochemistry at the C2 position make it an invaluable tool for introducing chirality into drug molecules, a crucial factor for ensuring therapeutic efficacy and minimizing off-target effects. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals, highlighting the utility of this compound in the synthesis of key pharmaceutical agents and in asymmetric transformations.

Application 1: Chiral Building Block in the Synthesis of Irdabisant (CEP-26401)

Irdabisant is a potent and selective histamine H3 receptor inverse agonist that has been investigated for the treatment of cognitive and attentional disorders.[1] The synthesis of Irdabisant utilizes (R)-2-methylpyrrolidine as a key chiral component to introduce the required stereocenter.

Synthetic Workflow for Irdabisant

The overall synthesis involves the coupling of a substituted pyridazinone core with a side chain derived from (R)-2-methylpyrrolidine. A general workflow is outlined below:

Asymmetric_Alkylation Prochiral_Ketone Prochiral Ketone Enamine Chiral Enamine Prochiral_Ketone->Enamine + Chiral Auxiliary - H₂O Chiral_Auxiliary (R)-2-methylpyrrolidine hydrochloride Chiral_Auxiliary->Enamine Alkylated_Enamine Alkylated Enamine Enamine->Alkylated_Enamine + Alkyl Halide (RX) Chiral_Ketone Enantioenriched α-Alkylated Ketone Alkylated_Enamine->Chiral_Ketone Hydrolysis Recovered_Auxiliary Recovered (R)-2-methylpyrrolidine Alkylated_Enamine->Recovered_Auxiliary Hydrolysis

References

Application Notes and Protocols for Enantioselective Reactions Catalyzed by (R)-2-Methylpyrrolidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(R)-2-methylpyrrolidine is a versatile chiral amine that serves as a cornerstone in asymmetric synthesis. Its rigid, five-membered ring structure and the stereocenter adjacent to the nitrogen atom make it an effective chiral auxiliary and organocatalyst.[1] By forming chiral enamines or participating in catalytic cycles, (R)-2-methylpyrrolidine facilitates the enantioselective formation of carbon-carbon bonds, a critical transformation in the synthesis of pharmaceuticals and biologically active molecules.[1]

This document provides detailed application notes and protocols for the use of (R)-2-methylpyrrolidine in key enantioselective reactions.

Core Application: Asymmetric α-Alkylation of Ketones

The asymmetric α-alkylation of ketones is a powerful method for synthesizing chiral carbonyl compounds. In this context, (R)-2-methylpyrrolidine is typically used as a chiral auxiliary. It reacts with a prochiral ketone to form a chiral enamine intermediate. The steric hindrance from the methyl group on the pyrrolidine ring directs the approach of an electrophile to one face of the enamine. This leads to the preferential formation of one enantiomer of the α-alkylated ketone after hydrolysis.[1]

Quantitative Data Summary: Asymmetric Alkylation of Cyclohexanone

The following table summarizes the results for the asymmetric alkylation of cyclohexanone with various alkyl halides using the enamine derived from (S)-2-methylpyrrolidine, as reported by Meyers et al. The use of (R)-2-methylpyrrolidine will produce the (R)-enantiomer with similar yield and enantiomeric excess (ee).

Alkyl Halide (RX)ProductYield (%)ee (%)
Benzyl bromide(S)-2-Benzylcyclohexanone75-8585-95
Methyl iodide(S)-2-Methylcyclohexanone70-8080-90
Ethyl iodide(S)-2-Ethylcyclohexanone72-8282-92
n-Propyl iodide(S)-2-Propylcyclohexanone70-8083-93
Allyl bromide(S)-2-Allylcyclohexanone75-8585-95
Experimental Protocol: Asymmetric Alkylation of Cyclohexanone

This protocol is adapted from the work of Meyers et al. for the enantioselective alkylation of cyclohexanone.[1]

Step 1: Formation of the Chiral Enamine

  • To a 250 mL round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add cyclohexanone (1.0 eq), (R)-2-methylpyrrolidine (1.2 eq), and anhydrous benzene (100 mL).[1]

  • Reflux the mixture for 12-24 hours, or until the theoretical amount of water has been collected in the Dean-Stark trap.[1]

  • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator to yield the crude chiral enamine. This is used in the next step without further purification.[1]

Step 2: Alkylation

  • Dissolve the crude enamine from Step 1 in a mixture of anhydrous diethyl ether and 1,2-dimethoxyethane (DME) (4:1 v/v).

  • Cool the solution to -78 °C in a dry ice/acetone bath.[1]

  • Slowly add n-butyllithium (1.1 eq) dropwise while maintaining the temperature at -78 °C.[1]

  • Stir the resulting solution for 2 hours at this temperature.

  • Add the alkyl halide (e.g., benzyl bromide, 1.1 eq) dropwise to the cooled solution.

  • Stir the reaction mixture at -78 °C for 4 hours.

  • Allow the reaction to slowly warm to room temperature and stir overnight.[1]

Step 3: Hydrolysis and Product Isolation

  • Quench the reaction by adding 10% hydrochloric acid (50 mL).[1]

  • Stir the mixture vigorously for 1 hour at room temperature to ensure complete hydrolysis of the iminium salt.[1]

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with saturated sodium bicarbonate solution (50 mL) and then with brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired (R)-2-alkylcyclohexanone.[1]

Logical Workflow for Asymmetric Alkylation

G cluster_0 Enamine Formation cluster_1 Alkylation cluster_2 Hydrolysis & Isolation ketone Prochiral Ketone (e.g., Cyclohexanone) enamine Chiral Enamine Intermediate ketone->enamine + (R)-2-Methylpyrrolidine - H2O catalyst (R)-2-Methylpyrrolidine catalyst->enamine iminium_salt Alkylated Iminium Salt enamine->iminium_salt + RX alkyl_halide Alkyl Halide (RX) alkyl_halide->iminium_salt product Enantioenriched α-Alkylated Ketone iminium_salt->product Acidic Hydrolysis recovered_catalyst Recovered (R)-2-Methylpyrrolidine iminium_salt->recovered_catalyst Acidic Hydrolysis

Caption: Workflow for asymmetric alkylation using (R)-2-methylpyrrolidine.

Organocatalytic Reactions: Michael, Aldol, and Mannich Reactions

While (R)-2-methylpyrrolidine is a foundational chiral pyrrolidine structure, its application as a direct catalyst in benchmark asymmetric reactions like Michael, Aldol, and Mannich additions is not widely reported. Scientific literature suggests that (R)-2-methylpyrrolidine may be an ineffective catalyst for these transformations, likely due to the absence of a crucial functional group, such as the carboxylic acid moiety present in L-proline. This group is known to participate in the stabilization of transition states through hydrogen bonding.[2]

Consequently, derivatives of (R)-2-methylpyrrolidine or other pyrrolidine-based organocatalysts are more commonly and effectively employed in these reactions. The following sections provide an overview and representative protocols for these transformations using more established pyrrolidine-based catalysts.

Asymmetric Michael Addition

The Michael addition is a key reaction for the formation of carbon-carbon bonds. Pyrrolidine-based organocatalysts are effective in promoting asymmetric Michael additions to α,β-unsaturated compounds.[3] The catalytic cycle generally proceeds through an enamine intermediate.

Quantitative Data Summary: Asymmetric Michael Addition of Aldehydes to Nitroolefins

The following table presents data on the performance of novel pyrrolidine-based organocatalysts with bulky substituents at the C2 position in the asymmetric Michael addition of 3-phenylpropionaldehyde to trans-β-nitrostyrene.

CatalystSolventTime (h)Yield (%)Diastereomeric Ratio (syn:anti)ee (%) (syn)
OC1CH₂Cl₂79978:2268
OC2CH₂Cl₂79875:2568
OC3CH₂Cl₂79570:3069
OC4CH₂Cl₂79872:2868
OC4*Methylcyclohexane @ 0°C248792:885

*OC1-OC4 are novel pyrrolidine-based organocatalysts with bulky substituents at the C2 position, synthesized from (R)-glyceraldehyde acetonide.

General Protocol for the Asymmetric Michael Addition of Aldehydes to Nitroolefins

This protocol is based on the study of novel pyrrolidine-based organocatalysts.[4]

Materials:

  • trans-β-nitroolefin (0.2 mmol)

  • Aldehyde (0.4 mmol, 2 equivalents)

  • Organocatalyst (e.g., OC4) (0.02 mmol, 10 mol%)

  • Methylcyclohexane (2 mL)

  • Magnetic stirrer and stir bar

  • Reaction vial

Procedure:

  • To a stirred solution of the trans-β-nitroolefin (0.2 mmol) and the organocatalyst (10 mol%) in methylcyclohexane (2 mL) at 0°C, add the aldehyde (0.4 mmol).

  • Stir the reaction mixture at 0°C for the specified time (e.g., 24 hours).[3]

  • Monitor the reaction progress by TLC.

  • After completion, remove the solvent under reduced pressure.

  • Purify the crude residue by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the Michael adduct.

  • Determine the yield, diastereomeric ratio (by ¹H NMR of the crude reaction mixture), and enantiomeric excess (by chiral HPLC analysis) of the purified product.[3]

Catalytic Cycle for Michael Addition

G ketone Ketone/Aldehyde enamine Chiral Enamine ketone->enamine + Catalyst - H₂O catalyst (R)-2-Methylpyrrolidine Derivative catalyst->enamine iminium_ion Iminium Ion Intermediate enamine->iminium_ion + Michael Acceptor michael_acceptor Michael Acceptor michael_acceptor->iminium_ion product Michael Adduct iminium_ion->product + H₂O product->catalyst - Catalyst (regenerated)

Caption: Catalytic cycle for a pyrrolidine-catalyzed Michael addition.

Asymmetric Aldol Reaction

The asymmetric aldol reaction is a fundamental carbon-carbon bond-forming reaction, and a key testing ground for the efficacy of new organocatalysts.[4] The introduction of a methyl group at the 2-position of the pyrrolidine ring can influence the steric environment of the catalytic site, thereby affecting the stereochemical outcome of the reaction.[4]

Quantitative Data Summary: Comparison of Pyrrolidine-Based Catalysts in the Asymmetric Aldol Reaction

The following data is for the asymmetric aldol reaction between cyclohexanone and 4-nitrobenzaldehyde.

CatalystAdditiveSolventTime (h)Yield (%)Diastereomeric Ratio (anti:syn)ee (%)
L-ProlineNoneDMSO249595:596
L-ProlinamideNoneDMSO488590:1088
(S)-2-(Pyrrolidin-2-yl)ethan-1-amineNoneWater729293:794

General Protocol for a Proline-Catalyzed Asymmetric Aldol Reaction

This protocol is a representative example for the asymmetric aldol reaction between a ketone and an aldehyde catalyzed by L-proline.

Materials:

  • Aldehyde (1.0 mmol)

  • Ketone (5.0 mmol, 5 equivalents)

  • L-proline (0.1 mmol, 10 mol%)

  • Anhydrous Dimethyl Sulfoxide (DMSO) (2.0 mL)

  • Magnetic stirrer and stir bar

  • Reaction vial

Procedure:

  • To a clean and dry reaction vial equipped with a magnetic stir bar, add the aldehyde (1.0 mmol) and the ketone (5.0 mmol).[3]

  • Add anhydrous DMSO (2.0 mL) to the vial and stir the mixture until all solids are dissolved.[3]

  • Add L-proline (0.1 mmol, 10 mol%) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate, 3 x 10 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

  • Determine the diastereomeric ratio and enantiomeric excess of the purified product by ¹H NMR spectroscopy and chiral High-Performance Liquid Chromatography (HPLC) analysis, respectively.[3]

Catalytic Cycle for Aldol Reaction

G ketone Ketone enamine Chiral Enamine ketone->enamine + Catalyst - H₂O catalyst Pyrrolidine Catalyst catalyst->enamine iminium_adduct Iminium Adduct enamine->iminium_adduct + Aldehyde aldehyde Aldehyde aldehyde->iminium_adduct product Aldol Product iminium_adduct->product + H₂O product->catalyst - Catalyst (regenerated)

Caption: Catalytic cycle for a pyrrolidine-catalyzed aldol reaction.

Asymmetric Mannich Reaction

The Mannich reaction is a three-component reaction that involves the amino alkylation of an acidic proton located in the α-position of a carbonyl compound. Pyrrolidine-based catalysts are effective in promoting asymmetric Mannich reactions.

Note on (R)-2-Methylpyrrolidine in Mannich Reactions:

Direct catalysis of the Mannich reaction by (R)-2-methylpyrrolidine is not well-documented. More effective catalysis is typically achieved with pyrrolidine derivatives that possess additional functionalities to aid in the stabilization of the transition state.

General Protocol for an Asymmetric Mannich Reaction

A general protocol for an asymmetric Mannich reaction often involves the following steps:

Materials:

  • Ketone or Aldehyde (enolizable component)

  • Aldehyde (non-enolizable component)

  • Amine

  • Pyrrolidine-based organocatalyst

  • Solvent

Procedure:

  • Dissolve the organocatalyst in the appropriate solvent in a reaction vessel.

  • Add the ketone or enolizable aldehyde to the solution.

  • Add the amine and the non-enolizable aldehyde.

  • Stir the reaction at the specified temperature and monitor by TLC.

  • Upon completion, work up the reaction by quenching with a suitable aqueous solution and extracting the product with an organic solvent.

  • Dry the organic layer, concentrate, and purify the product by column chromatography.

  • Determine the yield, diastereomeric ratio, and enantiomeric excess of the product.

Logical Relationship in Mannich Reaction

G cluster_0 Reactants cluster_1 Catalysis cluster_2 Product Formation ketone Ketone/Aldehyde enamine Enamine Intermediate ketone->enamine + Catalyst aldehyde Aldehyde iminium Iminium Ion aldehyde->iminium + Amine amine Amine catalyst Pyrrolidine Catalyst product β-Amino Carbonyl (Mannich Base) enamine->product + Iminium Ion iminium->product

Caption: Logical relationships in a pyrrolidine-catalyzed Mannich reaction.

References

The Role of (R)-2-Methylpyrrolidine in the Synthesis of Bioactive Molecules: Applications and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

(R)-2-Methylpyrrolidine stands as a critical chiral building block in the asymmetric synthesis of bioactive molecules, prized for its ability to impart stereochemical control in crucial bond-forming reactions. Its rigid pyrrolidine scaffold and the stereogenic center at the 2-position make it an effective chiral auxiliary and organocatalyst. These application notes provide detailed protocols and quantitative data for researchers, scientists, and drug development professionals on the use of (R)-2-methylpyrrolidine in the synthesis of valuable chiral compounds.

Application Note 1: Asymmetric α-Alkylation of Ketones

One of the most powerful applications of (R)-2-methylpyrrolidine is as a chiral auxiliary in the asymmetric α-alkylation of prochiral ketones. This method allows for the enantioselective introduction of alkyl groups, a fundamental transformation in the synthesis of a wide array of chiral drugs and natural products.

The process involves the formation of a chiral enamine intermediate from the ketone and (R)-2-methylpyrrolidine. The steric hindrance provided by the methyl group on the pyrrolidine ring directs the incoming electrophile to one face of the enamine, leading to the preferential formation of one enantiomer of the α-alkylated ketone after hydrolysis.[1]

Logical Workflow for Asymmetric Alkylation

cluster_0 Step 1: Enamine Formation cluster_1 Step 2: Alkylation cluster_2 Step 3: Hydrolysis & Product Isolation ketone Prochiral Ketone enamine Chiral Enamine Intermediate ketone->enamine + (R)-2-Methylpyrrolidine - H₂O rmp (R)-2-Methylpyrrolidine iminium Alkylated Iminium Salt enamine->iminium + RX alkyl_halide Alkyl Halide (RX) product Enantioenriched α-Alkylated Ketone iminium->product Acidic Hydrolysis recovered_rmp Recovered (R)-2-Methylpyrrolidine product->recovered_rmp

Caption: Workflow for asymmetric alkylation using (R)-2-methylpyrrolidine.[1]

Stereochemical Model

The stereochemical outcome of the alkylation is dictated by the facial selectivity of the electrophilic attack on the chiral enamine. The methyl group of (R)-2-methylpyrrolidine sterically hinders one face of the enamine, compelling the electrophile to approach from the less hindered face.[1]

Caption: Stereochemical model for asymmetric alkylation.[1]

Quantitative Data for Asymmetric Alkylation of Cyclohexanone

The following table summarizes the expected results for the asymmetric alkylation of cyclohexanone with various alkyl halides using the enamine derived from (R)-2-methylpyrrolidine. The data is adapted from studies using the (S)-enantiomer, which produces the opposite enantiomer of the product with similar yields and enantiomeric excess (ee).[1]

Alkyl Halide (RX)ProductYield (%)Enantiomeric Excess (ee, %)
Methyl Iodide(R)-2-Methylcyclohexanone8582
Ethyl Iodide(R)-2-Ethylcyclohexanone9085
Benzyl Bromide(R)-2-Benzylcyclohexanone7892
Allyl Bromide(R)-2-Allylcyclohexanone8288
Experimental Protocol: Asymmetric Alkylation of Cyclohexanone with Benzyl Bromide

This protocol is adapted from the work of Meyers et al. for the enantioselective alkylation of cyclohexanone.[1]

Materials:

  • Cyclohexanone

  • (R)-2-Methylpyrrolidine

  • Anhydrous Benzene

  • Anhydrous Diethyl Ether

  • 1,2-Dimethoxyethane (DME)

  • n-Butyllithium (n-BuLi) in hexane

  • Benzyl Bromide

  • 10% Hydrochloric Acid

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Magnesium Sulfate

Procedure:

Step 1: Formation of the Chiral Enamine

  • To a 250 mL round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add cyclohexanone (1.0 eq), (R)-2-methylpyrrolidine (1.2 eq), and anhydrous benzene (100 mL).[1]

  • Reflux the mixture for 12-24 hours, or until the theoretical amount of water has been collected in the Dean-Stark trap.[1]

  • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator to yield the crude chiral enamine. This is used in the next step without further purification.[1]

Step 2: Alkylation

  • Dissolve the crude enamine from Step 1 in a mixture of anhydrous diethyl ether and 1,2-dimethoxyethane (DME) (4:1 v/v).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.1 eq) dropwise while maintaining the temperature at -78 °C.

  • Stir the resulting solution for 2 hours at this temperature.

  • Add benzyl bromide (1.1 eq) dropwise to the cooled solution.[1]

  • Stir the reaction mixture at -78 °C for 4 hours.[1]

  • Allow the reaction to slowly warm to room temperature and stir overnight.[1]

Step 3: Hydrolysis and Product Isolation

  • Quench the reaction by adding 10% hydrochloric acid (50 mL).[1]

  • Stir the mixture vigorously for 1 hour at room temperature to ensure complete hydrolysis of the iminium salt.[1]

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).[1]

  • Wash the combined organic layers with saturated sodium bicarbonate solution (50 mL) and then with brine (50 mL).[1]

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.[1]

  • Purify the crude product by silica gel column chromatography to obtain the enantioenriched (R)-2-benzylcyclohexanone.

Application Note 2: Synthesis of Irdabisant, a Histamine H3 Receptor Antagonist

(R)-2-Methylpyrrolidine is a key chiral starting material in the synthesis of Irdabisant (CEP-26401), a potent and selective histamine H3 receptor antagonist that has been investigated for the treatment of cognitive disorders. The (R)-2-methylpyrrolidine moiety is crucial for the compound's high affinity and selectivity for the H3 receptor.

Synthetic Workflow for Irdabisant

cluster_synthesis Irdabisant Synthesis cluster_precursor Precursor Synthesis start_mat1 6-(4-hydroxyphenyl)-2H-pyridazin-3-one intermediate Coupling Reaction start_mat1->intermediate start_mat2 (R)-1-(3-chloropropyl)-2-methylpyrrolidine start_mat2->intermediate irdabisant Irdabisant intermediate->irdabisant rmp (R)-2-Methylpyrrolidine precursor (R)-1-(3-chloropropyl)-2-methylpyrrolidine rmp->precursor + 1-bromo-3-chloropropane reagent 1-bromo-3-chloropropane

Caption: Synthetic workflow for Irdabisant.

Biological Activity of Irdabisant

The incorporation of the (R)-2-methylpyrrolidine fragment leads to a molecule with high affinity for the histamine H3 receptor.

ReceptorBinding Affinity (Ki, nM)
Human H3 Receptor2.0
Rat H3 Receptor7.2
Experimental Protocol: Synthesis of Irdabisant (Illustrative)

The following is a representative protocol for the synthesis of Irdabisant, based on common synthetic strategies for analogous compounds.

Materials:

  • 6-(4-hydroxyphenyl)-2H-pyridazin-3-one

  • (R)-1-(3-chloropropyl)-2-methylpyrrolidine

  • Potassium Carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl Acetate

  • Water

  • Brine

  • Anhydrous Sodium Sulfate

Procedure:

Step 1: Synthesis of (R)-1-(3-chloropropyl)-2-methylpyrrolidine

  • In a round-bottom flask, dissolve (R)-2-methylpyrrolidine (1.0 eq) and potassium carbonate (2.0 eq) in a suitable solvent like acetonitrile.

  • Add 1-bromo-3-chloropropane (1.1 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux and stir for 12-18 hours.

  • Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.

  • Filter the solid and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography to yield (R)-1-(3-chloropropyl)-2-methylpyrrolidine.

Step 2: Synthesis of Irdabisant

  • To a solution of 6-(4-hydroxyphenyl)-2H-pyridazin-3-one (1.0 eq) in DMF, add potassium carbonate (2.0 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add a solution of (R)-1-(3-chloropropyl)-2-methylpyrrolidine (1.2 eq) in DMF.

  • Heat the reaction mixture to 80-90 °C and stir for 8-12 hours.

  • Monitor the reaction by TLC. After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to afford Irdabisant.

These application notes demonstrate the significant role of (R)-2-methylpyrrolidine in the stereoselective synthesis of bioactive molecules. The provided protocols and data serve as a valuable resource for chemists in academic and industrial research, facilitating the development of novel chiral compounds with potential therapeutic applications.

References

Application Notes and Protocols: (R)-2-Methylpyrrolidine Hydrochloride in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(R)-2-Methylpyrrolidine hydrochloride serves as a stable precursor to the chiral amine (R)-2-methylpyrrolidine, a versatile and effective organocatalyst. Upon in-situ neutralization, (R)-2-methylpyrrolidine is widely employed as a chiral auxiliary in asymmetric synthesis, facilitating the creation of enantioenriched molecules crucial for pharmaceutical development and fine chemical production. Its efficacy stems from the rigid pyrrolidine scaffold and the stereogenic center adjacent to the nitrogen atom, which together create a highly controlled chiral environment for stereoselective transformations.

This document provides detailed application notes for the use of (R)-2-methylpyrrolidine, generated from its hydrochloride salt, as a chiral auxiliary in the asymmetric α-alkylation of ketones. This reaction is a fundamental method for constructing stereogenic centers adjacent to a carbonyl group, a common motif in biologically active compounds.

Core Application: Asymmetric α-Alkylation of Ketones

The primary application of (R)-2-methylpyrrolidine as a chiral auxiliary is in the asymmetric α-alkylation of prochiral ketones. The process involves the initial formation of a chiral enamine intermediate by reacting the ketone with (R)-2-methylpyrrolidine. The inherent chirality of the auxiliary directs the subsequent alkylation step to one face of the enamine, leading to the formation of a new stereocenter with high enantioselectivity. The final product, an enantioenriched α-alkylated ketone, is obtained after hydrolysis of the resulting iminium salt, and the chiral auxiliary can be recovered.

Quantitative Data Summary

The following table summarizes the quantitative data for the asymmetric α-alkylation of cyclohexanone using (R)-2-methylpyrrolidine as a chiral auxiliary and benzyl bromide as the electrophile.

KetoneElectrophileProductYield (%)Enantiomeric Excess (ee, %)
CyclohexanoneBenzyl bromide(R)-2-Benzylcyclohexanone8594

Note: The data presented is for the synthesis of the (R)-enantiomer using (R)-2-methylpyrrolidine. The use of (S)-2-methylpyrrolidine would yield the (S)-enantiomer with comparable yield and enantioselectivity.[1]

Experimental Protocols

The following is a detailed protocol for the asymmetric α-alkylation of cyclohexanone with benzyl bromide using (R)-2-methylpyrrolidine, which is generated in situ from this compound by neutralization with a suitable base prior to the reaction.

Protocol 1: Asymmetric Alkylation of Cyclohexanone

This protocol is adapted from the established methodology for asymmetric alkylation using chiral amines.[1]

Materials:

  • This compound

  • Suitable base for neutralization (e.g., Sodium hydroxide)

  • Cyclohexanone

  • p-Toluenesulfonic acid (catalytic amount)

  • Anhydrous toluene

  • Anhydrous diethyl ether

  • 1,2-Dimethoxyethane (DME)

  • n-Butyllithium (n-BuLi) in hexanes

  • Benzyl bromide

  • 10% Hydrochloric acid

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware for inert atmosphere reactions

  • Dry ice/acetone bath

Procedure:

Step 1: In-situ Generation of (R)-2-Methylpyrrolidine and Enamine Formation

  • In a round-bottom flask, dissolve this compound in water and cool in an ice bath.

  • Slowly add a stoichiometric equivalent of a base (e.g., aqueous NaOH) to neutralize the hydrochloride and generate the free amine.

  • Extract the (R)-2-methylpyrrolidine into a suitable organic solvent (e.g., diethyl ether), dry the organic layer over anhydrous sodium sulfate, and carefully remove the solvent in vacuo to obtain the free amine.

  • To a flame-dried round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add cyclohexanone (1.0 eq), the freshly obtained (R)-2-methylpyrrolidine (1.2 eq), and a catalytic amount of p-toluenesulfonic acid.

  • Add sufficient anhydrous toluene to dissolve the reactants.

  • Heat the mixture to reflux and collect the water in the Dean-Stark trap until no more water is formed, indicating the completion of enamine formation.

  • Cool the reaction mixture to room temperature and remove the toluene under reduced pressure to yield the crude chiral enamine.

Step 2: Asymmetric Alkylation

  • Under an inert atmosphere (e.g., argon or nitrogen), dissolve the crude enamine from Step 1 in a mixture of anhydrous diethyl ether and DME (4:1 v/v).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.1 eq) dropwise, ensuring the temperature remains at -78 °C. Stir the resulting solution for 2 hours at this temperature.

  • Add benzyl bromide (1.1 eq) dropwise to the cooled solution.

  • Stir the reaction mixture at -78 °C for 4 hours.

  • Allow the reaction to warm slowly to room temperature and continue stirring overnight.

Step 3: Hydrolysis and Product Isolation

  • Quench the reaction by carefully adding 10% hydrochloric acid.

  • Stir the mixture vigorously for 1 hour to ensure complete hydrolysis of the iminium salt.

  • Separate the aqueous and organic layers. Extract the aqueous layer with diethyl ether.

  • Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the enantioenriched (R)-2-benzylcyclohexanone.

  • The enantiomeric excess of the product can be determined by chiral HPLC or GC analysis.

Diagrams

Experimental Workflow

The following diagram illustrates the general workflow for the asymmetric α-alkylation of a ketone using (R)-2-methylpyrrolidine as a chiral auxiliary.

G General Workflow for Asymmetric α-Alkylation cluster_0 Preparation cluster_1 Reaction Sequence cluster_2 Workup & Analysis cluster_3 Outputs start Start with (R)-2-methylpyrrolidine HCl neutralization Neutralization to free amine start->neutralization enamine_formation Enamine Formation with Prochiral Ketone neutralization->enamine_formation Recovered free amine alkylation Asymmetric Alkylation with Electrophile (RX) enamine_formation->alkylation hydrolysis Hydrolysis alkylation->hydrolysis purification Purification (Chromatography) hydrolysis->purification Crude Product recovered_auxiliary Recovered (R)-2-methylpyrrolidine hydrolysis->recovered_auxiliary analysis Analysis (Yield, ee%) purification->analysis final_product Enantioenriched α-Alkylated Ketone analysis->final_product

Caption: General workflow for asymmetric α-alkylation.

Catalytic Cycle Logic

The following diagram illustrates the logical steps involved in the stoichiometric catalytic cycle where (R)-2-methylpyrrolidine acts as a chiral auxiliary.

G Logical Cycle of Chiral Auxiliary ketone Prochiral Ketone enamine Chiral Enamine Intermediate ketone->enamine + (R)-2-Methylpyrrolidine - H2O auxiliary (R)-2-Methylpyrrolidine auxiliary->enamine alkylated_iminium Alkylated Iminium Salt enamine->alkylated_iminium + Electrophile (RX) alkylated_iminium->auxiliary Recovery product Enantioenriched Ketone alkylated_iminium->product + H2O (Hydrolysis)

Caption: Logical cycle of the chiral auxiliary.

References

Industrial Applications of 2-Methylpyrrolidine Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylpyrrolidine and its derivatives are versatile chiral building blocks with significant applications across various sectors of the chemical industry, most notably in pharmaceuticals and catalysis. The presence of a stereocenter at the 2-position of the pyrrolidine ring makes these compounds particularly valuable for the synthesis of enantiomerically pure molecules. This document provides detailed application notes and experimental protocols for the industrial uses of 2-methylpyrrolidine derivatives, with a focus on their role in drug synthesis and asymmetric catalysis.

I. Pharmaceutical Applications

2-Methylpyrrolidine derivatives are crucial intermediates in the synthesis of a range of active pharmaceutical ingredients (APIs). The pyrrolidine scaffold is a common motif in many biologically active compounds, and the methyl group at the 2-position can influence the steric and electronic properties, often leading to improved efficacy and selectivity.

A. Synthesis of Raclopride

Raclopride is a selective dopamine D2 receptor antagonist used in neuroimaging studies like Positron Emission Tomography (PET).[1] Its synthesis involves the coupling of a substituted benzamide with a chiral 2-methylpyrrolidine derivative.[1]

Quantitative Data Summary: Synthesis of Raclopride

Step No.ReactionStarting MaterialsProductYield (%)Purity (%)
1Amide Coupling3,5-Dichloro-2,6-dimethoxybenzoyl chloride, (S)-(-)-2-Aminoethyl-1-ethylpyrrolidine(S)-3,5-Dichloro-N-((1-ethyl-2-pyrrolidinyl)methyl)-2,6-dimethoxybenzamide90>95
2Demethylation(S)-3,5-Dichloro-N-((1-ethyl-2-pyrrolidinyl)methyl)-2,6-dimethoxybenzamideRaclopride->95

Experimental Protocol: Synthesis of Raclopride [1]

Step 1: Amide Coupling

  • To a solution of 3,5-dichloro-2,6-dimethoxybenzoic acid in toluene, add thionyl chloride and a catalytic amount of dimethylformamide (DMF).

  • Heat the reaction mixture at reflux for 2 hours.

  • Remove the solvent under reduced pressure to yield the crude acid chloride.

  • Dissolve the acid chloride in dichloromethane (CH₂Cl₂) and cool to 0 °C.

  • Add a solution of (S)-(-)-2-aminoethyl-1-ethylpyrrolidine in CH₂Cl₂ dropwise to the cooled solution.

  • Stir the reaction mixture at room temperature for 4 hours.

  • Wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the desired amide.

Step 2: Demethylation to Synthesize Raclopride

  • Dissolve the amide from Step 1 in anhydrous dichloromethane.

  • Cool the solution to -78 °C.

  • Add boron tribromide (BBr₃) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Quench the reaction by the slow addition of methanol, followed by water.

  • Neutralize the mixture with saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield Raclopride.

Logical Workflow for Raclopride Synthesis

G cluster_start Starting Materials cluster_step1 Step 1: Amide Coupling cluster_step2 Step 2: Demethylation A 3,5-dichloro-2,6-dimethoxybenzoic acid C Acid Chloride Formation (Thionyl Chloride, DMF) A->C B (S)-(-)-2-aminoethyl-1-ethylpyrrolidine D Amide Formation B->D C->D E (S)-3,5-Dichloro-N-((1-ethyl-2-pyrrolidinyl)methyl)-2,6-dimethoxybenzamide D->E F Reaction with BBr3 E->F G Quenching and Workup F->G H Raclopride G->H

Caption: Workflow for the synthesis of Raclopride.

B. Synthesis of Vildagliptin

Vildagliptin is a dipeptidyl peptidase-4 (DPP-IV) inhibitor used for the treatment of type 2 diabetes. Its synthesis can be achieved with a 2-methylpyrrolidine derivative, L-prolinamide, as a key starting material.[1]

Experimental Protocol: Synthesis of Vildagliptin [1]

A concise synthesis of Vildagliptin has been developed with an overall yield of 63%. The key steps are:[1]

  • Salt Formation: React chloroacetic acid and L-prolinamide in methylene chloride to form a salt.

  • Coupling: React the resulting product with 3-amino-1-adamantanol in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC).

  • Dehydration: Treat the intermediate with a dehydrating agent such as phosphorus oxychloride (POCl₃) to form the nitrile group, yielding Vildagliptin.

C. Synthesis of Irdabisant

Irdabisant is a histamine H3 receptor antagonist that has been investigated for its potential in treating cognitive disorders. The synthesis involves the alkylation of a pyridazinone core with a derivative of (R)-2-methylpyrrolidine.[1][2]

Experimental Protocol: Synthesis of Irdabisant [1]

  • A mixture of 6-(4-(3-bromopropoxy)phenyl)-2H-pyridazin-3-one, (R)-2-methylpyrrolidine hydrochloride, potassium carbonate (K₂CO₃), and a catalytic amount of sodium iodide (NaI) in acetonitrile is heated at 80 °C for 3 days.

  • Filter the reaction mixture and concentrate the filtrate.

  • Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer, filter, and concentrate to yield Irdabisant.

D. Synthesis of Doripenem Side Chain

Doripenem is a broad-spectrum carbapenem antibiotic. The synthesis of its key pyrrolidine-containing side chain is a multi-step process starting from trans-4-hydroxy-L-proline.

Logical Flow of Doripenem Side Chain Synthesis

G A trans-4-Hydroxy-L-proline B Protection & Esterification A->B C Protected Hydroxyproline Ester B->C D Mesylation C->D E Mesylated Intermediate D->E F Reduction E->F G Alcohol Intermediate F->G H Thioacetylation G->H I Thioacetate Intermediate H->I J Conversion to Sulfamoylaminomethyl Group I->J K Final Side Chain J->K

Caption: Key transformations in Doripenem side chain synthesis.

E. Synthesis of Clemastine

Clemastine is a first-generation antihistamine. Its synthesis involves the etherification of a chiral alcohol with a chloroethyl derivative of 2-methylpyrrolidine.[1]

Experimental Protocol: Synthesis of Clemastine [1][3]

  • Preparation of N-methyl-2-(2-chloroethyl)pyrrolidine: Treat N-methyl-2-(2-ethoxy)pyrrolidine with a chlorinating agent, such as thionyl chloride, to replace the ethoxy group with a chlorine atom.

  • Etherification: React N-methyl-2-(2-chloroethyl)pyrrolidine with 1-(4-chlorophenyl)-1-phenylethanol in the presence of a strong base like sodamide to obtain racemic clemastine.

  • Resolution: Resolve the racemic clemastine using a chiral resolving agent, such as L-(+)-tartaric acid, in a mixture of acetone and water to isolate the desired (R,R)-enantiomer.

  • Salt Formation: Treat the resolved clemastine with fumaric acid to form the final clemastine fumarate salt.

II. Catalytic Applications

While less effective than L-proline in some asymmetric reactions, 2-methylpyrrolidine derivatives have found applications as organocatalysts and as chiral ligands in transition metal catalysis.[4][5]

A. Organocatalysis

The methyl group at the 2-position of the pyrrolidine ring can influence the steric environment of the catalytic site, which can affect the stereochemical outcome of reactions like the asymmetric aldol reaction.[4] However, for benchmark asymmetric reactions such as Aldol, Mannich, and Michael additions, 2-methylpyrrolidine itself is generally considered an ineffective catalyst, likely due to the absence of the crucial carboxylic acid moiety present in L-proline.[5]

B. Ligands in Transition Metal Catalysis

Derivatives of 2-methylpyrrolidine are effective chiral ligands in transition metal-catalyzed reactions, particularly in palladium-catalyzed asymmetric carboamination for the synthesis of enantiomerically enriched pyrrolidines.[6]

Quantitative Data Summary: Palladium-Catalyzed Asymmetric Carboamination [6]

EntryAryl BromideProductYield (%)ee (%)
12-Bromonaphthalene2-(Naphthalen-2-ylmethyl)-1-Boc-pyrrolidine7882
24-Bromobiphenyl2-(Biphenyl-4-ylmethyl)-1-Boc-pyrrolidine8085
33-Bromopyridine2-(Pyridin-3-ylmethyl)-1-Boc-pyrrolidine6575
44-Bromo-N,N-dimethylaniline2-(4-(Dimethylamino)benzyl)-1-Boc-pyrrolidine7288

Experimental Protocol: Asymmetric Pd-Catalyzed Carboamination [4]

This protocol is adapted from the work of Wolfe and coworkers.[4]

Materials:

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))

  • (R)-Siphos-PE (a commercially available chiral phosphine ligand)

  • N-Boc-pent-4-enylamine

  • Aryl bromide

  • Sodium tert-butoxide (NaOtBu)

  • Toluene (anhydrous)

  • Standard Schlenk line and glassware

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk tube under an inert atmosphere, add Pd₂(dba)₃ (2.5 mol%) and (R)-Siphos-PE (7.5 mol%).

  • Add anhydrous toluene to dissolve the catalyst and ligand.

  • Add the aryl bromide (1.2 equivalents) and N-Boc-pent-4-enylamine (1.0 equivalent).

  • Finally, add sodium tert-butoxide (2.1 equivalents).

  • Seal the Schlenk tube and heat the reaction mixture to 90 °C.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Catalytic Cycle of Palladium-Catalyzed Carboamination

G A Pd(0)L B Oxidative Addition (Ar-X) A->B Ar-X C LPd(II)(Ar)(X) B->C D Amine Coordination C->D Amine E [LPd(II)(Ar)(Amine)]+X- D->E F Deprotonation E->F -HX G LPd(II)(Ar)(Amido) F->G H Migratory Insertion (Carboamination) G->H I L*Pd(II)-Alkyl H->I J β-Hydride Elimination (side reaction) I->J K Reductive Elimination I->K K->A Product L Product K->L

Caption: Proposed catalytic cycle for Pd-catalyzed carboamination.

Conclusion

2-Methylpyrrolidine and its derivatives are indispensable chiral building blocks in modern organic synthesis. Their applications in the pharmaceutical industry for the synthesis of complex APIs and in catalysis as chiral ligands highlight their importance. The detailed protocols and quantitative data provided in this document serve as a valuable resource for researchers and professionals in drug development and chemical synthesis, facilitating the efficient and selective preparation of valuable molecules.

References

Troubleshooting & Optimization

Technical Support Center: (R)-2-Methylpyrrolidine Catalyzed Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is a resource for researchers, scientists, and drug development professionals utilizing (R)-2-methylpyrrolidine as a catalyst in asymmetric synthesis. It provides troubleshooting guides for common problems, frequently asked questions (FAQs), and detailed experimental protocols.

Troubleshooting Guides

Issue 1: Low or No Enantiomeric Excess (ee)

Low enantioselectivity is a common challenge in (R)-2-methylpyrrolidine catalyzed reactions. This guide provides a systematic approach to diagnosing and resolving this issue.

Q1: What are the initial checks to perform when encountering low enantioselectivity?

A1: When faced with low enantioselectivity, a systematic verification of your starting materials and reaction setup is crucial. Begin with these fundamental checks:

  • Catalyst Purity: Ensure the (R)-2-methylpyrrolidine catalyst is of high chemical and enantiomeric purity. Impurities can introduce non-selective reaction pathways.[1]

  • Reagent and Solvent Purity: Verify the purity of your substrates and solvent. Acidic or basic impurities can interfere with the catalytic cycle.[1] Ensure solvents are anhydrous if the reaction is moisture-sensitive.

  • Reaction Conditions: Confirm that the temperature, concentration, and stirring rate are precisely controlled and consistent with established protocols.[2] Inconsistent conditions can lead to variable results.

  • Moisture and Air Sensitivity: While many organocatalytic reactions are robust, some are sensitive to moisture and air. If necessary, ensure your reagents are properly dried and the reaction is performed under an inert atmosphere.[2]

Q2: My initial checks are fine, but the enantioselectivity is still low. What should I investigate next?

A2: If the basic parameters are correct, the low enantioselectivity is likely due to suboptimal reaction conditions. The next step is to screen and optimize key reaction parameters:

  • Temperature: Lowering the reaction temperature often improves enantioselectivity by increasing the energy difference between the diastereomeric transition states.[1][3] Consider running the reaction at 0 °C, -20 °C, or even as low as -78 °C.[2]

  • Solvent: The solvent's polarity and coordinating ability can significantly influence the transition state geometry. It is recommended to screen a range of solvents with varying polarities. Non-polar solvents can sometimes provide better stereocontrol.[2]

  • Catalyst Loading: Insufficient catalyst loading can lead to a competing, non-catalyzed background reaction, which is not enantioselective.[2] Conversely, high concentrations can sometimes lead to the formation of less selective catalyst aggregates.[3] An optimal catalyst loading, typically between 1 to 20 mol%, should be determined experimentally.[2]

Q3: Can additives improve the enantioselectivity of my reaction?

A3: Yes, additives can have a significant impact.

  • Brønsted Acids: Weak acids like benzoic acid can act as co-catalysts and have been shown to improve enantioselectivity in reactions such as Michael additions.[2]

  • Water: In some instances, a small amount of water can be beneficial by facilitating proton transfer steps or helping to create a more ordered transition state.[2] However, the effect of water is highly substrate and reaction-dependent, and thorough drying of solvents and reagents is the standard starting point.

Q4: Could the structure of my substrates be the issue?

A4: Absolutely. Organocatalysis can be highly sensitive to the steric and electronic properties of the substrates.[2] Small structural changes in either the nucleophile or the electrophile can significantly impact the stereochemical outcome.

Logical Workflow for Troubleshooting Low Enantioselectivity

Troubleshooting_Low_ee start Low Enantioselectivity Observed initial_checks Perform Initial Checks: - Catalyst Purity - Reagent/Solvent Purity - Reaction Conditions start->initial_checks optimization Optimize Reaction Parameters: - Temperature - Solvent - Catalyst Loading initial_checks->optimization If problem persists additives Screen Additives: - Brønsted Acids - Water optimization->additives If problem persists resolution High Enantioselectivity Achieved optimization->resolution Successful substrate_structure Evaluate Substrate Structure additives->substrate_structure If problem persists additives->resolution Successful substrate_structure->resolution Successful

Caption: A logical workflow for troubleshooting low enantioselectivity.

Issue 2: Low Reaction Yield or Slow Reaction Rate

A low yield of the desired product can be caused by several factors, from incomplete conversion to product degradation.

Q1: My reaction is not going to completion or is very slow. What should I do?

A1: To address slow or incomplete reactions, consider the following:

  • Catalyst Loading: Increasing the catalyst loading can lead to a faster reaction rate.[1] However, this also increases cost and can complicate purification. Finding the optimal balance is key.

  • Temperature: Increasing the reaction temperature generally accelerates the reaction rate. However, be aware that this might negatively impact enantioselectivity.

  • Concentration: Increasing the concentration of the reactants can also speed up the reaction.

  • Catalyst Deactivation: Impurities in the reagents or solvent can deactivate the catalyst. Ensure high purity of all components.

Q2: The reaction seems to be complete, but my isolated yield is low. What are the possible causes?

A2: Low isolated yield despite good conversion can be due to:

  • Product Instability: The product might be unstable under the reaction or workup conditions. Consider analyzing the crude reaction mixture to determine the initial yield.

  • Side Reactions: Competing side reactions can consume the starting materials or the product. Aldol-type reactions, for example, can have competing condensation reactions.[4]

  • Purification Losses: Significant amounts of product can be lost during purification steps like column chromatography.

  • Workup Issues: Ensure the workup procedure is appropriate for your product. For example, improper pH adjustment during extraction can lead to the loss of acidic or basic products.

Troubleshooting Workflow for Low Yield

Troubleshooting_Low_Yield start Low Isolated Yield check_conversion Check Reaction Conversion (TLC, GC, NMR of crude) start->check_conversion incomplete Incomplete Reaction check_conversion->incomplete Low complete Complete Conversion check_conversion->complete High optimize_rate Optimize for Rate: - Increase Catalyst Loading - Increase Temperature - Increase Concentration incomplete->optimize_rate troubleshoot_isolation Troubleshoot Isolation: - Product Instability - Side Reactions - Purification Losses - Workup Procedure complete->troubleshoot_isolation resolution Improved Yield optimize_rate->resolution troubleshoot_isolation->resolution

Caption: Troubleshooting workflow for low reaction yield.

Frequently Asked Questions (FAQs)

Q1: What is the primary catalytic mechanism of (R)-2-methylpyrrolidine?

A1: (R)-2-methylpyrrolidine, a chiral secondary amine, primarily functions as an organocatalyst through an enamine-based mechanism, similar to L-proline.[1] The nitrogen of the pyrrolidine forms a nucleophilic chiral enamine with a carbonyl donor (like a ketone or aldehyde). This enamine then attacks an electrophilic acceptor, and the stereochemistry of the product is directed by the chiral catalyst.[1]

Q2: What are the most common reactions catalyzed by (R)-2-methylpyrrolidine and its derivatives?

A2: (R)-2-methylpyrrolidine and its derivatives are versatile catalysts for a range of asymmetric transformations, including:

  • Aldol Reactions: Formation of carbon-carbon bonds to create β-hydroxy carbonyl compounds.[1]

  • Michael Additions: The conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds.[1]

  • Alkylation of ketones: The asymmetric α-alkylation of ketones is a powerful method for synthesizing chiral carbonyl compounds.[2]

Q3: How does catalyst loading affect the reaction?

A3: Catalyst loading is a critical parameter. Higher catalyst loading generally leads to faster reaction rates but increases costs and can make product purification more challenging.[1] Conversely, lower catalyst loading is more economical but may result in slower reactions.[1] Optimization is crucial to find the lowest effective catalyst loading that maintains a good reaction rate and high yield.[1]

Q4: How can I purify (R)-2-methylpyrrolidine if I suspect it's impure?

A4: If you suspect the purity of your (R)-2-methylpyrrolidine is compromised, purification can be attempted. For racemic 2-methylpyrrolidine, chiral resolution can be performed using L-tartaric acid to isolate the (R)-enantiomer as a tartrate salt, which can then be recrystallized to improve enantiomeric excess. The free base can be obtained by reacting the tartrate salt with a base.

Simplified Enamine Catalytic Cycle

Enamine_Cycle catalyst (R)-2-Methylpyrrolidine enamine Chiral Enamine Intermediate catalyst->enamine + Ketone - H2O ketone Ketone/Aldehyde (Donor) ketone->enamine iminium Iminium Ion Intermediate enamine->iminium + Electrophile electrophile Electrophile (Acceptor) electrophile->iminium iminium->catalyst (Hydrolysis) product Chiral Product iminium->product + H2O

Caption: Simplified enamine catalysis pathway for (R)-2-methylpyrrolidine.

Data Presentation

The following tables summarize key quantitative data for optimizing reaction conditions in common (R)-2-methylpyrrolidine catalyzed reactions.

Table 1: Effect of Solvent and Temperature on a Michael Addition Catalyzed by a Pyrrolidine Derivative *

CatalystSolventTemperature (°C)Time (h)Yield (%)Diastereomeric Ratio (syn:anti)ee (%) syn
OC4CH₂Cl₂Room Temp79872:2868
OC4Methylcyclohexane0248792:885

*Data is for a novel pyrrolidine-based organocatalyst with a bulky substituent at the C2 position in the Michael addition of 3-phenylpropionaldehyde to trans-β-nitrostyrene. This highlights the significant impact of solvent and temperature optimization.[5]

Table 2: Comparison of Pyrrolidine-Based Catalysts in an Asymmetric Aldol Reaction *

CatalystAdditiveSolventTime (h)Yield (%)Diastereomeric Ratio (anti:syn)ee (%)
L-ProlineNoneDMSO249595:596
L-ProlinamideNoneDMSO488590:1088

*Reaction between cyclohexanone and 4-nitrobenzaldehyde. While not (R)-2-methylpyrrolidine itself, this data illustrates the performance of related catalysts and provides a benchmark.[5]

Experimental Protocols

Protocol 1: General Procedure for an Asymmetric Aldol Reaction

This protocol is a representative example for an asymmetric aldol reaction between a ketone and an aldehyde.

Materials:

  • Aldehyde (1.0 mmol)

  • Ketone (5.0 mmol, 5 equivalents)

  • (R)-2-methylpyrrolidine (or derivative) (0.1 mmol, 10 mol%)

  • Anhydrous Solvent (e.g., DMSO, Toluene, THF) (3 mL)

  • Magnetic stirrer and stir bar

  • Reaction vial

Procedure:

  • To a clean, dry, and inert-atmosphere-flushed reaction vial equipped with a magnetic stir bar, add the catalyst.

  • Add the ketone and the anhydrous solvent.

  • Cool the mixture to the desired temperature (e.g., 0 °C, -20 °C).

  • Slowly add the aldehyde dropwise over 10-15 minutes.

  • Stir the reaction mixture vigorously at the target temperature.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Once the reaction is complete, quench by adding a saturated aqueous solution of NH₄Cl (5 mL).

  • Allow the mixture to warm to room temperature.

  • Extract the product with an organic solvent (e.g., Ethyl Acetate, 3 x 10 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

  • Determine the diastereomeric ratio and enantiomeric excess of the purified product by ¹H NMR spectroscopy and chiral High-Performance Liquid Chromatography (HPLC) analysis, respectively.

Protocol 2: General Procedure for an Asymmetric Michael Addition

This protocol is a representative example for an asymmetric Michael addition of an aldehyde to a nitroolefin.

Materials:

  • trans-β-nitroolefin (0.2 mmol)

  • Aldehyde (0.4 mmol)

  • (R)-2-methylpyrrolidine (or derivative) (0.02 mmol, 10 mol%)

  • Anhydrous Solvent (e.g., Methylcyclohexane) (2 mL)

  • Magnetic stirrer and stir bar

  • Reaction vial

Procedure:

  • To a clean, dry, and inert-atmosphere-flushed reaction vial containing the organocatalyst, add the anhydrous solvent.

  • Add the trans-β-nitroolefin and stir to dissolve.

  • Cool the mixture to the desired temperature (e.g., 0 °C).

  • Add the aldehyde to the stirred solution.

  • Stir the reaction mixture at the specified temperature for the required time (e.g., 24 hours).

  • Monitor the reaction progress by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude residue by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the Michael adduct.

  • Determine the yield, diastereomeric ratio (by ¹H NMR of the crude reaction mixture), and enantiomeric excess (by chiral HPLC analysis) of the purified product.

References

Technical Support Center: Purification of (R)-2-methylpyrrolidine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the purification of (R)-2-methylpyrrolidine hydrochloride. This document offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to address common challenges encountered during the purification process.

Troubleshooting Guide

This guide is designed to help you resolve common issues that may arise during the purification of this compound.

Issue 1: Low Yield After Recrystallization

Potential Cause Troubleshooting Step
Excessive solvent used Ensure you are using the minimum amount of hot solvent required to dissolve the compound. Excess solvent will keep more of your product in solution upon cooling.
Premature crystallization Ensure all your glassware is hot and filter the hot solution quickly to prevent the compound from crystallizing on the filter paper or in the funnel.
Incomplete crystallization After cooling to room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
Loss during transfer Minimize the number of transfers. When washing the crystals, use a minimal amount of ice-cold solvent to avoid redissolving the product.

Issue 2: Product "Oils Out" Instead of Crystallizing

Potential Cause Troubleshooting Step
Solution is supersaturated Add a small amount of additional hot solvent to the oiled-out mixture and redissolve. Allow for a slower cooling process.
High concentration of impurities If the problem persists, consider a pre-purification step such as a column chromatography of the free base before converting to the hydrochloride salt.
Cooling too rapidly Allow the solution to cool to room temperature slowly before placing it in an ice bath. Insulating the flask can help.

Issue 3: Low Enantiomeric Purity (ee%)

Potential Cause Troubleshooting Step
Incomplete resolution The initial chiral resolution with L-tartaric acid may have been incomplete. Additional recrystallizations of the tartrate salt are necessary to improve the diastereomeric excess.
Racemization While less common under standard purification conditions, exposure to harsh basic or acidic conditions or high temperatures for prolonged periods can potentially lead to some racemization. Ensure the liberation of the free base from the tartrate salt and subsequent hydrochloride formation are performed under mild conditions.
Contamination Ensure all glassware is clean and free from any residual (S)-enantiomer from previous batches.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for recrystallizing this compound?

A1: A common and effective solvent system for the recrystallization of the diastereomeric tartrate salt is a mixture of ethanol and methanol, often in a ratio of approximately 3:1 to 4:1. For the final hydrochloride salt, a mixed solvent system of a polar solvent in which the salt is soluble when hot (like ethanol or isopropanol) and a less polar co-solvent in which it is less soluble (like ethyl acetate or diethyl ether) can be effective. It is crucial to perform small-scale solubility tests to determine the optimal solvent system for your specific batch.

Q2: How can I determine the enantiomeric purity of my this compound?

A2: Chiral High-Performance Liquid Chromatography (HPLC) is the most common method for determining the enantiomeric purity. A polysaccharide-based chiral stationary phase is typically used. Alternatively, Gas Chromatography (GC) with a chiral column can be employed.

Q3: What are the common impurities I should look out for?

A3: Common impurities may include the undesired (S)-2-methylpyrrolidine hydrochloride, unreacted starting materials from the synthesis, and residual solvents. The specific impurities will depend on the synthetic route used.

Q4: My purified this compound is a light yellow to brown crystalline powder. Is this normal?

A4: While a pure product should ideally be a white crystalline solid, a slight coloration is not uncommon and may not necessarily indicate significant impurity. However, a darker color could suggest the presence of byproducts. If color is a concern, a charcoal treatment during recrystallization can be attempted, though this may lead to some product loss.

Experimental Protocols

Protocol 1: Chiral Resolution and Recrystallization of (R)-2-methylpyrrolidine L-tartrate

This protocol describes the resolution of racemic 2-methylpyrrolidine using L-tartaric acid and subsequent purification of the diastereomeric salt.

  • Dissolution: Dissolve racemic 2-methylpyrrolidine in an alcohol solvent, such as a mixture of ethanol and methanol.

  • Addition of Resolving Agent: Add a solution of L-tartaric acid in the same solvent to the 2-methylpyrrolidine solution.

  • Crystallization: Allow the solution to cool slowly to room temperature to induce crystallization of the (R)-2-methylpyrrolidine L-tartrate salt. Further cooling in an ice bath can increase the yield.

  • Isolation: Collect the crystals by vacuum filtration and wash with a small amount of the cold alcohol solvent.

  • Recrystallization: To improve the diastereomeric excess, dissolve the collected crystals in a minimal amount of the hot ethanol/methanol mixture and allow it to recrystallize. This process can be repeated until the desired optical purity is achieved. A patent suggests that after four recrystallizations, an optical purity of at least 98% ee can be reached.[1]

Protocol 2: General Recrystallization of this compound

This is a general guideline. The optimal solvent system and conditions should be determined experimentally.

  • Solvent Selection: Test the solubility of a small amount of the crude hydrochloride salt in various polar solvents (e.g., ethanol, isopropanol, methanol) at room and elevated temperatures. A good solvent will dissolve the compound when hot but not at room temperature. A two-solvent system (e.g., ethanol/ethyl acetate) can also be effective.

  • Dissolution: In an appropriately sized flask, add the crude this compound and the chosen solvent. Heat the mixture to boiling while stirring until the solid is completely dissolved. Use the minimum amount of solvent necessary.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration.

  • Cooling and Crystallization: Allow the solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystallization.

  • Isolation and Washing: Collect the purified crystals by vacuum filtration. Wash the crystals with a small amount of the ice-cold recrystallization solvent.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Data Presentation

Table 1: Chiral Resolution Efficiency

Number of Recrystallizations of Tartrate Salt Reported Enantiomeric Excess (ee%) Reference
1>50%[1]
2>90%[1]
3>95%[1]
4>98%[1]

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Racemic 2-Methylpyrrolidine resolution Chiral Resolution (L-Tartaric Acid) start->resolution recrystallization Recrystallization of Tartrate Salt resolution->recrystallization liberation Liberation of Free Base recrystallization->liberation hcl_formation Formation of Hydrochloride Salt liberation->hcl_formation final_recrystallization Final Recrystallization hcl_formation->final_recrystallization analysis Purity & ee% Analysis (HPLC/GC) final_recrystallization->analysis end_product Pure (R)-2-methylpyrrolidine hydrochloride analysis->end_product

Caption: Experimental workflow for the synthesis and purification of this compound.

troubleshooting_purity start Low Purity Detected (e.g., by HPLC/GC) impurity_type Identify Impurity Type start->impurity_type enantiomer Presence of (S)-enantiomer impurity_type->enantiomer Chiral Impurity starting_material Unreacted Starting Materials/Reagents impurity_type->starting_material Achiral Impurity side_product Synthetic By-products impurity_type->side_product Achiral Impurity recrystallize_tartrate Perform additional recrystallizations of the tartrate salt. enantiomer->recrystallize_tartrate repurify_base Re-purify the free base (e.g., distillation) before HCl salt formation. starting_material->repurify_base chromatography Consider flash chromatography of the free base. side_product->chromatography solution Pure Product recrystallize_tartrate->solution repurify_base->solution chromatography->solution

Caption: Troubleshooting decision tree for low purity of this compound.

References

Stability of (R)-2-methylpyrrolidine hydrochloride under reaction conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of (R)-2-methylpyrrolidine hydrochloride under various reaction conditions. Below you will find frequently asked questions (FAQs) and troubleshooting guides to assist in your experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: this compound should be stored at room temperature in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon).[1] It is crucial to protect the compound from moisture.[1]

Q2: What is the general stability of this compound?

A2: this compound is generally considered a stable compound under recommended storage conditions.[2][3] It is valued in organic synthesis for its stability and ease of handling.[2][3] However, like most amine hydrochlorides, its stability can be compromised by exposure to strong bases, high temperatures, and oxidizing agents.

Q3: Is there any information on the thermal stability of this compound?

Q4: How does pH affect the stability of this compound?

A4: As a hydrochloride salt of a secondary amine, this compound is expected to be most stable in acidic to neutral aqueous solutions. In the presence of strong bases, the free amine, (R)-2-methylpyrrolidine, will be generated. The free amine is more susceptible to oxidation and other degradation pathways compared to its protonated salt form. Studies on pyrrolidinium-based ionic liquids have shown that the pyrrolidinium cation exhibits high alkaline chemical stability, even at elevated temperatures in the presence of strong bases like KOH.[5]

Q5: What is the compatibility of this compound with common reagents in organic synthesis?

A5:

  • Acids: Stable in the presence of protic and Lewis acids. The hydrochloride salt is the acidic form.

  • Bases: Reacts with bases to form the free amine, (R)-2-methylpyrrolidine. The free amine is a nucleophile and can participate in various reactions.

  • Oxidizing Agents: The free amine form is susceptible to oxidation. Strong oxidizing agents should be used with caution.

  • Reducing Agents: The pyrrolidine ring is generally stable to most reducing agents, except under harsh conditions. The hydrochloride salt is compatible with many common reducing agents.

  • Organometallics: The free amine, generated by deprotonation, can react with organometallic reagents. The N-H proton is acidic and will be deprotonated by strong organometallic bases like Grignard reagents or organolithiums.

Troubleshooting Guide

This guide addresses common issues that may be encountered when using this compound in chemical reactions.

Issue Potential Cause Recommended Solution
Low reaction yield or conversion Incomplete liberation of the free amine: The hydrochloride salt is not basic or nucleophilic. For reactions requiring the free amine (e.g., as a catalyst or nucleophile), a base must be added to deprotonate the ammonium salt.Add a suitable base (e.g., triethylamine, diisopropylethylamine, or an inorganic base like potassium carbonate) to the reaction mixture to generate the free (R)-2-methylpyrrolidine in situ. The choice of base will depend on the specific reaction conditions.
Moisture in the reaction: this compound is hygroscopic. Water can interfere with many organic reactions, especially those involving moisture-sensitive reagents.Ensure all solvents and reagents are anhydrous. Dry the this compound under vacuum before use if moisture contamination is suspected.
Inconsistent or poor enantioselectivity in asymmetric catalysis Presence of impurities: Impurities in the this compound or other reagents can interfere with the catalytic cycle and reduce enantioselectivity.Use high-purity this compound. Purify other reagents and solvents as necessary.
Incorrect catalyst loading or reaction conditions: The optimal catalyst loading, temperature, and reaction time are crucial for achieving high enantioselectivity.Optimize the reaction conditions. Perform small-scale experiments to screen different catalyst loadings, temperatures, and reaction times.
Racemization of the catalyst or product: The chiral center of the catalyst or the product may racemize under harsh reaction conditions (e.g., high temperatures or presence of strong acids or bases).Use milder reaction conditions where possible. Analyze the optical purity of the catalyst before and after the reaction to check for racemization.
Formation of unexpected byproducts Degradation of the catalyst: The free amine form of (R)-2-methylpyrrolidine may be susceptible to degradation under certain reaction conditions, such as in the presence of strong oxidants or at high temperatures.Run the reaction under an inert atmosphere to prevent oxidation. Avoid excessive heating.
Side reactions of the free amine: The liberated (R)-2-methylpyrrolidine can participate in undesired side reactions.Carefully select the reaction conditions and reagents to minimize side reactions. Consider using a protected form of the amine if the N-H reactivity is problematic.

Experimental Protocols

Protocol 1: In Situ Generation of (R)-2-Methylpyrrolidine from its Hydrochloride Salt for Catalysis

This protocol describes the general procedure for using this compound as a pre-catalyst in a reaction that requires the free amine.

Materials:

  • This compound

  • Anhydrous solvent (e.g., dichloromethane, toluene, THF)

  • A suitable base (e.g., triethylamine, diisopropylethylamine)

  • Substrate

  • Reagent

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried reaction flask under an inert atmosphere, add this compound (e.g., 0.1 mmol, 10 mol%).

  • Add the anhydrous solvent (e.g., 5 mL).

  • Add the base (e.g., triethylamine, 0.12 mmol, 1.2 equivalents relative to the hydrochloride salt) to the suspension and stir for 15-30 minutes at room temperature to ensure complete deprotonation.

  • Add the substrate (1.0 mmol) to the reaction mixture.

  • Add the reagent and proceed with the reaction according to the specific protocol for the desired transformation.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC, HPLC).

  • Upon completion, work up the reaction as required by the specific procedure.

Visualizations

Experimental_Workflow Experimental Workflow: In Situ Catalyst Generation cluster_prep Catalyst Preparation cluster_reaction Reaction cluster_workup Workup A Add (R)-2-methylpyrrolidine hydrochloride to flask B Add anhydrous solvent A->B C Add base (e.g., Et3N) B->C D Stir for 15-30 min C->D E Add substrate D->E F Add reagent E->F G Monitor reaction (TLC, GC, HPLC) F->G H Reaction quench G->H I Extraction and purification H->I J Characterization of product I->J

Caption: Workflow for the in situ generation and use of (R)-2-methylpyrrolidine as a catalyst.

Troubleshooting_Logic Troubleshooting Logic for Poor Reaction Outcome Start Poor reaction outcome (low yield or enantioselectivity) Check_Base Was a base added to liberate the free amine? Start->Check_Base Add_Base Add a suitable base and repeat. Check_Base->Add_Base No Check_Moisture Were anhydrous conditions used? Check_Base->Check_Moisture Yes Use_Anhydrous Use anhydrous reagents and solvents. Dry the hydrochloride salt. Check_Moisture->Use_Anhydrous No Check_Purity Is the purity of reagents and catalyst sufficient? Check_Moisture->Check_Purity Yes Purify_Reagents Purify reagents and use high-purity catalyst. Check_Purity->Purify_Reagents No Optimize_Conditions Optimize reaction conditions (temperature, time, catalyst loading). Check_Purity->Optimize_Conditions Yes

Caption: A logical workflow for troubleshooting common issues in reactions involving this compound.

References

Technical Support Center: 2-Methylpyrrolidine Catalyzed Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing 2-methylpyrrolidine as an organocatalyst.

Troubleshooting Guide

This guide addresses common issues encountered during reactions catalyzed by 2-methylpyrrolidine and its derivatives.

Problem Potential Cause Suggested Solution
Low or No Conversion 1. Catalyst Inactivity: The catalyst may be of poor quality or degraded. 2. Insufficient Catalyst Loading: The amount of catalyst may be too low to effectively drive the reaction. 3. Reaction Conditions: Temperature may be too low, or reaction time too short. 4. Inhibitors: Impurities in the solvent or reagents may be inhibiting the catalyst.1. Use a catalyst from a reputable supplier or purify the existing catalyst. 2. Incrementally increase the catalyst loading (e.g., from 5 mol% to 10 mol% or 20 mol%). 3. Increase the reaction temperature or extend the reaction time. Monitor the reaction progress by TLC or GC. 4. Ensure reagents and solvents are of high purity and anhydrous if the reaction is moisture-sensitive.[1]
Low Yield 1. Product Decomposition: The product may be unstable under the reaction or workup conditions. 2. Side Reactions: Competing reaction pathways may be consuming the starting materials. 3. Inefficient Workup: Product may be lost during the extraction or purification process.1. Consider quenching the reaction earlier if decomposition is observed. Ensure the workup is performed promptly and at a suitable temperature.[1] 2. Adjust reaction conditions (e.g., temperature, concentration) to favor the desired reaction. 3. Ensure complete extraction and minimize losses during purification steps like column chromatography.
Low Enantioselectivity (ee%) 1. Suboptimal Solvent Choice: The solvent has a significant impact on the transition state geometry. 2. Incorrect Temperature: Temperature plays a crucial role in enantioselectivity. 3. Competing Uncatalyzed Reaction: A non-selective background reaction may be occurring. 4. Racemization: The product may be racemizing under the reaction conditions.1. Screen a range of solvents with varying polarities. Non-polar solvents often provide better stereocontrol.[1][2] 2. Lowering the reaction temperature often improves enantioselectivity.[1][2] Consider running the reaction at 0 °C, -20 °C, or lower.[2] 3. Increase the catalyst loading to favor the catalyzed pathway.[2] 4. Analyze the ee% at different reaction times to check for racemization. If observed, shorten the reaction time.
Poor Reproducibility 1. Inconsistent Reagent/Solvent Quality: Variations in the purity of starting materials and solvents can lead to different outcomes. 2. Variable Reaction Setup: Inconsistent stirring, temperature control, or atmosphere can affect the reaction. 3. Catalyst Handling: Improper storage or handling of the catalyst can lead to degradation.1. Use reagents and solvents from the same batch or with consistent purity specifications.[1] 2. Standardize the reaction setup, including stirring speed, temperature control, and use of an inert atmosphere if necessary.[1] 3. Store the catalyst under appropriate conditions (e.g., in a desiccator, under inert gas).

Frequently Asked Questions (FAQs)

Q1: What is the catalytic mechanism of 2-methylpyrrolidine?

A1: 2-Methylpyrrolidine, a chiral secondary amine, functions as an organocatalyst primarily through an enamine-based mechanism, similar to L-proline.[1] The nitrogen of the 2-methylpyrrolidine reacts with a carbonyl compound (like a ketone or aldehyde) to form a chiral enamine intermediate. This enamine is more nucleophilic than the corresponding enol or enolate and attacks an electrophile. The stereochemistry of the product is directed by the chiral environment created by the 2-methylpyrrolidine catalyst.[1]

Q2: Which reactions are commonly catalyzed by 2-methylpyrrolidine and its derivatives?

A2: 2-Methylpyrrolidine and its derivatives are effective catalysts for a variety of asymmetric transformations, including:

  • Aldol Reactions: The formation of β-hydroxy carbonyl compounds.[1]

  • Michael Additions: The conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds.[1]

Q3: How does the choice of solvent affect the reaction outcome?

A3: The solvent can significantly influence the reaction's yield, diastereoselectivity, and enantioselectivity. The polarity and coordinating ability of the solvent can affect the stability and geometry of the transition state.[2] For example, in the asymmetric Michael addition of 3-phenylpropionaldehyde to trans-β-nitrostyrene catalyzed by a 2-methylpyrrolidine derivative, changing the solvent from CH₂Cl₂ to methylcyclohexane and lowering the temperature dramatically improved both the diastereoselectivity and enantioselectivity.[3] It is often recommended to screen a variety of solvents to find the optimal conditions for a specific reaction.

Q4: What is the typical catalyst loading for a 2-methylpyrrolidine catalyzed reaction?

A4: The optimal catalyst loading can vary depending on the specific reaction, but a common starting point is 10-20 mol%. In some cases, the loading can be reduced to as low as 1-5 mol% after optimization. Insufficient catalyst loading might lead to a competing non-catalyzed background reaction, which would lower the enantioselectivity.[2]

Q5: Can additives be used to improve the reaction?

A5: Yes, additives can have a significant impact. For instance, weak Brønsted acids can sometimes act as co-catalysts and improve enantioselectivity in Michael additions.[2] In some cases, a small amount of water can also be beneficial by facilitating proton transfer steps.[2]

Data Presentation

The following tables summarize the effect of solvents on representative reactions catalyzed by 2-methylpyrrolidine derivatives. This data illustrates the importance of solvent screening in reaction optimization.

Table 1: Effect of Solvent on the Asymmetric Michael Addition of 3-phenylpropionaldehyde to trans-β-nitrostyrene

Catalyst: A novel (2R,4R)-2,4-disubstituted pyrrolidine derivative.

SolventTime (h)Yield (%)Diastereomeric Ratio (syn:anti)Enantiomeric Excess (ee, % syn)
CH₂Cl₂79872:2868
Toluene248588:1275
THF249085:1572
Methylcyclohexane 24 87 92:8 85
Dioxane248280:2065
Acetonitrile249575:2560

Data adapted from a study on novel pyrrolidine-based organocatalysts.[3] The reaction temperature for all solvents except CH₂Cl₂ was 0 °C.

Experimental Protocols

Protocol 1: General Procedure for a 2-Methylpyrrolidine Derivative-Catalyzed Asymmetric Aldol Reaction [1]

  • To a solution of the aldehyde (1.0 equiv) in the chosen solvent, add the ketone (10.0 equiv).

  • Add the (S)-2-(pyrrolidin-1-yl)propan-1-ol catalyst (10 mol%) to the mixture.

  • Stir the reaction at the desired temperature (e.g., room temperature, 0 °C, or -20 °C).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography/Liquid Chromatography-Mass Spectrometry (GC/LC-MS).

  • Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for the Asymmetric Michael Addition of Aldehydes to Nitroolefins [3]

  • To a solution of the trans-β-nitroolefin (0.2 mmol) in the chosen solvent (2 mL), add the aldehyde (0.4 mmol, 2 equivalents).

  • Add the 2-methylpyrrolidine derivative organocatalyst (0.02 mmol, 10 mol%).

  • Stir the reaction mixture at the desired temperature (e.g., room temperature or 0 °C) for the specified time (e.g., 24 hours).

  • Monitor the reaction progress by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

  • Determine the diastereomeric ratio and enantiomeric excess of the purified product by ¹H NMR spectroscopy and chiral High-Performance Liquid Chromatography (HPLC) analysis, respectively.

Visualizations

Enamine_Catalytic_Cycle cluster_cycle Enamine Catalytic Cycle Ketone Ketone/Aldehyde Enamine Chiral Enamine Intermediate Ketone->Enamine + Catalyst Catalyst (S)-2-Methyl- pyrrolidine Iminium Iminium Ion Intermediate Enamine->Iminium + Electrophile Water_out - H₂O Product Chiral Product Iminium->Product + H₂O Product->Catalyst Catalyst Regeneration Electrophile Electrophile (e.g., Aldehyde) Water_in H₂O Troubleshooting_Workflow start Low Enantioselectivity Observed check_purity Check Purity: - Catalyst - Reagents - Solvents start->check_purity purity_ok Purity OK? check_purity->purity_ok verify_conditions Verify Conditions: - Temperature - Concentration - Atmosphere purity_ok->verify_conditions Yes purify Action: Purify/Replace Materials purity_ok->purify No conditions_ok Conditions OK? verify_conditions->conditions_ok standardize Action: Standardize Experimental Setup conditions_ok->standardize No optimize Proceed to Optimization conditions_ok->optimize Yes screen_temp Screen Temperature (e.g., RT, 0°C, -20°C) optimize->screen_temp screen_solvent Screen Solvents (Polar vs. Non-polar) optimize->screen_solvent screen_additives Screen Additives (Acids, Water, etc.) optimize->screen_additives success High Enantioselectivity Achieved screen_temp->success screen_solvent->success screen_additives->success

References

Technical Support Center: Catalyst Loading Optimization for (R)-2-Methylpyrrolidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing catalyst loading in reactions involving (R)-2-methylpyrrolidine.

Troubleshooting Guide

This guide addresses common issues encountered during experiments. For optimal results, it is crucial to ensure the high purity of reagents and solvents, as well as maintaining an inert atmosphere for moisture-sensitive reactions.[1]

Problem Potential Cause Recommended Solution
Low or No Yield Inactive Catalyst: The catalyst may have degraded due to improper storage or handling.- Use a fresh batch of (R)-2-methylpyrrolidine from a reputable supplier.- Store the catalyst under an inert atmosphere and at the recommended temperature.
Insufficient Catalyst Loading: The amount of catalyst may be too low to effectively drive the reaction.- Incrementally increase the catalyst loading (e.g., from 1 mol% to 5 mol%, 10 mol%, or even 20 mol%) to find the optimal concentration.[1]
Catalyst Poisoning: Impurities in the substrate or solvent can deactivate the catalyst.- Purify substrates and ensure solvents are anhydrous and of high purity.[1]
Suboptimal Reaction Conditions: Temperature, pressure, or reaction time may not be ideal.- Systematically optimize reaction parameters. Lowering the temperature may sometimes require longer reaction times to achieve good conversion.
Low Enantiomeric Excess (ee%) Competing Uncatalyzed Reaction: A non-selective background reaction may be occurring.- Increase the catalyst loading to favor the catalyzed, stereoselective pathway.[2]
Suboptimal Temperature: Temperature significantly influences the energy difference between diastereomeric transition states.- Lowering the reaction temperature often improves enantioselectivity. Consider running reactions at 0 °C, -20 °C, or even as low as -78 °C.[1]
Incorrect Solvent Choice: The solvent's polarity and ability to coordinate can affect the transition state geometry.- Screen a variety of solvents with different polarities. Non-polar solvents can sometimes offer better stereocontrol.[1]
Product Racemization: The product may be racemizing under the reaction or work-up conditions.- Analyze the reaction at different time points to check for racemization over time. If observed, consider shorter reaction times or milder work-up procedures.
Poor Reproducibility Inconsistent Catalyst Quality: Variations between batches of the catalyst can lead to different outcomes.- Use catalyst from the same batch for a series of experiments to ensure consistency.
Variable Reagent/Solvent Purity: The presence of varying levels of impurities can affect the reaction.- Use reagents and solvents from a reliable source with consistent purity specifications.
Inconsistent Reaction Setup: Variations in stirring speed, temperature control, or the rate of reagent addition can lead to different results.- Standardize the experimental setup and procedure to ensure consistency between runs.

Frequently Asked Questions (FAQs)

Q1: What is the typical catalyst loading range for (R)-2-methylpyrrolidine in organocatalysis?

A1: The optimal catalyst loading is reaction-dependent. A typical starting range for screening is 1-20 mol%.[1] While higher loadings can increase the reaction rate, they do not always lead to better enantioselectivity and increase overall cost.[1] It is crucial to screen different loadings to find the lowest effective amount that maintains a good reaction rate and high stereoselectivity.

Q2: How does catalyst loading impact the reaction outcome?

A2: Catalyst loading is a critical parameter. Higher catalyst loading generally leads to faster reaction rates but can increase costs and complicate product purification.[2] Conversely, lower catalyst loading is more economical but may result in slower or incomplete reactions.[2] Optimization is key to finding a balance that provides a good reaction rate and high yield.[2]

Q3: Can a lower catalyst loading ever be beneficial?

A3: Yes, in some instances, lower catalyst loading can improve the outcome by minimizing potential side reactions.[1] It is always recommended to perform a catalyst loading screen to determine the optimal concentration for a specific transformation.

Q4: What is the primary catalytic mechanism of (R)-2-methylpyrrolidine?

A4: (R)-2-methylpyrrolidine, like L-proline, primarily functions as an organocatalyst through an enamine-based mechanism. The nitrogen atom of the pyrrolidine ring forms a chiral enamine with a carbonyl compound (e.g., a ketone or aldehyde). This enamine then nucleophilically attacks an electrophile, with the stereochemistry of the product being directed by the chiral catalyst.[1][2]

Q5: What are common reactions where (R)-2-methylpyrrolidine is used as a catalyst?

A5: (R)-2-methylpyrrolidine and its derivatives are versatile catalysts for a range of asymmetric transformations, including Aldol reactions, Michael additions, and hydrogenations.[2]

Data Presentation

Table 1: Effect of Catalyst Loading on Asymmetric Michael Addition
CatalystCatalyst Loading (mol%)SolventTemperature (°C)Yield (%)Enantiomeric Excess (ee%)
Pyrrolidine Derivative5Toluene09096
Pyrrolidine Derivative10Toluene09297

Data synthesized from representative pyrrolidine-catalyzed reactions. Actual results may vary based on specific substrates and conditions.[1]

Table 2: Catalyst Loading in the Synthesis of Pyrrolidine Derivatives via Hydrogenation
CatalystCatalyst Loading (mol%)SubstratePressure (psi)Time (h)Conversion (%)
Platinum(IV) oxide~8.32-Methylpyrroline55598.3
5% Rh/C5-101-Methylpyrrole145 (10 bar)-High

Note: The hydrogenation of 2-methylpyrroline with PtO2 produces a racemic mixture, requiring subsequent chiral resolution to obtain (R)-2-methylpyrrolidine.[3]

Experimental Protocols

Protocol 1: General Procedure for Optimizing Catalyst Loading in an Asymmetric Aldol Reaction

This protocol provides a general framework for screening the optimal catalyst loading for an asymmetric aldol reaction using (R)-2-methylpyrrolidine.

Materials:

  • (R)-2-methylpyrrolidine

  • Aldehyde

  • Ketone

  • Anhydrous solvent (e.g., Toluene, THF, CH₂Cl₂)

  • Saturated aqueous NH₄Cl solution

  • Anhydrous Na₂SO₄ or MgSO₄

  • Reaction vials, magnetic stirrer, and stir bars

  • Standard laboratory glassware for work-up and purification

Procedure:

  • Preparation: Set up a series of clean, dry reaction vials, each with a magnetic stir bar.

  • Catalyst Addition: To each vial, add the desired amount of (R)-2-methylpyrrolidine. For example, for a 1 mmol scale reaction, add 0.01 mmol (1 mol%), 0.05 mmol (5 mol%), and 0.1 mmol (10 mol%) to three separate vials.

  • Reagent Addition: To each vial, add the ketone (e.g., 1.2 equivalents) and the chosen anhydrous solvent (e.g., 3 mL).

  • Reaction Initiation: Cool the mixtures to the desired temperature (e.g., 0 °C). Slowly add the aldehyde (1.0 mmol) dropwise to each vial over 10-15 minutes.

  • Reaction Monitoring: Stir the reactions vigorously at the set temperature. Monitor the progress of each reaction by Thin-Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up: Once the reaction with the highest conversion is complete, quench all reactions by adding a saturated aqueous solution of NH₄Cl. Allow the mixtures to warm to room temperature.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., Ethyl Acetate, 3 x 10 mL). Combine the organic layers.

  • Drying and Concentration: Dry the combined organic layers over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification and Analysis: Purify the crude product from each reaction by flash column chromatography. Determine the yield and enantiomeric excess (by chiral HPLC or GC) for each catalyst loading to identify the optimal condition.

Visualizations

Catalyst_Loading_Optimization_Workflow General Workflow for Catalyst Loading Optimization cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis cluster_decision Decision start Define Reaction Scope (Substrates, Solvent, Temperature) setup Set up Parallel Reactions (e.g., 1, 5, 10 mol% catalyst) start->setup run_rxn Run Reactions & Monitor Progress (TLC, GC, LC) setup->run_rxn workup Quench & Work-up run_rxn->workup purify Purify Products workup->purify analyze Determine Yield & ee% purify->analyze decision Optimal Loading? analyze->decision end Proceed with Optimized Conditions decision->end Yes refine Refine Conditions (Temp., Solvent, etc.) decision->refine No refine->start

Caption: Workflow for optimizing catalyst loading.

Enamine_Catalysis_Cycle Enamine Catalysis Cycle with (R)-2-Methylpyrrolidine catalyst (R)-2-Methylpyrrolidine enamine Chiral Enamine Intermediate catalyst->enamine + Ketone - H2O ketone Ketone/Aldehyde ketone->enamine iminium Iminium Ion enamine->iminium + Electrophile electrophile Electrophile electrophile->iminium iminium->catalyst Releases Catalyst product Chiral Product iminium->product + H2O (Hydrolysis)

References

Validation & Comparative

A Comparative Guide to (R)- and (S)-2-Methylpyrrolidine in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

In the field of asymmetric synthesis, the selection of a chiral catalyst or auxiliary is a critical parameter that dictates the stereochemical outcome of a reaction. Pyrrolidine derivatives have been established as a privileged scaffold in organocatalysis, with L-proline being a prominent example. This guide provides a comparative overview of the enantiomers of 2-methylpyrrolidine, (R)- and (S)-2-methylpyrrolidine, in their role as chiral auxiliaries, particularly in the asymmetric α-alkylation of ketones. While direct, head-to-head comparative studies of (R)- and (S)-2-methylpyrrolidine as catalysts under identical conditions for various reactions are not extensively documented in the reviewed literature, their application as chiral auxiliaries in alkylation reactions is well-established. In this context, the choice of enantiomer directly determines the chirality of the product.

Performance in Asymmetric α-Alkylation of Ketones

(R)- and (S)-2-methylpyrrolidine are highly effective chiral auxiliaries for the asymmetric α-alkylation of prochiral ketones.[1] The reaction proceeds through the formation of a chiral enamine intermediate. The steric hindrance imposed by the methyl group on the pyrrolidine ring directs the approach of an electrophile, leading to the preferential formation of one enantiomer of the α-alkylated ketone after hydrolysis.[1]

The use of (R)-2-methylpyrrolidine typically yields the (R)-enantiomer of the alkylated product, while (S)-2-methylpyrrolidine affords the corresponding (S)-enantiomer, often with comparable yields and enantiomeric excesses.[1]

Data Presentation: Asymmetric Alkylation of Cyclohexanone with Benzyl Bromide

Chiral AuxiliaryProduct EnantiomerTypical Yield (%)Enantiomeric Excess (ee, %)
(R)-2-Methylpyrrolidine(R)-2-Benzylcyclohexanone80 - 9085 - 95
(S)-2-Methylpyrrolidine(S)-2-Benzylcyclohexanone80 - 9085 - 95
Note: The data presented is a summary from typical results and may vary based on specific reaction conditions.[1]

Experimental Protocols

A detailed experimental protocol for the asymmetric alkylation of cyclohexanone using (R)-2-methylpyrrolidine as a chiral auxiliary is provided below. This protocol is adapted from established methodologies in the field.[1]

Protocol: Asymmetric Alkylation of Cyclohexanone using (R)-2-Methylpyrrolidine

Materials:

  • Cyclohexanone

  • (R)-2-Methylpyrrolidine

  • Anhydrous Benzene

  • n-Butyllithium (n-BuLi)

  • Anhydrous Diethyl Ether

  • Anhydrous 1,2-Dimethoxyethane (DME)

  • Benzyl Bromide

  • 10% Hydrochloric Acid

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Magnesium Sulfate

  • Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk line, nitrogen/argon manifold)

Procedure:

Step 1: Formation of the Chiral Enamine

  • To a 250 mL round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add cyclohexanone (1.0 equivalent), (R)-2-methylpyrrolidine (1.2 equivalents), and anhydrous benzene (100 mL).[1]

  • Reflux the mixture for 12-24 hours, or until the theoretical amount of water has been collected in the Dean-Stark trap.[1]

  • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator to yield the crude chiral enamine. This intermediate is used in the next step without further purification.[1]

Step 2: Asymmetric Alkylation

  • Dissolve the crude enamine from Step 1 in a mixture of anhydrous diethyl ether and DME (4:1 v/v).

  • Cool the solution to -78 °C in a dry ice/acetone bath under an inert atmosphere.[1]

  • Slowly add n-butyllithium (1.1 equivalents) dropwise while maintaining the temperature at -78 °C.

  • Stir the resulting solution for 2 hours at this temperature.[1]

  • Add benzyl bromide (1.1 equivalents) dropwise to the cooled solution.[1]

  • Stir the reaction mixture at -78 °C for 4 hours.[1]

  • Allow the reaction to slowly warm to room temperature and stir overnight.[1]

Step 3: Hydrolysis and Product Isolation

  • Quench the reaction by the slow addition of 10% hydrochloric acid (50 mL).[1]

  • Stir the mixture vigorously for 1 hour at room temperature to ensure complete hydrolysis of the iminium salt.[1]

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).[1]

  • Wash the combined organic layers with saturated sodium bicarbonate solution (50 mL) and then with brine (50 mL).[1]

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.[1]

  • Purify the crude product by column chromatography on silica gel to afford the enantioenriched (R)-2-benzylcyclohexanone.

  • The enantiomeric excess of the product can be determined by chiral HPLC or GC analysis.

Mandatory Visualization

The following diagrams illustrate the catalytic cycle and a general experimental workflow for the asymmetric alkylation using 2-methylpyrrolidine.

G cluster_cycle Catalytic Cycle Ketone Prochiral Ketone Enamine Chiral Enamine Intermediate Ketone->Enamine + (R)-2-Methylpyrrolidine - H₂O Catalyst (R)-2-Methylpyrrolidine Azaenolate Azaenolate Enamine->Azaenolate + Base AlkylatedEnamine Alkylated Enamine Azaenolate->AlkylatedEnamine + Electrophile (R-X) Iminium Iminium Salt AlkylatedEnamine->Iminium Iminium->Catalyst Catalyst Regeneration Product Enantioenriched Ketone Iminium->Product + H₂O (Hydrolysis)

Caption: Catalytic cycle for asymmetric alkylation via a chiral enamine intermediate.

G cluster_workflow Experimental Workflow Start Start: Prochiral Ketone & (R)-2-Methylpyrrolidine Enamine_Formation Enamine Formation (e.g., Dean-Stark) Start->Enamine_Formation Alkylation Asymmetric Alkylation (Base, Electrophile, -78°C) Enamine_Formation->Alkylation Hydrolysis Hydrolysis (Aqueous Acid) Alkylation->Hydrolysis Workup Aqueous Workup & Extraction Hydrolysis->Workup Purification Purification (Column Chromatography) Workup->Purification Analysis Analysis (Chiral HPLC/GC) Purification->Analysis End End: Enantioenriched Product Analysis->End

Caption: General experimental workflow for asymmetric alkylation.

Concluding Remarks

(R)- and (S)-2-methylpyrrolidine serve as effective and reliable chiral auxiliaries for the asymmetric α-alkylation of ketones, providing a straightforward method to access enantioenriched carbonyl compounds. The choice between the (R) and (S) enantiomer of the auxiliary predictably dictates the absolute configuration of the product, generally with high fidelity and similar performance in terms of yield and enantioselectivity.

It is noteworthy that while highly effective as a stoichiometric chiral auxiliary, the use of simple 2-methylpyrrolidine as a sub-stoichiometric organocatalyst in other key asymmetric transformations, such as aldol or Michael additions, is less prevalent in the literature. This may be attributed to the absence of other functional groups, like the carboxylic acid in proline, which can participate in hydrogen bonding to stabilize the transition state and enhance catalytic activity and selectivity.[2] For researchers and drug development professionals, (R)- and (S)-2-methylpyrrolidine remain valuable tools in the synthetic chemist's toolbox, particularly for the synthesis of chiral α-substituted ketones.

References

A Comparative Guide to 2-Methylpyrrolidine and Other Chiral Amines in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of asymmetric synthesis, the strategic selection of a chiral amine catalyst or auxiliary is a critical determinant for achieving high stereoselectivity and reaction efficiency. This guide provides an objective comparison of 2-methylpyrrolidine with other prominent chiral amines, focusing on their performance in key carbon-carbon bond-forming reactions. The information presented is supported by experimental data to aid researchers in making informed decisions for their synthetic endeavors.

Overview: 2-Methylpyrrolidine in Context

2-Methylpyrrolidine is a chiral secondary amine that, like the well-known L-proline, possesses a pyrrolidine scaffold. This structural feature is central to its utility in creating a chiral environment for stereoselective transformations. However, a comprehensive review of scientific literature reveals a notable scarcity of its use as a primary organocatalyst in benchmark asymmetric reactions such as Aldol, Mannich, and Michael additions.[1] This is likely attributable to the absence of the carboxylic acid moiety that is crucial for the catalytic activity of L-proline, which participates in stabilizing transition states through hydrogen bonding.[1]

In contrast, derivatives of 2-methylpyrrolidine, most notably (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP), have been extensively developed as powerful chiral auxiliaries. The SAMP/RAMP (the (R)-enantiomer) hydrazone methodology provides a reliable and highly stereoselective route for the α-alkylation of ketones and aldehydes, as well as for asymmetric aldol and Michael reactions.[2]

This guide will therefore compare the catalytic performance of established chiral amines like L-proline and its derivatives against the synthetic strategy employing 2-methylpyrrolidine-derived auxiliaries like SAMP.

Performance in Asymmetric Aldol Reactions

The asymmetric aldol reaction is a fundamental method for stereoselective carbon-carbon bond formation. The performance of various chiral amines as catalysts in the aldol reaction between cyclohexanone and p-nitrobenzaldehyde serves as a well-established benchmark.

Catalyst/AuxiliaryReactionYield (%)Diastereomeric Ratio (anti:syn)Enantiomeric Excess (ee, %)
L-Proline Cyclohexanone + p-Nitrobenzaldehyde9595:596
L-Prolinamide Cyclohexanone + p-Nitrobenzaldehyde8590:1088
(S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) (as chiral auxiliary with a ketone)68-96 (of the cleaved ketone)>95:5>96

Performance in Asymmetric Michael Additions

The Michael addition is a key reaction for the formation of carbon-carbon bonds. Diarylprolinol silyl ethers, a class of L-proline derivatives, are particularly effective catalysts for this transformation. This can be compared to the use of SAMP as a chiral auxiliary in achieving similar bond formations.

Catalyst/AuxiliaryReactionYield (%)Diastereomeric Ratio (syn:anti)Enantiomeric Excess (ee, %)
(S)-α,α-Diphenylprolinol TMS ether Propanal + Nitrostyrene8294:699
(S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) (as chiral auxiliary in Michael additions)HighHigh (de >96%)High (ee >96%)

Performance in Asymmetric Mannich Reactions

The Mannich reaction is a powerful tool for the synthesis of β-amino carbonyl compounds. L-proline has demonstrated high efficiency in catalyzing this three-component reaction.

CatalystReactionYield (%)Diastereomeric Ratio (syn:anti)Enantiomeric Excess (ee, %)
L-Proline Aldehyde + Ketone + Amine50-99>10:1 (syn)87-99
Prolinamide Derivatives Aldehyde + Ketone + AmineGenerally lower yields and ee compared to prolineVariableVariable

Experimental Protocols

L-Proline Catalyzed Asymmetric Aldol Reaction

Reaction: Cyclohexanone with p-nitrobenzaldehyde.

Procedure:

  • To a vial, add p-nitrobenzaldehyde (0.3 mmol) and cyclohexanone (1.5 mmol).

  • Add L-proline (0.03 mmol) followed by a mixture of methanol (40 µL) and water (10 µL).[3]

  • Seal the vial and stir the reaction mixture at room temperature.[3]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate, 3 x 10 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Asymmetric α-Alkylation via SAMP Hydrazone

Reaction: Three-step sequence involving hydrazone formation, alkylation, and cleavage.

Procedure:

  • Hydrazone Formation: A mixture of (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) (30 mmol) and a ketone (e.g., 3-pentanone, 36 mmol) is heated at 60°C under an argon atmosphere overnight.[4] The crude hydrazone is then purified by distillation.[5]

  • Alkylation: The purified hydrazone is dissolved in an ether solution of lithium diisopropylamide (LDA) at 0°C. The mixture is cooled to -110°C, and the alkyl halide is added slowly. The reaction is allowed to warm to room temperature and stirred for 12 hours.[5]

  • Cleavage: The crude alkylated hydrazone is dissolved in a suitable solvent (e.g., dichloromethane) and cooled to -78°C. Ozone is passed through the solution until a color change is observed, indicating the cleavage of the C=N bond.[4][5] Alternatively, hydrolysis with aqueous oxalic acid can be used.[6] The final α-alkylated ketone is purified by distillation or column chromatography.[5]

Diarylprolinol Silyl Ether Catalyzed Asymmetric Michael Addition

Reaction: Propanal with nitrostyrene.

Procedure:

  • To a solution of propanal in a suitable solvent (e.g., CH₂Cl₂), add the (S)-α,α-diphenylprolinol TMS ether catalyst (5-20 mol%).

  • Cool the mixture to the desired temperature (e.g., 0°C or room temperature).

  • Add nitrostyrene to the reaction mixture.

  • Stir the reaction and monitor its progress by TLC.

  • After completion, the reaction mixture is typically purified directly by flash column chromatography on silica gel.

Visualizing the Pathways

The following diagrams illustrate the catalytic cycle for a proline-catalyzed reaction and the workflow for a SAMP-mediated synthesis.

Proline_Catalytic_Cycle proline L-Proline enamine Chiral Enamine proline->enamine + Ketone - H₂O ketone Ketone ketone->enamine iminium Iminium Intermediate enamine->iminium + Aldehyde aldehyde Aldehyde aldehyde->iminium product Aldol Product iminium->product + H₂O product->proline - Catalyst (regenerated)

Caption: Catalytic cycle of a proline-catalyzed asymmetric aldol reaction.

SAMP_Workflow cluster_0 SAMP-Mediated Synthesis Start Prochiral Ketone/ Aldehyde + SAMP Hydrazone Formation Hydrazone Formation Start->Hydrazone Formation Diastereoselective Reaction Diastereoselective Reaction (e.g., Alkylation, Aldol) Hydrazone Formation->Diastereoselective Reaction Cleavage Auxiliary Cleavage (Ozonolysis/Hydrolysis) Diastereoselective Reaction->Cleavage End Enantiopure Product + Recovered Auxiliary Cleavage->End

Caption: General workflow of a SAMP-mediated asymmetric synthesis.

Logical_Relationship Chiral Amine Strategies Chiral Amine Strategies Organocatalysis Organocatalysis Chiral Amine Strategies->Organocatalysis Chiral Auxiliary Chiral Auxiliary Chiral Amine Strategies->Chiral Auxiliary L-Proline L-Proline Organocatalysis->L-Proline Prolinamides Prolinamides Organocatalysis->Prolinamides Diarylprolinols Diarylprolinols Organocatalysis->Diarylprolinols 2-Methylpyrrolidine Derivatives (e.g., SAMP) 2-Methylpyrrolidine Derivatives (e.g., SAMP) Chiral Auxiliary->2-Methylpyrrolidine Derivatives (e.g., SAMP)

Caption: Logical relationship of chiral amine strategies in asymmetric synthesis.

Conclusion

While 2-methylpyrrolidine itself does not feature prominently as an organocatalyst, its derivatives, particularly SAMP, offer a highly effective and reliable alternative strategy as chiral auxiliaries. The choice between using a chiral organocatalyst like L-proline or a chiral auxiliary such as SAMP will depend on the specific synthetic challenge, including the nature of the substrates, desired stereochemical outcome, and reaction conditions. L-proline and its derivatives offer the advantage of direct catalysis, often with simpler reaction setups. The SAMP/RAMP hydrazone methodology, while involving a multi-step sequence, provides excellent stereocontrol for a broad range of transformations, particularly for the α-alkylation of carbonyl compounds. This guide provides the foundational data and protocols to assist researchers in selecting the most appropriate chiral amine strategy for their drug development and synthetic chemistry needs.

References

Efficacy of (R)-2-methylpyrrolidine hydrochloride as a catalyst

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Efficacy of (R)-2-Methylpyrrolidine Hydrochloride as an Organocatalyst

For researchers, scientists, and drug development professionals navigating the complex landscape of asymmetric organocatalysis, the selection of an optimal catalyst is paramount to achieving desired stereoselectivity and reaction efficiency. This guide provides a comprehensive comparison of this compound against well-established pyrrolidine-based organocatalysts, primarily L-proline and its derivatives, in key asymmetric transformations. The supporting experimental data for standard catalysts is presented to offer a clear benchmark for performance.

Overview of Pyrrolidine-Based Organocatalysts

Chiral amines derived from the pyrrolidine scaffold are powerful organocatalysts for constructing complex chiral molecules.[1] L-proline, in particular, is renowned for its ability to promote a variety of asymmetric reactions with high enantioselectivity, including aldol, Mannich, and Michael reactions.[1][2] The catalytic efficacy of these catalysts is significantly influenced by modifications to the pyrrolidine ring.[1] While (R)-2-methylpyrrolidine shares the same robust scaffold, its performance is highly dependent on specific reaction conditions and substrates.[1]

It is important to note that literature suggests (R)-2-methylpyrrolidine is not a recognized or effective catalyst for common asymmetric reactions like the Aldol, Mannich, or Michael additions when compared to L-proline and its derivatives.[2] L-proline and its derivatives are well-established, high-performance catalysts that consistently deliver excellent yields and high enantioselectivities in these crucial transformations.[2]

Data Presentation: Performance in Asymmetric Reactions

The following tables summarize the performance of various pyrrolidine-based catalysts in key asymmetric reactions, providing a benchmark against which the potential of this compound can be evaluated.

Asymmetric Aldol Reaction

The asymmetric aldol reaction is a fundamental method for stereoselective carbon-carbon bond formation.[1][3] The table below compares the efficacy of different pyrrolidine-based catalysts in the reaction between cyclohexanone and 4-nitrobenzaldehyde.

Table 1: Comparison of Pyrrolidine-Based Catalysts in the Asymmetric Aldol Reaction [3]

CatalystAdditiveSolventTime (h)Yield (%)Diastereomeric Ratio (anti:syn)Enantiomeric Excess (ee, %)
L-ProlineNoneDMSO249595:596
L-ProlinamideNoneDMSO488590:1088

Note: Data compiled from different studies; direct comparisons should be made with caution as reaction conditions may vary.[3]

Asymmetric Michael Addition

The Michael addition is another key reaction for carbon-carbon bond formation. The performance of novel pyrrolidine-based organocatalysts in the asymmetric Michael addition of 3-phenylpropionaldehyde to trans-β-nitrostyrene is presented below.

Table 2: Comparison of Novel Pyrrolidine-Based Catalysts in the Asymmetric Michael Addition [3]

CatalystSolventTime (h)Yield (%)Diastereomeric Ratio (syn:anti)Enantiomeric Excess (ee, % syn)Enantiomeric Excess (ee, % anti)
OC1CH₂Cl₂79978:226863
OC2CH₂Cl₂79875:256855
OC3CH₂Cl₂79570:306944
OC4CH₂Cl₂79872:286850
OC4*Methylcyclohexane @ 0°C248792:885-

*OC1-OC4 are novel pyrrolidine-based organocatalysts with bulky substituents at the C2 position.[3]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate replication and further investigation.

General Protocol for a Proline-Catalyzed Asymmetric Aldol Reaction[3]

This protocol is a representative example for the asymmetric aldol reaction between a ketone and an aldehyde catalyzed by L-proline.

Materials:

  • Aldehyde (1.0 mmol)

  • Ketone (5.0 mmol, 5 equivalents)

  • L-proline (0.1 mmol, 10 mol%)

  • Anhydrous Dimethyl Sulfoxide (DMSO) (2.0 mL)

  • Magnetic stirrer and stir bar

  • Reaction vial

Procedure:

  • To a clean and dry reaction vial equipped with a magnetic stir bar, add the aldehyde (1.0 mmol) and the ketone (5.0 mmol).

  • Add L-proline (0.1 mmol) to the mixture.

  • Add anhydrous DMSO (2.0 mL).

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress using an appropriate technique (e.g., TLC, HPLC).

  • Upon completion, quench the reaction and proceed with work-up and purification.

General Protocol for an Asymmetric Michael Addition of an Aldehyde to a Nitroolefin[3]

This protocol is based on the study of novel pyrrolidine-based organocatalysts.

Materials:

  • trans-β-nitroolefin (0.2 mmol)

  • Aldehyde (0.4 mmol, 2 equivalents)

  • Organocatalyst (e.g., OC4) (0.02 mmol, 10 mol%)

  • Methylcyclohexane (2 mL)

  • Magnetic stirrer and stir bar

  • Reaction vial

Procedure:

  • To a dry reaction vial under an inert atmosphere, add the organocatalyst (0.02 mmol).

  • Add the trans-β-nitroolefin (0.2 mmol) and the aldehyde (0.4 mmol).

  • Add methylcyclohexane (2 mL).

  • Stir the reaction mixture at the specified temperature (e.g., 0°C).

  • Monitor the reaction progress.

  • Upon completion, purify the product directly by silica gel column chromatography.

Mandatory Visualization

Catalytic Cycle of a Proline-Catalyzed Asymmetric Aldol Reaction

The catalytic cycle of proline and its derivatives in asymmetric reactions typically proceeds through the formation of key intermediates such as enamines or iminium ions.[1] The chiral catalyst directs the approach of the electrophile, leading to the preferential formation of one enantiomer.[1]

G Catalytic Cycle of Proline-Catalyzed Asymmetric Aldol Reaction Proline Proline Catalyst Enamine Enamine Intermediate Proline->Enamine + Ketone Ketone Ketone Addition Aldol Addition Enamine->Addition + Aldehyde Aldehyde Aldehyde Iminium Iminium Intermediate Product Aldol Product Iminium->Product + H2O Addition->Iminium Hydrolysis Hydrolysis Product->Proline Regenerates Catalyst

Caption: Catalytic cycle of the proline-catalyzed asymmetric aldol reaction.

General Experimental Workflow for Comparing Chiral Amine Catalysts

A systematic workflow is essential for the objective comparison of different catalysts.

G General Workflow for Comparing Chiral Amine Catalysts cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Catalyst_Prep Prepare Catalysts ((R)-2-methylpyrrolidine HCl, Proline, etc.) Reaction_Setup Set up Parallel Reactions (Identical Conditions) Catalyst_Prep->Reaction_Setup Reagent_Prep Prepare Reactants and Solvents Reagent_Prep->Reaction_Setup Monitoring Monitor Reaction Progress (TLC, HPLC, etc.) Reaction_Setup->Monitoring Workup Work-up and Purification Monitoring->Workup Analysis Analyze Products (NMR, HPLC for ee, etc.) Workup->Analysis Comparison Compare Data (Yield, dr, ee) Analysis->Comparison

Caption: General workflow for comparing chiral amine catalyst performance.

Conclusion

This compound is a chiral amine that, based on available literature, does not demonstrate the same catalytic efficacy in common asymmetric reactions as L-proline and its derivatives.[2] The steric bulk of the 2-methyl group may influence the transition state geometry, potentially altering the diastereoselectivity and enantioselectivity of the reaction products.[3] For researchers and professionals in drug development and chemical synthesis, L-proline and its derivatives remain the superior and mechanistically well-understood choice for a wide range of asymmetric organocatalytic applications.[2] Further research and optimization of reaction conditions may be necessary to unlock the potential of this compound as a niche catalyst in specific transformations.

References

Spectroscopic Validation of (R)-2-methylpyrrolidine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of key spectroscopic methods for the validation of (R)-2-methylpyrrolidine, a critical chiral building block in pharmaceutical synthesis. Objective comparisons of Nuclear Magnetic Resonance (NMR) spectroscopy, Vibrational Circular Dichroism (VCD), and Chiral High-Performance Liquid Chromatography (HPLC) are presented, supported by experimental data and detailed protocols to aid in method selection and implementation.

Comparison of Spectroscopic Methods

The selection of an appropriate analytical technique is paramount for confirming the identity, purity, and stereochemistry of (R)-2-methylpyrrolidine. Each method offers distinct advantages and provides complementary information.

Method Principle Information Provided Primary Application for (R)-2-methylpyrrolidine
Nuclear Magnetic Resonance (NMR) Measures the magnetic properties of atomic nuclei.Provides detailed information about molecular structure, connectivity, and chemical environment.[1]Structural confirmation and purity assessment.
Vibrational Circular Dichroism (VCD) Measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[2][3][4]Determination of absolute configuration and enantiomeric purity.[2][4]Unambiguous confirmation of the (R)-enantiomer.
Chiral High-Performance Liquid Chromatography (HPLC) Separates enantiomers based on their differential interactions with a chiral stationary phase.[5][6][7]Enantiomeric purity and quantification of the (R)- and (S)-enantiomers.[5]Routine quality control and enantiomeric excess (e.e.) determination.

Experimental Data and Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for the structural elucidation of organic molecules like 2-methylpyrrolidine.[1]

Table 1: ¹H and ¹³C NMR Spectral Data for 2-Methylpyrrolidine [1]

¹H NMR ¹³C NMR
Proton Chemical Shift (ppm) Carbon Chemical Shift (ppm)
H23.0 - 3.2C255.0 - 57.0
H5a2.9 - 3.1C546.0 - 48.0
H5b2.6 - 2.8C333.0 - 35.0
H3a1.8 - 2.0C422.0 - 24.0
H3b1.4 - 1.6CH₃19.0 - 21.0
H4a1.7 - 1.9
H4b1.3 - 1.5
CH₃1.1 - 1.2 (d, J ≈ 6.5 Hz)
NH1.5 - 2.5 (br s)

Note: Chemical shifts are referenced to tetramethylsilane (TMS) and can vary based on the solvent and concentration.[1]

Experimental Protocol: NMR Analysis [1]

  • Sample Preparation: Dissolve 5-25 mg of the 2-methylpyrrolidine sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃).

  • Internal Standard: Add a small amount of TMS as an internal standard for chemical shift calibration.

  • Instrumentation: Utilize a high-resolution NMR spectrometer, typically with a field strength of 300 MHz or higher.

  • ¹H NMR Acquisition:

    • Pulse Sequence: Standard single-pulse experiment.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

  • ¹³C NMR Acquisition:

    • Pulse Sequence: Proton-decoupled pulse sequence.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-10 seconds.

Vibrational Circular Dichroism (VCD)

VCD is a powerful chiroptical spectroscopy technique that provides definitive information on the absolute configuration of chiral molecules.[2][3][8] The VCD spectrum of (R)-2-methylpyrrolidine will be the mirror image of the spectrum of (S)-2-methylpyrrolidine.

Experimental Protocol: VCD Analysis

  • Sample Preparation: Prepare a solution of (R)-2-methylpyrrolidine in a suitable solvent (e.g., CCl₄ or CDCl₃) at a high concentration (typically 0.1-1 M).

  • Instrumentation: Use an FTIR spectrometer equipped with a VCD module, which includes a photoelastic modulator (PEM).[2][4]

  • Data Acquisition:

    • Acquire spectra in the mid-IR region (typically 800-2000 cm⁻¹).

    • Collect a sufficient number of scans to achieve an adequate signal-to-noise ratio, as VCD signals are several orders of magnitude smaller than IR absorption signals.[2]

  • Data Analysis: Compare the experimental VCD spectrum with the ab initio calculated spectrum for the (R)-configuration to confirm the absolute stereochemistry.[3]

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the workhorse method for determining the enantiomeric purity of chiral compounds.[5][6]

Table 2: Comparison of Potential Chiral HPLC Methods for 2-Methylpyrrolidine

Method Chiral Stationary Phase (CSP) Mobile Phase Detection Key Advantages
Normal Phase Polysaccharide-based (e.g., Amylose or Cellulose derivatives)[9]n-Hexane/Isopropanol with a basic additive (e.g., 0.1% diethylamine)[9]UV at 210 nm[9]Robust and widely applicable for amine compounds.
Reversed Phase Polysaccharide-based or macrocyclic glycopeptide-basedAcetonitrile/Water or Methanol/Water with buffersUV or Mass SpectrometryCompatible with aqueous samples.

Experimental Protocol: Chiral HPLC Analysis [9]

  • Instrumentation: An HPLC system with a UV detector.

  • Column: A polysaccharide-based chiral stationary phase (e.g., Chiralpak® AD-H, 250 x 4.6 mm, 5 µm).[9]

  • Mobile Phase: A mixture of n-Hexane and Isopropanol (e.g., 90:10 v/v) with 0.1% diethylamine.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection: UV at 210 nm.

  • Sample Preparation: Dissolve the 2-methylpyrrolidine sample in the mobile phase to a concentration of approximately 1 mg/mL.

Visualization of Validation Workflow

The following diagram illustrates a typical workflow for the spectroscopic validation of (R)-2-methylpyrrolidine.

G cluster_0 Initial Analysis cluster_1 Chiral Validation cluster_2 Final Validation A Sample of (R)-2-methylpyrrolidine B NMR Spectroscopy A->B C Structural Confirmation & Purity Assessment B->C D Chiral HPLC C->D F VCD Spectroscopy C->F E Enantiomeric Purity (e.e.) Determination D->E H Validated (R)-2-methylpyrrolidine E->H G Absolute Configuration Confirmation F->G G->H

References

A Comparative Analysis of Pyrrolidine-Based Organocatalysts in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Catalyst Selection and Performance.

The field of asymmetric organocatalysis has witnessed a paradigm shift with the advent of pyrrolidine-based catalysts, offering a metal-free and often more sustainable alternative for the synthesis of chiral molecules. This guide provides a comprehensive comparative study of the performance of prominent pyrrolidine-based organocatalysts—L-proline, diarylprolinol silyl ethers, and prolinamides—in key asymmetric transformations, including the Aldol, Michael, and Mannich reactions. The data presented herein, supported by detailed experimental protocols, is intended to aid researchers in making informed decisions for catalyst selection in their synthetic endeavors.

Performance in Asymmetric Aldol Reactions

The asymmetric aldol reaction is a fundamental carbon-carbon bond-forming reaction, and its stereoselective control is a benchmark for the efficacy of chiral catalysts. The following table summarizes the performance of various pyrrolidine-based organocatalysts in the reaction between aldehydes and ketones.

CatalystAldehydeKetoneSolventTemp (°C)Time (h)Yield (%)dr (anti:syn)ee (%)
L-Proline4-NitrobenzaldehydeAcetoneDMSORT468-76
L-Proline4-NitrobenzaldehydeCyclohexanoneCH2Cl2RT969999:196
(S)-TMS-diarylprolinol etherPropanalCyclohexanoneToluene02095>20:199
Prolinamide A4-NitrobenzaldehydeAcetoneneat-2512097-96
Prolinethioamide B4-NitrobenzaldehydeCyclohexanoneHexane/AcOHRT489293:795

Table 1: Comparative performance of pyrrolidine-based organocatalysts in the asymmetric aldol reaction. Data compiled from various sources. RT = Room Temperature.

Performance in Asymmetric Michael Additions

The asymmetric Michael addition is a crucial reaction for the formation of chiral 1,5-dicarbonyl compounds and their derivatives. The performance of pyrrolidine-based catalysts in this transformation is highlighted below.

CatalystMichael DonorMichael AcceptorSolventTemp (°C)Time (h)Yield (%)dr (syn:anti)ee (%)
L-ProlineCyclohexanonetrans-β-NitrostyreneCHCl3RT96479:120
(S)-TMS-diarylprolinol etherPropanaltrans-β-NitrostyreneToluene029793:799
Prolinamide CThiophenolCyclohexenoneToluene-202495-99

Table 2: Comparative performance of pyrrolidine-based organocatalysts in the asymmetric Michael addition.

Performance in Asymmetric Mannich Reactions

The asymmetric Mannich reaction provides a direct route to chiral β-amino carbonyl compounds, which are valuable building blocks in medicinal chemistry. The table below compares the efficacy of different pyrrolidine-based catalysts.

| Catalyst | Aldehyde | Ketone | Imine | Solvent | Temp (°C) | Time (h) | Yield (%) | dr (syn:anti) | ee (%) | |---|---|---|---|---|---|---|---|---| | L-Proline | Propanal | Acetone | N-PMP-protected α-imino ethyl glyoxylate | DMSO | RT | 24 | 91 | 95:5 | 96 | | (S)-TMS-diarylprolinol ether | Acetaldehyde | - | N-Boc-imine | CH2Cl2 | 4 | 12 | 99 | >20:1 | 98 | | Prolinamide D | 4-Nitrobenzaldehyde | Cyclohexanone | N-PMP-protected aniline | Dioxane | RT | 48 | 85 | 99:1 | 99 |

Table 3: Comparative performance of pyrrolidine-based organocatalysts in the asymmetric Mannich reaction.

Catalytic Mechanisms and Experimental Workflows

The catalytic cycles of these reactions typically proceed through the formation of key intermediates such as enamines or iminium ions, which dictate the stereochemical outcome.

Aldol_Catalytic_Cycle cluster_cycle Proline-Catalyzed Aldol Reaction Proline Proline Catalyst Enamine Enamine Intermediate Proline->Enamine + Ketone - H2O Ketone Ketone Aldehyde Aldehyde Iminium Iminium Ion Enamine->Iminium + Aldehyde Aldol_Adduct Aldol Adduct Iminium->Aldol_Adduct + H2O Aldol_Adduct->Proline - Product (Catalyst Regenerated)

Caption: Catalytic cycle of a proline-catalyzed aldol reaction.

A general experimental workflow for these organocatalytic reactions involves careful control of reaction conditions to achieve optimal stereoselectivity.

Experimental_Workflow start Start dissolve Dissolve catalyst in solvent start->dissolve add_reactants Add ketone/donor and aldehyde/acceptor dissolve->add_reactants stir Stir at specified temperature add_reactants->stir monitor Monitor reaction (TLC, GC, etc.) stir->monitor workup Aqueous workup monitor->workup Reaction complete extract Extract with organic solvent workup->extract dry Dry organic layer extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by column chromatography concentrate->purify analyze Analyze product (NMR, HPLC for ee) purify->analyze end End analyze->end

Caption: A typical experimental workflow for an organocatalytic reaction.

Detailed Experimental Protocols

General Procedure for a Proline-Catalyzed Asymmetric Aldol Reaction

To a solution of the aldehyde (1.0 mmol) in the specified solvent (2 mL), the ketone (5.0 mmol) is added. Subsequently, L-proline (0.1 mmol, 10 mol%) is added to the mixture. The reaction is stirred at the specified temperature for the time indicated in the respective study. Progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction is quenched with a saturated aqueous solution of NH4Cl and extracted with ethyl acetate (3 x 10 mL). The combined organic layers are washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel. The enantiomeric excess (ee) is determined by chiral High-Performance Liquid Chromatography (HPLC).

General Procedure for an Asymmetric Michael Addition using a Diarylprolinol Silyl Ether Catalyst

In a dried flask under an inert atmosphere, the diarylprolinol silyl ether catalyst (0.05 mmol, 5 mol%) is dissolved in the specified solvent (1 mL). The Michael donor (aldehyde or ketone, 1.5 mmol) is added, and the mixture is stirred for 10 minutes at the specified temperature. The Michael acceptor (1.0 mmol) is then added, and the reaction is stirred until completion as monitored by TLC. The reaction is quenched with a saturated aqueous solution of NH4Cl and extracted with an appropriate organic solvent (e.g., CH2Cl2 or ethyl acetate). The combined organic layers are dried over anhydrous Na2SO4, filtered, and concentrated. The residue is purified by flash column chromatography to afford the desired product. The enantiomeric excess is determined by chiral HPLC analysis.

General Procedure for a Prolinamide-Catalyzed Asymmetric Mannich Reaction

To a stirred solution of the aldehyde (1.0 mmol) and the amine (1.1 mmol) in the specified solvent (2 mL) at the indicated temperature is added the prolinamide catalyst (0.1 mmol, 10 mol%). The ketone (3.0 mmol) is then added, and the reaction mixture is stirred for the specified time. The reaction progress is monitored by TLC. After completion, the reaction is worked up by adding water and extracting with an organic solvent. The combined organic layers are dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography. The diastereomeric ratio and enantiomeric excess are determined by 1H NMR spectroscopy and chiral HPLC analysis, respectively.

A Guide to Chiral Alternatives for 2-Methylpyrrolidine in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of asymmetric synthesis, the selection of an appropriate chiral building block is critical for achieving high stereoselectivity and efficiency in the construction of complex molecules. For decades, 2-methylpyrrolidine has been a foundational chiral amine, but the continuous drive for enhanced performance has led to the development of a diverse array of alternatives. This guide offers an objective comparison of prominent chiral building blocks that serve as alternatives to 2-methylpyrrolidine, with a focus on their application in asymmetric organocatalysis.

This comparison is tailored for researchers, scientists, and professionals in drug development, providing experimental data and detailed protocols to inform the selection of the most suitable chiral building block for specific synthetic challenges. We will delve into the performance of L-proline and its derivatives, other substituted pyrrolidines, and chiral amino alcohols in key asymmetric transformations, namely the Aldol and Michael reactions.

Performance Overview of 2-Methylpyrrolidine Alternatives

While 2-methylpyrrolidine possesses a chiral center adjacent to the nitrogen atom, its efficacy as an organocatalyst in key asymmetric reactions is notably limited. A thorough review of scientific literature indicates a scarcity of its application in benchmark reactions like the asymmetric Aldol and Michael additions. This is largely attributed to the absence of a crucial functional group, such as the carboxylic acid moiety found in L-proline, which plays a pivotal role in stabilizing transition states through hydrogen bonding.

In contrast, L-proline and its derivatives have proven to be highly effective and versatile organocatalysts. The following sections provide a detailed comparison of their performance.

Asymmetric Aldol Reaction: A Comparative Analysis

The asymmetric aldol reaction is a fundamental carbon-carbon bond-forming reaction and a standard benchmark for evaluating the efficacy of chiral organocatalysts. The reaction typically involves the addition of a ketone to an aldehyde.

Data Presentation: Asymmetric Aldol Reaction of Cyclohexanone with 4-Nitrobenzaldehyde
CatalystAdditiveSolventTime (h)Yield (%)Diastereomeric Ratio (anti:syn)Enantiomeric Excess (ee, %)
L-Proline NoneDMSO249595:596
(S)-α,α-Diphenyl-2-pyrrolidinemethanol TMS ether NoneToluene2>9993:799
(S)-2-(Trifluoromethyl)pyrrolidine TFACH2Cl2489285:1590

Note: Data is compiled from various sources and is intended for comparative purposes. Reaction conditions can significantly influence outcomes.

As the data indicates, L-proline provides excellent yield and enantioselectivity. The introduction of a bulky diphenyl(trimethylsilyloxy)methyl group at the 2-position, as seen in the Hayashi-Jørgensen catalyst, can lead to even higher enantioselectivity and significantly reduced reaction times. Other substitutions on the pyrrolidine ring, such as a trifluoromethyl group, also demonstrate high efficacy.

Asymmetric Michael Addition: A Comparative Analysis

The asymmetric Michael addition is another vital carbon-carbon bond-forming reaction, involving the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound.

Data Presentation: Asymmetric Michael Addition of Propanal to Nitrostyrene
CatalystSolventTime (h)Yield (%)Diastereomeric Ratio (syn:anti)Enantiomeric Excess (ee, %)
L-Proline CHCl31207480:2020
(S)-α,α-Diphenyl-2-pyrrolidinemethanol TMS ether Hexane58294:699

Note: Data is compiled from various sources and is intended for comparative purposes. Reaction conditions can significantly influence outcomes.

In the asymmetric Michael addition, the superiority of L-proline derivatives over unmodified L-proline is even more pronounced. The diphenylprolinol silyl ether catalyst delivers outstanding yield, diastereoselectivity, and enantioselectivity in a significantly shorter reaction time.

Experimental Protocols

Detailed experimental procedures are essential for the successful application of these chiral building blocks.

General Protocol for a Proline-Catalyzed Asymmetric Aldol Reaction

Materials:

  • Aldehyde (e.g., 4-Nitrobenzaldehyde, 1.0 mmol)

  • Ketone (e.g., Cyclohexanone, 5.0 mmol)

  • L-Proline (0.1 mmol, 10 mol%)

  • Anhydrous Dimethyl Sulfoxide (DMSO) (2.0 mL)

Procedure:

  • To a dry reaction vial, add the aldehyde and the ketone.

  • Add anhydrous DMSO and stir until all solids are dissolved.

  • Add L-proline to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

General Protocol for a Diphenylprolinol Silyl Ether-Catalyzed Asymmetric Michael Addition

Materials:

  • α,β-Unsaturated compound (e.g., Nitrostyrene, 1.0 mmol)

  • Aldehyde (e.g., Propanal, 10.0 mmol)

  • (S)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (0.1 mmol, 10 mol%)

  • Hexane (1.0 mL)

Procedure:

  • To a solution of the α,β-unsaturated compound and the catalyst in hexane at 0 °C, add the aldehyde.

  • Stir the reaction mixture at 0 °C and monitor its progress by TLC.

  • Upon completion, quench the reaction by adding 1N HCl.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Mandatory Visualizations

Catalytic Cycles and Experimental Workflow

The following diagrams illustrate the catalytic cycles for the asymmetric Aldol and Michael reactions, along with a general experimental workflow.

Enamine_Catalytic_Cycle_Aldol Catalyst Chiral Pyrrolidine Catalyst Enamine Enamine Intermediate Catalyst->Enamine + Ketone Ketone Ketone Enamine->Catalyst - H₂O Iminium Iminium Ion Intermediate Enamine->Iminium + Aldehyde Aldehyde Aldehyde H2O_in H₂O Product Aldol Product Iminium->Product + H₂O Product->Catalyst Regenerated Catalyst H2O_out H₂O Iminium_Catalytic_Cycle_Michael Catalyst Chiral Pyrrolidine Catalyst Iminium Iminium Ion Intermediate Catalyst->Iminium + α,β-Unsaturated Cmpd Unsaturated α,β-Unsaturated Compound Enamine_adduct Enamine Adduct Iminium->Enamine_adduct + Nucleophile Nucleophile Nucleophile (from Aldehyde/Ketone) H2O_in H₂O Product Michael Adduct Enamine_adduct->Product + H₂O Product->Catalyst Regenerated Catalyst Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification cluster_analysis Analysis Start Select Catalyst and Reagents Setup Prepare Reaction Vessel (Dry, Inert Atmosphere if needed) Start->Setup Addition Add Reagents and Catalyst Setup->Addition Stirring Stir at Controlled Temperature Addition->Stirring Monitoring Monitor Reaction Progress (TLC) Stirring->Monitoring Quench Quench Reaction Monitoring->Quench Extraction Extract Product Quench->Extraction Purification Purify by Column Chromatography Extraction->Purification Analysis Determine Yield, dr, and ee (NMR, HPLC) Purification->Analysis

A Comparative Guide to the Performance of (R)-2-Methylpyrrolidine and its Alternatives in Asymmetric Aldol Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The asymmetric aldol reaction is a cornerstone of organic synthesis, enabling the stereoselective formation of carbon-carbon bonds, a critical step in the construction of complex chiral molecules. Organocatalysis has emerged as a powerful and environmentally benign alternative to traditional metal-based catalysis for this transformation. Within the realm of organocatalysis, pyrrolidine-based catalysts, particularly L-proline and its derivatives, have demonstrated exceptional efficacy. This guide provides a comprehensive comparison of the performance of (R)-2-methylpyrrolidine and its alternatives in asymmetric aldol reactions, supported by experimental data and detailed protocols.

While (R)-2-methylpyrrolidine possesses a chiral pyrrolidine scaffold, its application as a primary catalyst in asymmetric aldol reactions is notably limited in scientific literature. This is largely attributed to the absence of a crucial functional group, such as the carboxylic acid moiety found in proline, which plays a key role in stabilizing the transition state of the reaction through hydrogen bonding. Consequently, the parent (R)-2-methylpyrrolidine is generally considered an ineffective catalyst for this transformation.

However, the derivatization of the 2-methylpyrrolidine core can lead to highly effective organocatalysts. By introducing additional functional groups, the catalytic activity and stereoselectivity can be significantly enhanced. This guide will, therefore, focus on comparing the benchmark catalyst, L-proline, and its derivatives with examples of more complex pyrrolidine-based catalysts.

Data Presentation: Performance in the Asymmetric Aldol Reaction

The following table summarizes the performance of various pyrrolidine-based organocatalysts in the benchmark asymmetric aldol reaction between cyclohexanone and 4-nitrobenzaldehyde. This reaction is a standard method for evaluating the efficacy of new catalysts.

CatalystAdditiveSolventTime (h)Yield (%)Diastereomeric Ratio (anti:syn)Enantiomeric Excess (ee, %)
(R)-2-Methylpyrrolidine ---No significant reaction reported--
L-Proline NoneDMSO249595:596
L-Prolinamide NoneDMSO488590:1088
(S)-Proline Thioamide NoneDMSO489896:497
(S)-Diphenylprolinol Silyl Ether NoneCH₂Cl₂24>9998:2>99
Densely Substituted Pyrrolidine Derivative --->95 (conversion)78:2268:32 (er)

Note: The data for the "Densely Substituted Pyrrolidine Derivative" is from a specific study and may not be directly comparable to the other entries due to different reaction conditions and substrate scope.[1]

Experimental Protocols

Reproducibility is a cornerstone of scientific research. Below are detailed methodologies for the benchmark L-proline catalyzed asymmetric aldol reaction.

General Protocol for a Proline-Catalyzed Asymmetric Aldol Reaction

Materials:

  • Aldehyde (e.g., 4-nitrobenzaldehyde, 1.0 mmol)

  • Ketone (e.g., cyclohexanone, 5.0 mmol, 5 equivalents)

  • L-proline (0.1 mmol, 10 mol%)

  • Anhydrous Dimethyl Sulfoxide (DMSO) (2.0 mL)

  • Magnetic stirrer and stir bar

  • Reaction vial

Procedure:

  • To a clean and dry reaction vial equipped with a magnetic stir bar, add the aldehyde (1.0 mmol) and the ketone (5.0 mmol).

  • Add anhydrous DMSO (2.0 mL) to the vial and stir the mixture until all solids are dissolved.

  • Add L-proline (0.1 mmol) to the reaction mixture.

  • Seal the vial and stir the reaction mixture at room temperature.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate, 3 x 10 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired aldol product.

Mandatory Visualization

To elucidate the underlying processes in organocatalyzed aldol reactions, the following diagrams have been generated using the DOT language.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reagents Weigh Aldehyde, Ketone & Catalyst dissolve Dissolve in Anhydrous Solvent reagents->dissolve stir Stir at Room Temperature dissolve->stir monitor Monitor by TLC stir->monitor quench Quench Reaction monitor->quench Reaction Complete extract Extract Product quench->extract purify Column Chromatography extract->purify yield Determine Yield purify->yield stereo Determine dr & ee (NMR, HPLC) yield->stereo

General experimental workflow for an organocatalyzed aldol reaction.

catalytic_cycle catalyst (R)-2-Methylpyrrolidine Derivative enamine Chiral Enamine Intermediate catalyst->enamine + Ketone - H₂O ketone Ketone iminium Iminium Ion Intermediate enamine->iminium + Aldehyde aldehyde Aldehyde iminium->catalyst Hydrolysis product Aldol Product iminium->product + H₂O water H₂O

Catalytic cycle of a pyrrolidine-catalyzed aldol reaction.

References

A Comparative Guide to the Performance of (R)-2-Methylpyrrolidine and Alternatives in Asymmetric Michael Additions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The asymmetric Michael addition stands as a cornerstone of modern organic synthesis, enabling the stereocontrolled formation of carbon-carbon bonds. This guide provides a comparative analysis of (R)-2-methylpyrrolidine's role in this critical reaction, benchmarking its performance against widely-used and highly effective pyrrolidine-based organocatalysts. The information presented is supported by experimental data from the scientific literature to facilitate informed catalyst selection for synthetic applications.

(R)-2-Methylpyrrolidine: An Overview of Catalytic Efficacy

A thorough review of scientific literature indicates a notable lack of application for (R)-2-methylpyrrolidine as a primary catalyst in asymmetric Michael additions.[1] This suggests that it may be an ineffective catalyst for these transformations.[1] The likely reason for this ineffectiveness is the absence of a crucial functional group, such as the carboxylic acid moiety found in L-proline, which is known to participate in the stabilization of transition states through hydrogen bonding.[1] In contrast, L-proline and its derivatives have been extensively studied and have demonstrated high efficacy in catalyzing Michael additions.[1][2]

The introduction of a methyl group at the 2-position of the pyrrolidine ring, as in (R)-2-methylpyrrolidine, can be a tool for fine-tuning a catalyst's steric properties, which may lead to altered or improved stereoselectivities.[3] However, this typically requires the presence of other activating groups and careful optimization of reaction conditions.[3]

Performance of Alternative Pyrrolidine-Based Catalysts

The efficacy of pyrrolidine-based organocatalysts in asymmetric Michael additions is well-documented.[1][3][4] These catalysts operate through an enamine-based activation mechanism.[3] The following tables summarize the performance of various pyrrolidine derivatives in the asymmetric Michael addition, showcasing their high yields and stereoselectivities.

Table 1: Comparison of Pyrrolidine-Based Catalysts in the Asymmetric Michael Addition of 3-Phenylpropionaldehyde to trans-β-Nitrostyrene

CatalystAdditiveSolventTime (h)Yield (%)Diastereomeric Ratio (syn:anti)Enantiomeric Excess (ee, %)
L-prolineNoneDMSO29295:599
(S)-2-(Pyrrolidin-2-ylmethyl)amineNoneWater129992:8-
L-Prolinethioamide4-NO₂-PhCO₂HSolvent-free1HighHighHigh

Data sourced from BenchChem's comparative guide, highlighting the high performance of L-proline and its derivatives.[3]

Table 2: Performance of Diarylprolinol Silyl Ether Catalysts in the Michael Addition of Aldehydes to Nitroalkenes

AldehydeNitroalkeneCatalyst Loading (mol%)SolventTemperature (°C)Yield (%)Diastereomeric Ratio (syn:anti)Enantiomeric Excess (ee, %)
Propanaltrans-β-Nitrostyrene10TolueneRT95>20:199
Cyclohexanecarbaldehydetrans-β-Nitrostyrene10TolueneRT98>20:199
Propanal(E)-2-(2-nitrovinyl)thiophene10TolueneRT96>20:198

Diarylprolinol silyl ethers are highly effective L-proline derivatives for the Michael addition.[1][5]

Experimental Protocols

Below is a representative experimental protocol for an asymmetric Michael addition catalyzed by a diarylprolinol silyl ether, a derivative of L-proline.

General Procedure for the Asymmetric Michael Addition of Aldehydes to Nitroalkenes:

  • To a solution of the aldehyde (0.5 mmol) and the nitroalkene (0.25 mmol) in a suitable solvent (e.g., toluene, 1.0 mL), add the (S)-diphenylprolinol silyl ether catalyst (0.025 mmol, 10 mol%).[1]

  • Stir the reaction mixture at the specified temperature (e.g., room temperature).[1]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).[1]

  • Upon completion, directly purify the mixture by silica gel column chromatography to obtain the desired Michael adduct.[1]

Catalyst Selection and Evaluation Workflow

The process of selecting and evaluating an organocatalyst for an asymmetric Michael addition can be visualized as a logical workflow. This involves considering the catalyst's structure, the reaction scope, and optimization of reaction parameters to achieve high yield and stereoselectivity.

G Organocatalyst Evaluation Workflow for Michael Additions A Catalyst Selection (e.g., (R)-2-methylpyrrolidine vs. L-proline derivatives) B Substrate Scope Evaluation (Aldehydes, Ketones, Nitroalkenes) A->B C Reaction Condition Optimization (Solvent, Temperature, Additives) B->C D Performance Analysis (Yield, Diastereoselectivity, Enantioselectivity) C->D E Characterization of Product D->E F Comparative Assessment D->F G Ineffective Catalyst (e.g., (R)-2-methylpyrrolidine) F->G H Effective Catalyst (e.g., L-proline derivative) F->H

Caption: Workflow for Catalyst Performance Comparison in Michael Additions.

Conclusion

While (R)-2-methylpyrrolidine itself is not a recognized catalyst for asymmetric Michael additions, likely due to the absence of key activating functional groups, the broader family of pyrrolidine-based organocatalysts, particularly L-proline and its derivatives, are exceptionally effective.[1] These catalysts, such as diarylprolinol silyl ethers, consistently provide high yields and excellent stereoselectivities across a range of substrates.[1][5] For researchers and professionals in drug development, the exploration of substituted pyrrolidine catalysts remains a fruitful avenue for discovering highly efficient and selective transformations tailored to specific synthetic challenges.[3] The choice of catalyst, however, should be guided by empirical data, with a focus on well-established systems that have demonstrated robust performance.

References

Safety Operating Guide

Proper Disposal of (R)-2-methylpyrrolidine hydrochloride: A Safety and Operations Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible management of chemical waste is paramount to ensuring laboratory safety and environmental compliance. This guide provides essential, step-by-step procedures for the safe handling and disposal of (R)-2-methylpyrrolidine hydrochloride.

Immediate Safety Considerations

Before handling this compound, it is critical to recognize its associated hazards. This compound is a combustible liquid that can cause serious skin and eye irritation, and may also lead to respiratory irritation.[1][2] It is harmful if swallowed and is suspected of damaging fertility or the unborn child.[1][2] Therefore, all handling and disposal procedures must be conducted in a well-ventilated area, preferably within a chemical fume hood, while wearing appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a laboratory coat.[1][2][3]

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous waste. Adherence to institutional, local, regional, and national regulations is mandatory.[4] Under no circumstances should this chemical be disposed of down the drain or in regular trash. [5]

  • Waste Classification and Collection :

    • Solid Waste : Place any solid this compound waste into a designated, chemically resistant container with a secure, sealable lid.[4][6]

    • Liquid Waste : Collect all solutions containing this compound in a separate, compatible, and clearly labeled hazardous waste container.[5][6] Do not mix this waste with other waste streams unless explicitly permitted by your institution's hazardous waste management plan.[4]

  • Container Labeling :

    • All waste containers must be clearly labeled with the words "Hazardous Waste."[4][5]

    • The label must include the full chemical name: "this compound" and list any other solvents or materials present in the waste mixture.[5][6]

    • Include the date of waste accumulation to ensure timely disposal.[5]

  • Storage :

    • Store sealed waste containers in a designated and secure Satellite Accumulation Area (SAA).[4]

    • This storage area must be cool, well-ventilated, and away from sources of ignition and incompatible materials such as strong oxidizing agents and acids.[1][2][5][7][8]

  • Final Disposal :

    • Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal contractor.[4][5]

    • The final disposal must occur at an approved and licensed waste disposal facility.[1][2][4][9]

  • Decontamination of Empty Containers :

    • Empty containers that previously held this compound must be treated as hazardous waste until properly decontaminated.

    • Triple-rinse the container with a suitable solvent. The rinsate (the solvent used for rinsing) must be collected and disposed of as liquid hazardous waste.[6]

    • After thorough decontamination, completely deface or remove the original label. The clean container may then be disposed of in the regular trash or recycled, according to your institution's specific policies.[6]

Spill Management Protocol

In the event of a spill, immediate and appropriate action is crucial to mitigate risks.

  • Minor Spills :

    • Ensure the area is well-ventilated and restrict access. Remove all nearby sources of ignition.[1][4][10]

    • Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite, dry sand, or earth.[1][4][5][11][12]

    • Carefully collect the absorbent material and contaminated soil into a sealable, labeled container for disposal as hazardous waste.[4][5]

    • Clean the spill area once the material has been removed.[1]

  • Major Spills :

    • Evacuate the area immediately.[5][13]

    • Contact your institution's EHS department or emergency response team without delay.[5][13]

Risk Assessment Data

Data PointValueCompound/ClassSource
DOT Hazard Classification Hazard Class 3 (Flammable Liquid), 8 (Corrosive)Pyrrolidine[5]
Packing Group IIPyrrolidine[5]

Disposal and Safety Workflow

The following diagram illustrates the decision-making process and procedural flow for the safe management and disposal of this compound.

G cluster_waste Waste Management cluster_spill Spill Response start Waste Generation (this compound) waste_type Solid or Liquid? start->waste_type solid_waste Collect in Labeled Solid Waste Container waste_type->solid_waste Solid liquid_waste Collect in Labeled Liquid Waste Container waste_type->liquid_waste Liquid storage Store in Designated Satellite Accumulation Area solid_waste->storage liquid_waste->storage pickup Contact EHS for Pickup & Professional Disposal storage->pickup end_disposal Disposed at Approved Facility pickup->end_disposal spill_event Spill Event Occurs spill_size Minor or Major? spill_event->spill_size minor_spill Use Spill Kit: Absorb, Collect, & Containerize spill_size->minor_spill Minor major_spill Evacuate Area & Call EHS Immediately spill_size->major_spill Major minor_spill->storage

Disposal workflow for this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling (R)-2-methylpyrrolidine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety protocols and logistical plans are critical for the secure and effective handling of (R)-2-methylpyrrolidine hydrochloride in a laboratory setting. This guide provides immediate, procedural, and step-by-step information for researchers, scientists, and drug development professionals. Adherence to these guidelines is paramount to ensure personal safety and minimize environmental impact.

This compound is a flammable solid that is harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation.[1] Understanding and implementing proper personal protective equipment (PPE), handling procedures, and disposal methods are non-negotiable aspects of working with this chemical.

Personal Protective Equipment (PPE): Your First Line of Defense

The appropriate selection and consistent use of PPE are fundamental to mitigating the risks associated with this compound. The following table summarizes the essential PPE for handling this compound.

Body PartPersonal Protective EquipmentSpecifications and Remarks
Hands Chemical-resistant glovesNitrile rubber gloves with a minimum thickness of 4 mil are recommended for incidental contact.[2] For prolonged or direct contact, consult glove manufacturer compatibility charts. Always inspect gloves for degradation or holes before use.[3]
Eyes Chemical splash gogglesMust be worn at all times when handling the chemical to protect against splashes.[2][4]
Face Face shieldA face shield should be worn in addition to goggles when there is a significant risk of splashing or when handling larger quantities.[5]
Body Laboratory coat and apronA 100% cotton lab coat worn fully buttoned is required.[2][4] A chemical-resistant apron should be worn over the lab coat when handling larger volumes or when there is a higher risk of splashes.[2][6]
Feet Closed-toe shoesRequired at all times in the laboratory to protect against spills.[4]
Respiratory NIOSH-approved respiratorRequired when dust or aerosols may be generated. An air-purifying respirator with cartridges for organic vapors and particulates is suitable for low-level exposures.[7][8][9] In situations with potential for uncontrolled release or unknown concentrations, a positive-pressure air-supplied respirator is necessary.[7]

Operational Plan: A Step-by-Step Handling Protocol

A systematic approach to handling this compound is crucial for safety and experimental accuracy. The following protocol outlines the key steps for weighing and dissolving the solid compound.

1. Preparation and Precaution:

  • Ensure an emergency eyewash station and safety shower are readily accessible and unobstructed.[10]
  • Verify that a chemical spill kit appropriate for corrosive and flammable solids is available.
  • All handling of this compound solid must be conducted within a certified chemical fume hood to minimize inhalation exposure.[2][6]
  • Remove all potential ignition sources from the work area.[5]

2. Weighing the Compound:

  • Don all required PPE as outlined in the table above.
  • Use spark-resistant tools for all manipulations of the solid.[4]
  • Carefully transfer the desired amount of the solid from the stock container to a pre-tared weighing vessel.
  • Minimize the creation of dust during transfer.[4][6]
  • Immediately and securely close the stock container after dispensing.

3. Dissolving the Compound:

  • Place a stir bar in the receiving flask containing the chosen solvent.
  • Slowly and carefully add the weighed this compound to the solvent while stirring.
  • Be aware that some corrosive solids can generate significant heat upon dissolution in water.[6] If dissolving in water, add the solid to the water, not the other way around.[3][6]
  • Ensure the container is loosely capped during dissolution to prevent pressure buildup, especially if heat is generated.
  • Once fully dissolved, the solution can be used for the intended application.

4. Post-Handling Procedures:

  • Thoroughly clean the work area, including the balance and fume hood surfaces.
  • Decontaminate all equipment used in the process.
  • Remove PPE in the correct order to avoid cross-contamination and wash hands thoroughly with soap and water.[4]

Disposal Plan: Responsible Waste Management

Proper disposal of this compound and any contaminated materials is a critical aspect of laboratory safety and environmental responsibility.

1. Waste Segregation and Collection:

  • All solid waste, including contaminated gloves, weigh boats, and paper towels, must be collected in a designated, compatible, and clearly labeled hazardous waste container.[11]
  • The container should be marked as "Hazardous Waste" and specify the contents, including "this compound".[11]
  • Do not mix this waste with other waste streams unless explicitly permitted by your institution's hazardous waste management plan.[11]
  • Liquid waste (solutions) should be collected in a separate, compatible, and labeled hazardous waste container.

2. Storage of Hazardous Waste:

  • Store waste containers in a designated and secure satellite accumulation area within the laboratory.[11]
  • Ensure waste containers are kept closed except when adding waste.
  • Store incompatible chemicals separately to prevent accidental reactions.[11]

3. Final Disposal:

  • Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service.[11]
  • Disposal must occur at an approved and licensed waste disposal facility.[11]
  • Under no circumstances should this compound or its solutions be disposed of down the drain.[4][11]

Emergency Procedures: Preparedness is Key

In the event of an accidental release or exposure, immediate and appropriate action is vital.

Spill Response:

  • Small Spill (manageable by trained personnel):

    • Evacuate non-essential personnel from the immediate area.

    • Wearing appropriate PPE, cover the spill with an inert absorbent material such as vermiculite, dry sand, or earth.[11]

    • Carefully sweep up the absorbed material using spark-resistant tools and place it in a sealed, labeled container for hazardous waste disposal.[4][11]

    • Ventilate the area and decontaminate the spill site once the cleanup is complete.[11]

  • Large Spill:

    • Evacuate the entire laboratory immediately and alert others in the vicinity.

    • Activate the nearest fire alarm if the spill is significant or poses a fire hazard.

    • Contact your institution's emergency response team or local emergency services (e.g., 911).[10]

    • Provide details of the spilled chemical, location, and approximate quantity.

Personnel Exposure:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[10] Seek immediate medical attention.

  • Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open.[12] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[12]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[12]

Visualizing the Workflow

To further clarify the procedural flow, the following diagrams illustrate the key decision-making and operational steps for handling and disposing of this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep1 Verify Emergency Equipment (Eyewash, Shower, Spill Kit) prep2 Work in Chemical Fume Hood prep1->prep2 prep3 Remove Ignition Sources prep2->prep3 prep4 Don Appropriate PPE prep3->prep4 handle1 Weigh Solid Using Spark-Resistant Tools prep4->handle1 handle2 Minimize Dust Generation handle1->handle2 handle3 Slowly Add Solid to Solvent handle2->handle3 handle4 Use Solution for Experiment handle3->handle4 clean1 Decontaminate Equipment handle4->clean1 clean2 Clean Work Area clean1->clean2 clean3 Collect All Waste in Labeled Hazardous Container clean2->clean3 clean4 Store Waste in Satellite Area clean3->clean4 clean5 Arrange for Professional Disposal clean4->clean5

Caption: Workflow for Handling this compound.

rect_node rect_node start Spill Occurs is_large Large Spill? start->is_large small_spill Small Spill is_large->small_spill No large_spill Large Spill is_large->large_spill Yes evacuate_area Evacuate Immediate Area small_spill->evacuate_area evacuate_lab Evacuate Laboratory large_spill->evacuate_lab absorb Cover with Inert Absorbent Material evacuate_area->absorb collect Collect Waste in Hazardous Container absorb->collect decontaminate Decontaminate Spill Area collect->decontaminate alert_others Alert Others & Pull Fire Alarm evacuate_lab->alert_others call_emergency Call Emergency Services alert_others->call_emergency

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.